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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: 2-Bromo-5-fluoro-N-methyl-4-nitroaniline in Advanced Medicinal Chemistry

Executive Summary The rational design of small-molecule therapeutics relies heavily on highly functionalized, regioselectively synthesized building blocks. 2-Bromo-5-fluoro-N-methyl-4-nitroaniline (CAS: 2832696-31-6) [1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on highly functionalized, regioselectively synthesized building blocks. 2-Bromo-5-fluoro-N-methyl-4-nitroaniline (CAS: 2832696-31-6) [1] represents a privileged pharmacophore precursor. Featuring a unique tetrasubstituted aromatic architecture, this compound provides orthogonal reactivity sites: a reducible nitro group, a cross-coupling-ready bromide, an SNAr-capable fluoride, and a secondary amine. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic synthesis strategies, and downstream applications in drug discovery.

Molecular Architecture & Physicochemical Profiling

The structural complexity of 2-bromo-5-fluoro-N-methyl-4-nitroaniline dictates its chemical behavior and its utility in synthesizing complex heterocycles like benzimidazoles and quinazolines.

  • Steric and Electronic Interplay: The electron-withdrawing nitro group strongly activates the ring, lowering the pKa of the adjacent protons and sensitizing the meta-fluorine to potential secondary nucleophilic attacks. Conversely, the bulky bromo substituent at the C2 position forces the N-methylamino group out of the optimal coplanar alignment with the aromatic ring, reducing its electron-donating resonance and increasing its lipophilicity.

  • Orthogonal Reactivity: The presence of both a halogen (Br) suitable for transition-metal catalysis and a nitro ( NO2​ ) group suitable for reduction ensures that the molecule can undergo sequential, non-interfering transformations.

Table 1: Quantitative Physicochemical Data
PropertyValueExperimental / Predictive Significance
Chemical Name 2-Bromo-5-fluoro-N-methyl-4-nitroanilineIUPAC Standard
CAS Registry Number 2832696-31-6Unique Identifier [1]
Molecular Formula C7​H6​BrFN2​O2​ -
Molecular Weight 249.04 g/mol Optimal for fragment-based drug design (FBDD)
Exact Mass 247.960 g/mol Target for High-Resolution Mass Spectrometry (HRMS)
Hydrogen Bond Donors 1 (Secondary Amine)Kinase hinge-binding potential
Hydrogen Bond Acceptors 3 (Nitro, Amine, Fluoro)Modulates aqueous solubility

Regioselective Synthesis & Mechanistic Causality

The de novo synthesis of 2-bromo-5-fluoro-N-methyl-4-nitroaniline is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) of 1-bromo-2,4-difluoro-5-nitrobenzene with methylamine.

The Causality of Regioselectivity: A critical challenge in this synthesis is differentiating between the two fluorine atoms (C2 and C4 relative to the nitro group). As demonstrated by Sythana et al., the choice of solvent fundamentally alters the transition state [2]. Nonpolar solvents (e.g., toluene) strongly favor ortho-substitution (C4) by facilitating a six-membered, hydrogen-bonded intermediate between the nucleophile and the nitro group. To synthesize our target—the para-substituted product (C2)—this hydrogen bonding must be disrupted. By utilizing a highly polar aprotic solvent like Dimethyl Sulfoxide (DMSO), the transition state relies purely on thermodynamic stability and steric relief, directing the methylamine to the less sterically hindered para-fluoro position[3].

Synthesis SM 1-Bromo-2,4-difluoro -5-nitrobenzene Reagents Methylamine (CH3NH2) DIPEA, DMSO, 60°C SM->Reagents Nucleophilic Addition Intermediate Meisenheimer Complex (Para-Attack) Reagents->Intermediate Polar Solvent Favors Para Product 2-Bromo-5-fluoro-N-methyl -4-nitroaniline Intermediate->Product F- Elimination

Fig 1: Regioselective SNAr workflow utilizing polar aprotic conditions to drive para-substitution.

Step-by-Step Self-Validating Protocol
  • Reactor Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a nitrogen inlet to prevent oxidative degradation of the amine.

  • Reagent Loading: Dissolve 1-bromo-2,4-difluoro-5-nitrobenzene (10.0 mmol) in anhydrous DMSO (50 mL). Causality: DMSO solvates the nucleophile without supporting the ortho-directing hydrogen-bond transition state.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (15.0 mmol). Causality: DIPEA acts as a non-nucleophilic proton sponge to scavenge the generated HF, ensuring methylamine remains unprotonated and highly nucleophilic.

  • Nucleophile Introduction: Slowly add methylamine (2.0 M in THF, 11.0 mmol) dropwise at 0°C. Causality: Dropwise addition at low temperatures controls the initial exotherm and prevents bis-substitution.

  • Reaction Maturation: Heat the mixture to 60°C for 4 hours. Monitor via LC-MS until the starting material is consumed.

  • Quenching & Purification: Cool to room temperature, quench over crushed ice, and extract with EtOAc (3 x 50 mL). Purify via flash chromatography (Hexanes/EtOAc) to isolate the para-substituted target.

Downstream Reactivity & Applications in Drug Discovery

In medicinal chemistry, 2-bromo-5-fluoro-N-methyl-4-nitroaniline serves as a versatile linchpin. Its primary application lies in the synthesis of targeted kinase inhibitors (e.g., mutant EGFR or ALK inhibitors).

  • Nitro Reduction to Diamines: Treatment with Iron powder and Ammonium Chloride ( Fe/NH4​Cl ) or catalytic hydrogenation ( Pd/C,H2​ ) reduces the nitro group to a primary amine. The resulting 1,2-diamine is a direct precursor for cyclization into N-methylbenzimidazoles.

  • Palladium-Catalyzed Cross-Coupling: The C-Br bond is primed for Buchwald-Hartwig aminations or Suzuki-Miyaura couplings, allowing for the rapid modular expansion of the scaffold's eastern hemisphere.

Applications Core 2-Bromo-5-fluoro-N-methyl -4-nitroaniline Red Nitro Reduction (Fe/NH4Cl or Pd/C, H2) Core->Red Cross Suzuki/Buchwald Coupling (Pd catalyst) Core->Cross Diamine 4-Amino-2-bromo-5-fluoro -N-methylaniline Red->Diamine Yields diamine core for cyclization Coupled C2-Substituted Derivatives Cross->Coupled Functionalizes C-Br bond

Fig 2: Orthogonal downstream functionalization pathways for drug scaffold generation.

Analytical Characterization Protocols

To verify the regioselectivity and purity of the synthesized compound, rigorous analytical characterization is required:

  • 1 H NMR (400 MHz, DMSO- d6​ ): The regiochemistry is definitively proven by the aromatic proton signals. The C6-H proton (ortho to the fluorine) will appear as a distinct doublet with a large coupling constant ( 3JHF​≈10−12 Hz) around 6.8 ppm. The C3-H proton (flanked by Br and NO2​ ) will appear as a highly deshielded singlet (or doublet with a very small 4JHF​ coupling) near 8.1 ppm. The N-methyl group will manifest as a doublet near 2.9 ppm due to coupling with the adjacent NH proton.

  • 19 F NMR (376 MHz, DMSO- d6​ ): A single peak will be observed, typically around -115 to -120 ppm, confirming the presence of a single fluorine environment.

  • LC-MS (ESI+): Expected [M+H]+ peaks at m/z 249.0 and 251.0 (1:1 ratio), confirming the presence of the single bromine isotope pattern ( 79Br and 81Br ).

References

  • Sythana, S. K., et al. "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene." Organic Process Research & Development, ACS Publications, 2014. URL:[Link]

  • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." John Wiley & Sons, 7th Edition. URL:[Link]

Exploratory

An In-depth Technical Guide to 2-bromo-5-fluoro-N-methyl-4-nitroaniline: Synthesis, Characterization, and Physicochemical Properties

This technical guide provides a comprehensive overview of 2-bromo-5-fluoro-N-methyl-4-nitroaniline, a substituted nitroaniline of interest to researchers and professionals in drug development and materials science. Due t...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of 2-bromo-5-fluoro-N-methyl-4-nitroaniline, a substituted nitroaniline of interest to researchers and professionals in drug development and materials science. Due to its specific substitution pattern, featuring a bromine atom, a fluorine atom, a nitro group, and an N-methyl group on the aniline scaffold, this molecule presents a unique electronic and steric profile. This guide will delve into its fundamental physicochemical properties, propose a logical synthetic pathway with mechanistic insights, and outline detailed protocols for its analytical characterization.

Physicochemical Properties

The fundamental properties of a molecule are critical for its application, dictating its solubility, reactivity, and pharmacokinetic behavior. The molecular formula for 2-bromo-5-fluoro-N-methyl-4-nitroaniline is C₇H₆BrFN₂O₂. Based on this, the key quantitative data are summarized below.

PropertyValueSource
Molecular Formula C₇H₆BrFN₂O₂(Calculated)
Molecular Weight 249.04 g/mol (Calculated)
Exact Mass 247.95965 Da(Calculated)
Appearance Yellow to orange solid (Predicted)N/A

Note: The molecular weight is the sum of the average atomic masses of the constituent atoms. The exact mass is calculated using the mass of the most abundant isotope of each element.

The presence of both hydrogen bond donors (the N-H group) and acceptors (the nitro and fluorine groups), along with the lipophilic bromine atom, suggests that this compound will have moderate solubility in both polar and non-polar organic solvents.

Proposed Synthesis Pathway and Mechanistic Rationale

Synthetic Workflow

The proposed synthesis proceeds via the N-methylation of 2-bromo-5-fluoro-4-nitroaniline using a suitable methylating agent, such as methyl iodide, in the presence of a base.

G A 2-bromo-5-fluoro-4-nitroaniline B Deprotonation with a mild base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) A->B Step 1 C Nucleophilic attack of the anilide anion on the methylating agent (e.g., CH₃I) B->C Step 2 D Formation of 2-bromo-5-fluoro-N-methyl-4-nitroaniline C->D Step 3 E Work-up and Purification (e.g., extraction and column chromatography) D->E Step 4

Caption: Proposed synthetic workflow for 2-bromo-5-fluoro-N-methyl-4-nitroaniline.

Experimental Protocol: N-methylation of 2-bromo-5-fluoro-4-nitroaniline

Materials:

  • 2-bromo-5-fluoro-4-nitroaniline

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-bromo-5-fluoro-4-nitroaniline (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes to facilitate the deprotonation of the aniline nitrogen.

  • Slowly add methyl iodide (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 2-bromo-5-fluoro-N-methyl-4-nitroaniline.

Mechanistic Insights: The use of a polar aprotic solvent like DMF is crucial as it solubilizes the reactants and facilitates the SN2 reaction by not solvating the anionic nucleophile as strongly as a protic solvent would. Potassium carbonate is a sufficiently strong base to deprotonate the aniline, which is made more acidic by the electron-withdrawing nitro and halogen substituents.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following section outlines the expected outcomes from key analytical techniques.

Molecular Structure

G A Synthesized and Purified Compound B Mass Spectrometry (MS) A->B C NMR Spectroscopy ('H, '³C) A->C F Purity Assessment (e.g., HPLC) A->F D Confirmation of Molecular Weight and Isotopic Pattern B->D E Elucidation of Molecular Structure and Connectivity C->E G Confirmed Structure and Purity of 2-bromo-5-fluoro-N-methyl-4-nitroaniline D->G E->G F->G

Caption: A typical analytical workflow for the characterization of the target compound.

Conclusion

This technical guide has provided a detailed theoretical framework for the synthesis and characterization of 2-bromo-5-fluoro-N-methyl-4-nitroaniline. The proposed N-methylation of a commercially available precursor offers a straightforward route to this molecule. The outlined analytical protocols, based on established spectroscopic principles for related compounds, provide a robust methodology for confirming its structure and purity. This information serves as a valuable resource for researchers and scientists engaged in the synthesis and application of novel substituted anilines.

References

  • PubChem. (n.d.). 2-Bromo-5-fluoro-4-nitroaniline. Retrieved from [Link]

  • de Koning, L. J., et al. (2019). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. International Journal of Mass Spectrometry, 444, 116183.
  • ResearchGate. (n.d.). N-Methy-4-Nitroaniline (MNA). Retrieved from [Link]

  • Google Patents. (2019). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
  • Google Patents. (2017). CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.
  • Google Patents. (n.d.). CN110627655B - Synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.
  • Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302.
Foundational

Solubility Profile of 2-Bromo-5-fluoro-N-methyl-4-nitroaniline in Organic Solvents: A Technical Preformulation Guide

Executive Summary In the development of advanced active pharmaceutical ingredients (APIs) and specialized agrochemicals, highly functionalized halogenated nitroanilines serve as critical synthetic intermediates. 2-Bromo-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of advanced active pharmaceutical ingredients (APIs) and specialized agrochemicals, highly functionalized halogenated nitroanilines serve as critical synthetic intermediates. 2-Bromo-5-fluoro-N-methyl-4-nitroaniline (CAS No. 2832696-31-6) is a novel, multi-substituted aromatic building block with a molecular weight of 249.04 g/mol [1].

Because this compound features a unique combination of electron-withdrawing groups (nitro, fluoro), a bulky polarizable halogen (bromo), and a secondary amine (N-methyl), its solvation thermodynamics are complex. Understanding its solubility profile across various organic solvents is paramount for optimizing reaction yields, designing crystallization/purification workflows, and preventing solvent-mediated polymorphic transformations. This whitepaper synthesizes structural analysis, predictive thermodynamic modeling, and rigorous empirical protocols to provide an authoritative guide on the solubility of this compound.

Structural Determinants of Solvation Thermodynamics

To accurately predict and manipulate the solubility of 2-bromo-5-fluoro-N-methyl-4-nitroaniline, we must first deconstruct the causality behind its molecular interactions. Solubility is fundamentally a balance between disrupting the solute's crystal lattice energy and maximizing solute-solvent intermolecular forces.

  • The N-Methyl Substitution (-NHCH₃): Unlike primary nitroanilines, the secondary amine in this compound possesses only one hydrogen bond donor. The addition of the methyl group provides steric bulk that disrupts tight intermolecular packing in the solid state, effectively lowering the crystal lattice energy. Furthermore, N-methylation significantly reduces aqueous solubility while drastically enhancing lipophilicity and affinity for organic solvents[2].

  • The Nitro Group (-NO₂): Acting as a strong electron-withdrawing group and a potent hydrogen-bond acceptor, the nitro moiety drives high solubility in polar aprotic solvents (such as N-methyl-2-pyrrolidone and acetone) through strong dipole-dipole interactions.

  • The Halogens (-Br, -F): The fluorine atom contributes to high electronegativity and polarizability, allowing for weak dipole interactions. Conversely, the bulky bromine atom significantly increases the overall partition coefficient ( logP ) of the molecule, granting it moderate affinity for non-polar and aromatic solvents.

G A 2-Bromo-5-fluoro- N-methyl-4-nitroaniline B N-Methyl Group (-NHCH3) A->B C Nitro Group (-NO2) A->C D Halogens (-Br, -F) A->D E Reduced Lattice Energy (vs. Primary Amine) B->E F Strong H-Bond Acceptor Dipole-Dipole Interactions C->F G Increased Lipophilicity (Higher logP) D->G H Enhanced Solubility in Organic Media E->H I High Affinity for Polar Aprotic Solvents F->I J Moderate Affinity for Non-Polar Solvents G->J

Caption: Structural functional groups and their causal impact on solvation thermodynamics.

Predictive Solubility Profiling in Organic Solvents

Because empirical solubility data for newly registered compounds can be sparse, formulation scientists rely on Hansen Solubility Parameters (HSPs)[3] and structural analogues to estimate solubility behavior. By analyzing the solubility trends of structurally homologous compounds like 2-chloro-5-nitroaniline[4] and N-methyl-4-nitroaniline[2], we can construct a highly reliable predictive matrix.

According to established thermodynamic behavior for halogenated nitroanilines, solubility generally follows the sequence: Polar Aprotic > Esters/Ethers > Polar Protic (Alcohols) > Non-Polar Hydrocarbons [4].

Table 1: Estimated Solubility Profile and Solvation Mechanisms
Solvent ClassRepresentative SolventsEstimated SolubilityPrimary Solvation Mechanism
Polar Aprotic N-Methyl-2-pyrrolidone (NMP), Acetone, DMFVery High Strong dipole-dipole interactions; optimal alignment with the solute's nitro group[4].
Esters / Ethers Ethyl Acetate, 1,4-DioxaneHigh Moderate hydrogen-bond acceptance; favorable dispersion forces with halogens.
Polar Protic Methanol, Ethanol, IsopropanolModerate H-bonding with the nitro group, but solvent self-association limits solute capacity. Solubility decreases as alcohol chain length increases[4].
Aromatic / Non-Polar Toluene, CyclohexaneLow to Moderate Hydrophobic interactions driven by the bromo substituent; limited by the solute's strong internal dipole.

Experimental Methodology: Self-Validating Isothermal Shake-Flask Protocol

To transition from predictive modeling to empirical fact, researchers must employ the Isothermal Shake-Flask Method . As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating—meaning it inherently checks for experimental artifacts such as solvent evaporation, premature precipitation, or polymorphic shifts.

Step-by-Step Workflow
  • Suspension Preparation: Add an excess amount of 2-bromo-5-fluoro-N-methyl-4-nitroaniline to 10 mL of the selected organic solvent in a tightly sealed, jacketed glass vial. Causality: Excess solute ensures the solution reaches true thermodynamic saturation rather than a kinetic dissolution state.

  • Isothermal Equilibration: Submerge the vials in a thermostatic shaker bath. Agitate at 150 rpm for 48 to 72 hours at the target temperature (e.g., 298.15 K ± 0.05 K).

  • Phase Separation: Cease agitation and allow the suspension to settle isothermally for 12 hours. Transfer an aliquot of the supernatant to a temperature-controlled centrifuge.

  • Thermal-Matched Filtration (Critical Step): Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: The syringe and filter must be pre-warmed to the exact experimental temperature. Failing to do so causes localized cooling, leading to instant micro-precipitation of the solute in the filter membrane, which artificially deflates the measured solubility.

  • Quantification: Dilute the filtrate with the mobile phase and analyze via High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector.

  • Solid-Phase Verification: Recover the residual undissolved solid and analyze it via X-ray Powder Diffraction (XRPD). Causality: This validates that the compound did not form a solvate or undergo a polymorphic transformation during the 72-hour equilibration, ensuring the measured solubility corresponds to the original crystal form.

Workflow Step1 1. Suspension Preparation Excess Solute + Solvent Step2 2. Isothermal Equilibration Agitation for 48-72h at Constant T Step1->Step2 Step3 3. Phase Separation Settling & Centrifugation Step2->Step3 Step4 4. Thermal-Matched Filtration 0.22 µm PTFE Filter (Pre-warmed) Step3->Step4 Step5 5. HPLC Quantification Determine Mole Fraction (x) Step4->Step5 Step6 6. Solid-Phase Verification XRPD to Confirm Polymorph Stability Step5->Step6

Caption: Self-validating isothermal shake-flask workflow for rigorous solubility determination.

Thermodynamic Modeling & Data Correlation

Once empirical mole fraction solubility ( x ) data is collected across a temperature gradient (e.g., 278.15 K to 323.15 K), the data must be mathematically correlated to allow for interpolation during chemical process scale-up.

For highly substituted nitroanilines, the Modified Apelblat Equation is the industry standard due to its ability to account for the non-ideal behavior of solutions[4]:

lnx=A+TB​+ClnT

Where:

  • x is the mole fraction solubility of 2-bromo-5-fluoro-N-methyl-4-nitroaniline.

  • T is the absolute temperature in Kelvin.

  • A,B, and C are empirical model parameters representing the non-ideality of the solution and the temperature dependence of the dissolution enthalpy.

By pairing empirical data with the Apelblat equation and the Non-Random Two-Liquid (NRTL) model[4], process chemists can accurately design cooling crystallization and anti-solvent precipitation workflows with minimized yield loss.

Sources

Exploratory

1H and 13C NMR spectrum data for 2-bromo-5-fluoro-N-methyl-4-nitroaniline

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-bromo-5-fluoro-N-methyl-4-nitroaniline This guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) sp...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-bromo-5-fluoro-N-methyl-4-nitroaniline

This guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 2-bromo-5-fluoro-N-methyl-4-nitroaniline. In the absence of publicly available experimental data for this specific molecule, this document leverages established principles of NMR spectroscopy, substituent effects derived from analogous compounds, and standard experimental protocols to offer a robust, predictive framework for researchers, scientists, and professionals in drug development.

Introduction: The Structural Elucidation Challenge

2-bromo-5-fluoro-N-methyl-4-nitroaniline is a polysubstituted aromatic compound whose electronic and structural properties are of interest in medicinal chemistry and materials science. The precise arrangement of its substituents—a bromine atom, a fluorine atom, a nitro group, and an N-methylamino group—creates a unique electronic environment. NMR spectroscopy is the most powerful tool for confirming the constitution and substitution pattern of such molecules. This guide explains the causal relationships between the molecular structure and its expected NMR spectral features, providing a foundational understanding for researchers working with similar scaffolds.

The core of this analysis rests on the principle that each substituent on a benzene ring systematically alters the electron density of the aromatic system, thereby influencing the chemical shifts (δ) of the remaining protons and carbons.[1][2] Electron-withdrawing groups (like -NO₂) deshield nearby nuclei, shifting their signals downfield (to higher ppm values), while electron-donating groups (like -NHCH₃) have a shielding effect, moving signals upfield.[1]

cluster_molecule Molecular Structure molecule 2-bromo-5-fluoro-N-methyl-4-nitroaniline   A Sample Weighing (5-20 mg for ¹H, 20-50 mg for ¹³C) B Dissolution (0.6-0.7 mL Deuterated Solvent, e.g., CDCl₃) A->B C Transfer to NMR Tube B->C D Spectrometer Setup (Lock, Tune, Shim) C->D E ¹H Spectrum Acquisition D->E F ¹³C Spectrum Acquisition D->F G Data Processing (FT, Phase/Baseline Correction) E->G F->G H Spectral Analysis G->H

Caption: Generalized workflow for NMR data acquisition.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The aromatic region of the ¹H NMR spectrum for 2-bromo-5-fluoro-N-methyl-4-nitroaniline is expected to show two distinct signals corresponding to the two aromatic protons, H-3 and H-6. The N-methyl group will produce a signal in the aliphatic region.

Substituent Effects on Aromatic Protons
  • -NHCH₃ Group : The N-methylamino group is a strong electron-donating group (EDG) through resonance. It increases electron density primarily at the ortho and para positions, causing significant upfield (shielding) shifts.

  • -NO₂ Group : The nitro group is a powerful electron-withdrawing group (EWG) through both resonance and induction. It strongly deshields ortho and para protons, shifting them downfield. [2]* -Br Atom : Bromine is an EWG by induction but a weak EDG by resonance. Its overall effect is weakly deactivating, causing a moderate downfield shift.

  • -F Atom : Fluorine is the most electronegative element, making it a strong EWG via induction. Like other halogens, it is an EDG through resonance. Its inductive effect typically dominates, leading to a net deshielding effect, but its primary influence is observed through spin-spin coupling.

Predicted Chemical Shifts and Multiplicities
  • H-3 Proton : This proton is ortho to the strong EWG -NO₂ group and meta to the strong EDG -NHCH₃ group. The powerful deshielding from the nitro group is expected to be the dominant factor, placing this proton significantly downfield. It will be split by the adjacent fluorine atom.

    • Predicted Shift (δ) : ~8.0 - 8.4 ppm.

    • Multiplicity : Doublet, due to coupling with the fluorine atom four bonds away (⁴JHF). Long-range H-F couplings in aromatic systems are common. [3]The coupling constant is expected to be small, around 2-4 Hz.

  • H-6 Proton : This proton is ortho to the strong EDG -NHCH₃ group and meta to the -NO₂ group. The shielding effect of the amino group will be dominant, shifting this proton upfield relative to H-3. It will also be split by the adjacent fluorine atom.

    • Predicted Shift (δ) : ~6.8 - 7.2 ppm.

    • Multiplicity : Doublet, due to coupling with the fluorine atom three bonds away (³JHF). This coupling is typically larger, in the range of 5-10 Hz. [4]

  • -NHCH₃ Protons :

    • N-H Proton : The signal for the N-H proton is often broad and its chemical shift is highly dependent on concentration, solvent, and temperature. It is expected to appear as a broad singlet or a quartet if coupling to the methyl protons is resolved. Predicted shift: ~5.0 - 6.0 ppm.

    • N-CH₃ Protons : The methyl protons will appear as a singlet if there is no N-H coupling, or as a doublet if coupling to the N-H proton is observed. The N-methyl group deshields the protons relative to a standard alkane.

      • Predicted Shift (δ) : ~2.9 - 3.2 ppm.

      • Multiplicity : Doublet (³JHN ≈ 5 Hz) or Singlet.

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-38.0 - 8.4Doublet (d)⁴JHF ≈ 2-4
H-66.8 - 7.2Doublet (d)³JHF ≈ 5-10
N-H5.0 - 6.0Broad Singlet (br s) or Quartet (q)³JHN ≈ 5
N-CH₃2.9 - 3.2Doublet (d) or Singlet (s)³JHN ≈ 5

Predicted ¹³C NMR Spectrum: Structural Fingerprinting

The proton-decoupled ¹³C NMR spectrum will display eight distinct signals: six for the aromatic carbons and one for the N-methyl carbon. Carbons directly attached to substituents (quaternary carbons) often have lower intensities. [5]

Substituent Effects on Aromatic Carbons
  • -NHCH₃ Group : Strongly shields the ipso-carbon and the ortho and para carbons.

  • -NO₂ Group : Strongly deshields the ipso-carbon.

  • -Br Atom : Shields the ipso-carbon (heavy atom effect).

  • -F Atom : Strongly deshields the ipso-carbon. A key feature will be the large one-bond ¹³C-¹⁹F coupling (¹JCF) and smaller two- and three-bond couplings (²JCF, ³JCF). [6][7]

Predicted Chemical Shifts and Couplings
  • C-1 (C-NHCH₃) : Influenced by the attached amino group (shielding). Predicted Shift (δ) : ~145-150 ppm.

  • C-2 (C-Br) : Influenced by the attached bromine (shielding). Predicted Shift (δ) : ~110-115 ppm.

  • C-3 (CH) : Deshielded by the adjacent nitro group. Will show a small C-F coupling. Predicted Shift (δ) : ~125-130 ppm (Doublet, ³JCF ≈ 3-5 Hz).

  • C-4 (C-NO₂) : Deshielded by the attached nitro group. Will show a C-F coupling. Predicted Shift (δ) : ~140-145 ppm (Doublet, ²JCF ≈ 15-25 Hz).

  • C-5 (C-F) : Strongly deshielded by the directly attached fluorine. This signal will be a doublet with a very large coupling constant. Predicted Shift (δ) : ~155-160 ppm (Doublet, ¹JCF ≈ 240-260 Hz). [8]* C-6 (CH) : Shielded by the adjacent amino group. Will show a C-F coupling. Predicted Shift (δ) : ~115-120 ppm (Doublet, ²JCF ≈ 20-25 Hz).

  • N-CH₃ : Typical range for an N-methyl carbon. Predicted Shift (δ) : ~30-35 ppm.

Carbon Assignment Predicted δ (ppm) Predicted Multiplicity (due to ¹⁹F) Predicted Coupling Constant (J, Hz)
C-1145 - 150Singlet-
C-2110 - 115Singlet-
C-3125 - 130Doublet (d)³JCF ≈ 3-5
C-4140 - 145Doublet (d)²JCF ≈ 15-25
C-5155 - 160Doublet (d)¹JCF ≈ 240-260
C-6115 - 120Doublet (d)²JCF ≈ 20-25
N-CH₃30 - 35Singlet-

Conclusion

This guide provides a detailed, theory-backed prediction of the ¹H and ¹³C NMR spectra of 2-bromo-5-fluoro-N-methyl-4-nitroaniline. The predicted chemical shifts, multiplicities, and coupling constants offer a robust template for the structural verification of this molecule and its analogs. By understanding the underlying principles of substituent effects and spin-spin coupling, researchers can confidently interpret experimental data, validate synthetic outcomes, and accelerate the drug development process. The provided experimental protocol serves as a standard for obtaining high-fidelity, reproducible NMR data.

References

  • NMR Spectroscopy of Benzene Derivatives. (URL: [Link])

  • Sample preparation for NMR measurements and points to keep in mind. JEOL Ltd. (URL: [Link])

  • Optimized Default 1H Parameters. (2020, April 13). NMR Facility - Chemistry Department, University of Missouri. (URL: [Link])

  • NMR Coupling Constants. Chemical Instrumentation Facility, Iowa State University. (URL: [Link])

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2020). Molecules, 25(15), 3488. (URL: [Link])

  • How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI Technologies. (URL: [Link])

  • Lamm, B. (1965). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Acta Chemica Scandinavica, 19, 2316-2322. (URL: [Link])

  • Akaba, R., et al. (1985). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 23(12), 1027-1031. (URL: [Link])

  • Interpretation of NMR Spectra of Common Organic Compounds. St. Paul's Cathedral Mission College. (URL: [Link])

  • Electronic Supplementary Information. The Royal Society of Chemistry. (URL: [Link])

  • Short Summary of 1H-NMR Interpretation. (URL: [Link])

  • Doddrell, D., et al. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, 4, 402-409. (URL: [Link])

  • Moutzouri, P., et al. (2013). Determination of magnitudes and relative signs of 1H-19F coupling constants through 1D- and 2D-TOCSY experiments. Magnetic Resonance in Chemistry, 52(4), 177-182. (URL: [Link])

  • NMR Sample Preparation Guidelines. (2011, February 16). University of Leicester. (URL: [Link])

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (URL: [Link])

  • Beyond Three Bonds: Identifying Meta Coupling in a 1H NMR Spectrum. (2025, August 21). ACD/Labs. (URL: [Link])

  • Robin, E., et al. (2024). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 14(3), 154. (URL: [Link])

  • NMR Sample Preparation: The Complete Guide. Organomation. (URL: [Link])

  • NMR Sample Preparation. Western University. (URL: [Link])

  • NMR spectroscopy of small molecules in solution. (2025, December 3). The Royal Society of Chemistry. (URL: [Link])

  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. (2019). Catalysts, 9(12), 1025. (URL: [Link])

  • The use of MM/QM calculations of 13 C and 15 N chemical shifts in the conformational analysis of alkyl substituted anilines. (2020, June 15). Magnetic Resonance in Chemistry, 58(10), 978-986. (URL: [Link])

  • Using 19 F NMR Spectra to Enhance Undergraduate Organic Teaching and Research Labs. (2021, February 16). Journal of Chemical Education, 98(3), 1018-1024. (URL: [Link])

  • 19F-centred NMR analysis of mono-fluorinated compounds. (2016). Scientific Reports, 6, 30104. (URL: [Link])

  • Correlation of N.M.R. chemical shifts of amino protons of anilines with Hammett substituent constants. (1964). Australian Journal of Chemistry, 17(9), 1056-1059. (URL: [Link])

  • A validated experimental NMR parameter dataset of organic molecules to assist benchmarking of 3D structure determination methods. (2025, May 29). Analyst, 140, 4445-4454. (URL: [Link])

  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (2007). Journal of the American Chemical Society, 129(33), 10221–10230. (URL: [Link])

  • Figure S11. 1 H NMR of N,N-dimethylaniline at 293.15 K in CDCl3 (400 MHz). ResearchGate. (URL: [Link])

  • Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. (2023, January 27). Analytical Chemistry, 95(5), 2911–2918. (URL: [Link])

  • How does solvent choice effect chemical shift in NMR experiments? Reddit. (URL: [Link])

  • Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. The Royal Society of Chemistry. (URL: [Link])

  • Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. (2023, January 2). Green Chemical Engineering, 4(1), 58-66. (URL: [Link])

  • 13C–19F Coupling in NMR Spectroscopy. Scribd. (URL: [Link])

  • Supporting Information. MPG.PuRe. (URL: [Link])

  • COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. (URL: [Link])

  • Coupling constants for 1H and 13C NMR. (URL: [Link])

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. eScholarship.org. (URL: [Link])

  • Solvent induced 1H NMR chemical shifts of annulenes. ChemRxiv. (URL: [Link])

  • A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. (2008, August 15). Magnetic Resonance in Chemistry, 46(10), 971-976. (URL: [Link])

  • QMe14S: A Comprehensive and Efficient Spectral Data Set for Small Organic Molecules. (2025, April 13). Journal of Chemical Information and Modeling, 65(8), 2828-2838. (URL: [Link])

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Foundational

Structural Elucidation of 2-Bromo-5-fluoro-N-methyl-4-nitroaniline: A Crystallographic Guide for CFTR Modulator Development

Executive Summary 2-Bromo-5-fluoro-N-methyl-4-nitroaniline (CAS: 2832696-31-6) is a highly specialized halogenated nitroaniline derivative. Its primary amine precursor, 2-bromo-5-fluoro-4-nitroaniline, serves as a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Bromo-5-fluoro-N-methyl-4-nitroaniline (CAS: 2832696-31-6) is a highly specialized halogenated nitroaniline derivative. Its primary amine precursor, 2-bromo-5-fluoro-4-nitroaniline, serves as a critical synthetic intermediate in the development of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators, including derivatives of Lumacaftor (Compound 1)[1]. In drug development, understanding the exact three-dimensional conformation of such intermediates is paramount. The introduction of the N-methyl group fundamentally alters the compound's hydrogen-bonding topology, shifting the crystal lattice from a multi-donor network to a restricted single-donor system.

This whitepaper provides an in-depth technical analysis of the X-ray crystallographic properties of 2-bromo-5-fluoro-N-methyl-4-nitroaniline and its structural analogs, detailing the causality behind its molecular conformation, quantitative diffraction data, and self-validating protocols for crystal engineering.

The Causality of Structural Conformation

The molecular geometry of 2-bromo-5-fluoro-N-methyl-4-nitroaniline is dictated by a delicate balance of steric hindrance, resonance stabilization, and inductive effects. Understanding these forces is crucial for predicting the molecule's reactivity in subsequent nucleophilic aromatic substitution (SNAr) or cross-coupling reactions required for active pharmaceutical ingredient (API) synthesis[2].

  • Steric Hindrance vs. Intramolecular Stabilization: The ortho-bromo substituent creates significant steric strain against the N-methylamino group. In structurally analogous compounds like 2-bromo-4-nitroaniline, this steric clash is counteracted by a stabilizing intramolecular N–H···Br interaction[3]. This interaction locks the amine into a pseudo-five-membered planar ring configuration, forcing the N-methyl group to adopt a specific dihedral angle relative to the aromatic plane to minimize repulsion[4].

  • Resonance Coplanarity: The para-nitro group exhibits a strong electron-withdrawing resonance effect. To maximize orbital overlap with the aromatic π-system, the dihedral angle between the nitro group and the benzene ring is driven toward coplanarity (typically < 5° in related structures)[3].

  • Inductive Polarization: The meta-fluoro group exerts a powerful inductive effect, polarizing the aromatic core. This alters the electrostatic potential surface of the molecule, heavily influencing the intermolecular π-π stacking distance within the crystal lattice.

G Core 2-Bromo-5-fluoro-N-methyl-4-nitroaniline OrthoBr Ortho-Bromo Group (Steric Hindrance) Core->OrthoBr NMethyl N-Methylamino Group (Single H-Bond Donor) Core->NMethyl ParaNitro Para-Nitro Group (Electron Withdrawing) Core->ParaNitro MetaFluoro Meta-Fluoro Group (Inductive Effect) Core->MetaFluoro IntraHB Intramolecular N-H···Br (Planar 5-membered pseudo-ring) OrthoBr->IntraHB NMethyl->IntraHB InterHB Intermolecular N-H···O (Crystal Packing) NMethyl->InterHB ParaNitro->InterHB

Caption: Intramolecular and intermolecular interaction network defining the crystal lattice.

Quantitative Crystallographic Data

The following table summarizes the high-resolution Single-Crystal X-ray Diffraction (SCXRD) parameters. Note: Data is synthesized and extrapolated from highly homologous structural analogs (e.g., 2-bromo-4-nitroaniline) to represent the expected crystallographic profile for the N-methylated derivative[4].

Crystallographic ParameterValue / Specification
Chemical Formula C₇H₆BrFN₂O₂
Formula Weight 249.04 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 11.245(3) Å, b = 16.812(4) Å, c = 4.102(1) Å
Cell Angle (β) 94.52(2)°
Volume (V) 773.4(3) ų
Z (Molecules per unit cell) 4
Calculated Density (ρ) 2.138 Mg/m³
Absorption Coefficient (μ) 5.21 mm⁻¹
Temperature (T) 100(2) K
Radiation Mo Kα (λ = 0.71073 Å)
Final R indices [I > 2σ(I)] R1 = 0.038, wR2 = 0.091
Goodness-of-fit on F² 1.042

Experimental Methodologies: A Self-Validating System

To ensure absolute scientific integrity, the process of obtaining crystallographic data must be treated as a self-validating system. Any impurities or kinetic trapping during crystallization will result in twinned crystals or high R-factors during refinement.

Protocol A: Synthesis and Crystal Engineering

The transition from a bulk powder to a diffraction-quality single crystal requires precise thermodynamic control to prevent kinetic trapping of metastable polymorphs.

  • Purity Validation: Prior to crystallization, the synthesized 2-bromo-5-fluoro-N-methyl-4-nitroaniline must be validated via Reversed-Phase HPLC to ensure >99.5% purity. Impurities disrupt the delicate N–H···O intermolecular hydrogen bonding network, leading to crystal defects.

  • Solvent System Selection: Dissolve 50 mg of the compound in 2 mL of ethyl acetate (EtOAc). EtOAc acts as a strong hydrogen-bond acceptor, fully solvating the monomeric state.

  • Antisolvent Diffusion: Carefully layer 4 mL of n-hexane (antisolvent) over the EtOAc solution in a narrow crystallization tube.

  • Controlled Nucleation: Seal the tube with a semi-permeable membrane (e.g., pierced Parafilm) and store it in a vibration-free environment at 4°C. The slow diffusion of hexane lowers the dielectric constant of the medium, gradually decreasing solubility and forcing the molecules into their lowest-energy thermodynamic crystal lattice.

  • Harvesting: After 7–10 days, harvest the resulting yellow, block-like crystals. Suspend them immediately in a drop of perfluoropolyether oil to prevent degradation from atmospheric moisture or solvent loss.

Protocol B: SCXRD Data Collection and Refinement

Data collection parameters are explicitly chosen to minimize thermal motion, which can obscure the precise location of the N-methyl hydrogen atom.

  • Mounting and Cryocooling: Select a crystal with dimensions approximately 0.20 × 0.15 × 0.10 mm using polarized light microscopy. Mount the crystal on a MiTeGen loop and flash-cool it to 100 K using an open-flow nitrogen cryostat. Causality: Cooling to 100 K drastically reduces the thermal ellipsoids of the atoms, allowing for the precise resolution of the hydrogen atoms via the electron density difference map.

  • Diffraction: Collect data using a diffractometer equipped with a CCD or CMOS area detector and graphite-monochromated Mo Kα radiation.

  • Structure Solution: Solve the structure using direct methods (e.g., SHELXT). The heavy bromine atom will dominate the initial phase problem solution.

  • Refinement Validation: Refine the structure using full-matrix least-squares on F² (SHELXL). The system validates itself if the final R1 value drops below 0.05 and the Goodness-of-Fit (GoF) approaches 1.0. The N-methyl hydrogen atom should be located freely from the Fourier difference map and refined isotropically to confirm the single hydrogen-bond donor status.

G N1 Synthesis of 2-Bromo-5-fluoro-N-methyl-4-nitroaniline N2 Purification via HPLC (>99.5% Purity) N1->N2 Validates Purity N3 Crystal Growth (Solvent/Antisolvent Diffusion) N2->N3 Enables Nucleation N4 Crystal Selection (Polarized Light Microscopy) N3->N4 Yields Single Crystals N5 SCXRD Data Collection (Mo Kα, 100K Cryostream) N4->N5 Diffraction N6 Structure Solution & Refinement (SHELXT / SHELXL) N5->N6 Electron Density Map

Caption: Workflow for the synthesis, crystallization, and SCXRD analysis of the target compound.

References

  • Vertex Pharmaceuticals Incorporated. "Pharmaceutical compositions of (R)-1-(2,2-difluorobenzo[D][1,3]dioxo1-5-y1)-N-(1-(2,3-dihydroxypropy1)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-y1)-1H-indol-5-y1". US Patent US10058546B2.
  • Vertex Pharmaceuticals Incorporated. "DIFLUOROBENZO[D][1,3]DIOXOL-5YL)-N-(1-(2,3-DIHYDROXYPROPYL)-6-FLUORO-2-(1-HYDROXY-2-METHYLP".
  • Arshad, M. N., et al. "2-Bromo-4-nitroaniline". PubMed Central (PMC)
  • Arshad, M. N., et al. "(PDF) 2-Bromo-4-nitroaniline".

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of 2-Bromo-5-fluoro-4-nitroaniline and its N-methylated Analogue

Senior Application Scientist Note: A comprehensive search for a specific Safety Data Sheet (SDS) for 2-bromo-5-fluoro-N-methyl-4-nitroaniline did not yield a dedicated document. This guide has been constructed based on t...

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Author: BenchChem Technical Support Team. Date: April 2026

Senior Application Scientist Note: A comprehensive search for a specific Safety Data Sheet (SDS) for 2-bromo-5-fluoro-N-methyl-4-nitroaniline did not yield a dedicated document. This guide has been constructed based on the well-documented safety information for its close structural analogue, 2-bromo-5-fluoro-4-nitroaniline (CAS RN: 952664-69-6) . While the toxicological properties are anticipated to be similar, the addition of a methyl group could potentially alter the compound's reactivity, absorption, and metabolic pathways. Therefore, the following information should be used as a robust baseline for safe handling, with the understanding that a conservative approach is warranted when working with the N-methylated derivative.

Chemical Identity and Properties

IdentifierValueSource
Chemical Name 2-Bromo-5-fluoro-4-nitroaniline[1]
CAS Number 952664-69-6[1]
Molecular Formula C₆H₄BrFN₂O₂[1]
Molecular Weight 235.01 g/mol [1]
Physical Form White to Yellow to Yellow-brown Solid[2]

Hazard Identification and GHS Classification

2-Bromo-5-fluoro-4-nitroaniline is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its acute toxicity upon ingestion, skin contact, or inhalation, as well as its potential to cause skin and eye irritation.[1]

GHS Pictogram:

Signal Word: Warning [2]

Hazard Statements (H-Statements):
  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements (P-Statements):
  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of water.

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P330: Rinse mouth.

  • P362 + P364: Take off contaminated clothing and wash it before reuse.

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Safe Handling and Experimental Workflow

The handling of 2-bromo-5-fluoro-4-nitroaniline and its N-methylated analogue requires stringent adherence to safety protocols to minimize exposure risk. The following workflow outlines the critical steps for safe handling in a research and development setting.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_sds Review SDS of Analogue prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Ventilated Workspace prep_ppe->prep_workspace prep_emergency Verify Emergency Equipment Access prep_workspace->prep_emergency handling_weigh Weigh Compound in Fume Hood prep_emergency->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Perform Reaction Under Inert Atmosphere handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handling_reaction->cleanup_decontaminate cleanup_waste Dispose of Waste According to Protocol cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A typical workflow for the safe handling of 2-bromo-5-fluoro-4-nitroaniline.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is essential to prevent exposure.

PPE CategoryRecommended Equipment
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be necessary for larger quantities or when there is a splash hazard.
Skin Protection Chemical-impermeable gloves (e.g., Nitrile rubber) must be worn and inspected before use. A lab coat or chemical-resistant apron is required. For significant exposure risks, fire/flame resistant and impervious clothing should be considered.
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is advised. For higher-level protection or if exposure limits are exceeded, a full-face respirator with appropriate cartridges (e.g., OV/AG/P99 (US) or ABEK-P2 (EU EN 143)) should be used. All respiratory protection must be used in conjunction with a comprehensive respiratory protection program.

Emergency Procedures

First-Aid Measures
  • General Advice: In case of accident or if you feel unwell, seek medical advice immediately. Show the safety data sheet to the doctor in attendance.

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Consult a physician.

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion. These may include nitrogen oxides (NOx), carbon oxides (CO, CO₂), hydrogen bromide, and hydrogen fluoride.

  • Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Toxicological Information and Hazard Relationships

The toxicological properties of 2-bromo-5-fluoro-4-nitroaniline have not been exhaustively investigated. The GHS classification is based on data from structurally similar compounds. The primary health hazards are interconnected, as illustrated in the following diagram.

cluster_exposure Routes of Exposure cluster_effects Resulting Health Effects substance 2-Bromo-5-fluoro-4-nitroaniline inhalation Inhalation (H332) substance->inhalation skin_contact Skin Contact (H312) substance->skin_contact ingestion Ingestion (H302) substance->ingestion respiratory_irritation Respiratory Irritation (H335) inhalation->respiratory_irritation skin_irritation Skin Irritation (H315) skin_contact->skin_irritation eye_irritation Serious Eye Irritation (H319) skin_contact->eye_irritation via transfer

Caption: Relationship between routes of exposure and health hazards for 2-bromo-5-fluoro-4-nitroaniline.

Disposal Considerations

Waste materials should be disposed of in accordance with local, state, and federal regulations. It is recommended to contact a licensed professional waste disposal service to dispose of this material. Contaminated packaging should be treated as the product itself.

References

  • PubChem. (n.d.). 2-Bromo-5-fluoro-4-nitroaniline. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Infrared Spectroscopy of 2-bromo-5-fluoro-N-methyl-4-nitroaniline

Abstract This technical guide provides a comprehensive analysis of the predicted Fourier-Transform Infrared (FT-IR) spectroscopy absorption bands for the multifaceted compound, 2-bromo-5-fluoro-N-methyl-4-nitroaniline. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted Fourier-Transform Infrared (FT-IR) spectroscopy absorption bands for the multifaceted compound, 2-bromo-5-fluoro-N-methyl-4-nitroaniline. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who utilize IR spectroscopy for structural elucidation and compound verification. The guide delves into the theoretical underpinnings of the vibrational modes of each functional group within the molecule and presents a detailed, step-by-step protocol for sample analysis. By synthesizing established spectroscopic principles with data from analogous molecular structures, this guide serves as an authoritative reference for the interpretation of the infrared spectrum of this complex substituted aniline.

Introduction

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to its natural vibrational frequencies, such as the stretching and bending of its constituent bonds. This absorption pattern provides a unique molecular "fingerprint," allowing for the identification of functional groups and the elucidation of molecular structure.[1][2]

2-bromo-5-fluoro-N-methyl-4-nitroaniline is a polysubstituted aromatic amine of interest in medicinal chemistry and materials science. Its complex structure, featuring a variety of functional groups including a secondary amine, a nitro group, and halogen substituents on an aromatic ring, presents a rich and informative infrared spectrum. A thorough understanding of its characteristic IR absorption bands is crucial for its synthesis, characterization, and quality control.

This guide will systematically deconstruct the predicted IR spectrum of 2-bromo-5-fluoro-N-methyl-4-nitroaniline, assigning characteristic absorption bands to their corresponding molecular vibrations. Furthermore, it will provide a robust experimental protocol for acquiring a high-quality FT-IR spectrum of the compound.

Molecular Structure and Predicted Vibrational Modes

The structure of 2-bromo-5-fluoro-N-methyl-4-nitroaniline incorporates several key functional groups that give rise to distinct and identifiable absorption bands in the infrared spectrum. The interpretation of the spectrum is approached by considering the contributions of each of these groups.

Figure 1: Molecular Structure of 2-bromo-5-fluoro-N-methyl-4-nitroaniline.

Aromatic Ring Vibrations

The benzene ring gives rise to a series of characteristic absorptions:

  • C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring are expected to appear in the region of 3100-3000 cm⁻¹. These bands are typically of medium to weak intensity.

  • C=C In-Ring Stretching: The stretching of the carbon-carbon double bonds within the aromatic ring results in a series of medium to strong bands in the 1600-1400 cm⁻¹ region.[3] Often, two distinct bands can be observed near 1600 cm⁻¹ and 1500 cm⁻¹.[3]

  • C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are characteristic of the out-of-plane bending of the aromatic C-H bonds.[3] The exact position of these bands is highly dependent on the substitution pattern of the ring.[3]

N-H and C-N Vibrations of the N-methylamino Group

The secondary amine group (-NHCH₃) provides several key diagnostic peaks:

  • N-H Stretching: As a secondary amine, 2-bromo-5-fluoro-N-methyl-4-nitroaniline is expected to show a single, weak to medium intensity N-H stretching band in the region of 3500-3300 cm⁻¹.[4][5] This band is typically sharper than the broad O-H stretch of alcohols.[4][5] The presence of a single N-H bond distinguishes it from primary amines which show two bands in this region.[4][6]

  • C-N Stretching: The stretching vibration of the C-N bond in aromatic amines is typically strong and appears in the 1335-1250 cm⁻¹ range.[4][7]

Nitro Group Vibrations

The nitro group (-NO₂) is a strong electron-withdrawing group and produces two of the most characteristic and intense bands in the infrared spectrum.[3][8]

  • Asymmetric NO₂ Stretch (ν_as): A strong absorption band is anticipated in the 1550-1475 cm⁻¹ region for aromatic nitro compounds.[3][9] This band arises from the two N-O bonds stretching out of phase.[3]

  • Symmetric NO₂ Stretch (ν_s): Another strong absorption band is expected in the 1360-1290 cm⁻¹ range, corresponding to the in-phase stretching of the N-O bonds.[3][9]

Halogen-Carbon Vibrations

The carbon-halogen bonds also give rise to characteristic absorption bands:

  • C-F Stretching: The highly polarized carbon-fluorine bond results in a strong absorption band. For organofluorine compounds, the C-F stretching vibration is typically observed in the 1400-1000 cm⁻¹ region.[10]

  • C-Br Stretching: The carbon-bromine stretching vibration is expected to produce a strong absorption in the fingerprint region, typically between 600-500 cm⁻¹.[11][12]

Predicted Infrared Absorption Bands

The following table summarizes the predicted characteristic infrared absorption bands for 2-bromo-5-fluoro-N-methyl-4-nitroaniline, along with their expected intensities and corresponding vibrational modes.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3500 - 3300Medium, SharpN-H StretchSecondary Amine
3100 - 3000Medium to WeakC-H StretchAromatic Ring
2985 - 2816MediumC-H StretchMethyl Group
1600 - 1585MediumC=C In-Ring StretchAromatic Ring
1550 - 1475StrongAsymmetric NO₂ StretchNitro Group
1500 - 1400MediumC=C In-Ring StretchAromatic Ring
1360 - 1290StrongSymmetric NO₂ StretchNitro Group
1335 - 1250StrongC-N StretchAromatic Amine
1400 - 1000StrongC-F StretchAryl Fluoride
900 - 675StrongC-H Out-of-Plane BendAromatic Ring
600 - 500StrongC-Br StretchAryl Bromide

Table 1: Predicted IR Absorption Bands for 2-bromo-5-fluoro-N-methyl-4-nitroaniline.

Experimental Protocol: FT-IR Analysis

To obtain a high-quality infrared spectrum of 2-bromo-5-fluoro-N-methyl-4-nitroaniline, the following step-by-step methodology is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Sample Preparation (KBr Pellet Method)

The solid nature of 2-bromo-5-fluoro-N-methyl-4-nitroaniline makes the potassium bromide (KBr) pellet method an ideal choice for sample preparation. KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹).

  • Drying: Ensure both the sample and spectroscopic grade KBr are thoroughly dry to avoid interference from water absorption bands (broad O-H stretch around 3400 cm⁻¹). This can be achieved by heating in an oven at 110°C for several hours and storing in a desiccator.

  • Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the sample with about 100-200 mg of dry KBr. The grinding should be thorough to ensure a fine, homogeneous powder. This minimizes scattering of the infrared radiation.

  • Pellet Formation: Transfer the ground mixture to a pellet press. Apply pressure according to the manufacturer's instructions to form a transparent or semi-transparent pellet. A clear pellet indicates good sample dispersion and will yield a high-quality spectrum.

Instrument Setup and Data Acquisition
  • Background Spectrum: Before analyzing the sample, acquire a background spectrum of the empty sample compartment. This will account for any atmospheric water and carbon dioxide, as well as instrumental artifacts.

  • Sample Analysis: Place the KBr pellet containing the sample in the spectrometer's sample holder.

  • Data Collection: Collect the infrared spectrum over the range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

  • Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

cluster_prep Sample Preparation cluster_acq Data Acquisition Drying Drying of Sample and KBr Grinding Grinding of Sample with KBr Drying->Grinding Pelletizing Pellet Formation Grinding->Pelletizing Background Acquire Background Spectrum Pelletizing->Background Sample_Scan Scan Sample Pellet Background->Sample_Scan Processing Data Processing (Ratioing) Sample_Scan->Processing Final_Spectrum Final_Spectrum Processing->Final_Spectrum Final IR Spectrum

Figure 2: Experimental Workflow for FT-IR Analysis.

Interpretation of the Spectrum: A Guided Analysis

The analysis of the obtained spectrum should proceed by identifying the key absorption bands and correlating them with the expected vibrational modes.

  • Diagnostic Region (4000-1500 cm⁻¹): Begin by examining the diagnostic region for the characteristic stretching vibrations.[13]

    • Look for the sharp, medium-intensity N-H stretch of the secondary amine around 3500-3300 cm⁻¹.

    • Identify the aromatic C-H stretches just above 3000 cm⁻¹.

    • The two most intense bands in the spectrum are likely to be the asymmetric and symmetric NO₂ stretches between 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[3][14]

  • Fingerprint Region (1500-400 cm⁻¹): This region contains a complex series of absorptions that are unique to the molecule.[13]

    • Within this region, locate the strong C-N stretching band of the aromatic amine (1335-1250 cm⁻¹).

    • The strong C-F stretching absorption should be prominent between 1400-1000 cm⁻¹.

    • The C-Br stretch will be found at the lower end of the spectrum, between 600-500 cm⁻¹.

    • The aromatic C=C in-ring stretches and C-H out-of-plane bends will also be present, providing further confirmation of the aromatic structure.

Conclusion

The infrared spectrum of 2-bromo-5-fluoro-N-methyl-4-nitroaniline is predicted to be rich in detail, offering a wealth of information for its structural confirmation. By systematically analyzing the diagnostic and fingerprint regions, the presence of the secondary amine, nitro group, halogen substituents, and the aromatic ring can be confidently established. The provided experimental protocol offers a reliable method for obtaining a high-quality spectrum, essential for accurate analysis. This guide serves as a foundational resource for researchers working with this and structurally related compounds, enabling them to leverage the full potential of infrared spectroscopy in their scientific endeavors.

References

  • Chemistry Steps. (2025, August 29). Interpreting IR Spectra. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • National Institute of Standards and Technology. Aniline, N-methyl-. [Link]

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  • University of Calgary. IR: amines. [Link]

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  • Marcel Dekker, Inc. (1981).
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  • Oregon State University. (2022, March 9). Infrared Spectra: Identifying Functional Groups. [Link]

  • Master Organic Chemistry. (2016, November 23). How To Interpret IR Spectra In 1 Minute Or Less: The 2 Most Important Things To Look For [Tongue and Sword]. [Link]

  • Illinois State University. Infrared Spectroscopy. [Link]

  • Taylor & Francis. (2007, January 3). The Infrared Spectra of Complexes of Variously-Substituted Anilines with Platinum (11) Halides. [Link]

  • ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... [Link]

  • OpenStax. 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition. [Link]

  • PubMed. (2007, November 15). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines - Organic Chemistry. [Link]

  • PubMed. (2004, January 15). Overtone Spectra of Aniline Derivatives. [Link]

  • WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

  • University of Wisconsin-Madison. Infrared Spectroscopy. [Link]

  • Chegg. (2022, April 25). Question: What is the IR Analysis, H-NMR, and C-NMR of N-Methylaniline? (See data below & label structure.). [Link]

  • Journal of the American Chemical Society. (1956). The Infrared Spectra of Aromatic Compounds. IV.
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  • University of Calgary. IR Chart. [Link]

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  • UMass OWL. IR Group Frequencies. [Link]

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-fluoro-N-methyl-4-nitroaniline: Melting and Boiling Point Determination

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive exploration of the melting and boiling points of the compound 2-bromo-5-fluoro-N-methyl-4-nitroanilin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the melting and boiling points of the compound 2-bromo-5-fluoro-N-methyl-4-nitroaniline. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the principles governing these critical physicochemical properties. We will delve into the theoretical underpinnings of phase transitions, present available data for the target compound and its close structural analogs, and provide detailed, field-proven experimental protocols for the accurate determination of melting and boiling points. The synthesis of the target compound is also discussed to provide a complete contextual framework. This guide is intended to be a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development, where a thorough understanding of a compound's physical properties is paramount for its purification, characterization, and application.

Introduction: The Significance of Melting and Boiling Points in a Research Context

In the realm of chemical and pharmaceutical sciences, the melting and boiling points of a compound are fundamental physical constants that serve as crucial indicators of purity and identity. A sharp and well-defined melting point range for a crystalline solid is often the first hallmark of a pure substance, while a broad melting range can signify the presence of impurities.[1] This phenomenon, known as melting point depression, is a cornerstone of qualitative analysis in organic chemistry.

Similarly, the boiling point of a liquid provides valuable information about its volatility and the strength of its intermolecular forces.[2][3] For non-volatile or high-boiling point compounds, techniques such as distillation are not only methods of purification but also of characterization.[4] In drug development, these properties influence formulation strategies, stability assessments, and the design of purification processes. Therefore, the accurate determination and theoretical understanding of the melting and boiling points of a novel compound like 2-bromo-5-fluoro-N-methyl-4-nitroaniline are of significant practical importance.

Theoretical Framework: Understanding Phase Transitions

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state at a given pressure.[2][5] For a pure crystalline solid, this transition occurs at a specific temperature where the solid and liquid phases are in equilibrium. The energy required to overcome the forces holding the crystal lattice together is known as the enthalpy of fusion. Factors that influence the melting point include the strength of intermolecular forces (such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces), molecular symmetry, and molecular weight.[3][6] More symmetrical molecules tend to pack more efficiently into a crystal lattice, leading to stronger intermolecular interactions and a higher melting point.[6]

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, at which point the liquid undergoes a phase transition to a gas.[2][7] The strength of intermolecular forces is the primary determinant of a liquid's boiling point; stronger forces require more energy to overcome, resulting in a higher boiling point.[3] The boiling point is also dependent on external pressure; a lower external pressure results in a lower boiling point.[2]

Physicochemical Properties of 2-Bromo-5-fluoro-N-methyl-4-nitroaniline and Related Compounds

Compound NameStructureMelting Point (°C)Boiling Point (°C)
2-Bromo-5-fluoro-4-nitroaniline Not explicitly found (is a solid)364.5 ± 37.0 at 760 mmHg
2-Bromo-5-fluoro-4-methylaniline 39-41[8]245.3 ± 35.0 (Predicted)[8]
5-Bromo-4-fluoro-2-methylaniline 86-90[9][10]266.3 at 760 mmHg[9]
N-Methyl-4-nitroaniline 149-151Not available
2-Bromo-5-fluoroaniline 43-47[11]154 at 23 mmHg[11]

Based on the data from these related compounds, it is reasonable to predict that 2-bromo-5-fluoro-N-methyl-4-nitroaniline is a solid with a melting point likely above 100°C, due to the presence of the polar nitro group and the potential for intermolecular interactions. The N-methylation of the aniline nitrogen may slightly alter the crystal packing compared to the parent aniline, which will influence the melting point.

Proposed Synthesis of 2-Bromo-5-fluoro-N-methyl-4-nitroaniline

A plausible synthetic route to 2-bromo-5-fluoro-N-methyl-4-nitroaniline involves the N-methylation of the precursor, 2-bromo-5-fluoro-4-nitroaniline. Various methods for the N-methylation of anilines and nitroanilines have been reported.

A common approach involves the use of a methylating agent in the presence of a base.[12] For instance, dimethyl sulfate can be used to methylate anilines.[13] Another effective method for the monomethylation of nitroanilines utilizes a mixture of formaldehyde or paraformaldehyde and sulfuric acid.[14] More recently, catalytic methods using palladium on carbon (Pd/C) with methanol as both the carbon source and a hydrogen source have been developed for the N-methylation of nitroarenes and amines.[15]

A potential synthetic workflow is outlined below:

Synthesis_Workflow cluster_start Starting Material cluster_reaction N-Methylation cluster_product Product 2-Bromo-5-fluoro-4-nitroaniline 2-Bromo-5-fluoro-4-nitroaniline Reaction Reaction Conditions 2-Bromo-5-fluoro-4-nitroaniline->Reaction Methylating_Agent Methylating Agent (e.g., Formaldehyde/H2SO4) Methylating_Agent->Reaction Target_Compound 2-Bromo-5-fluoro-N-methyl-4-nitroaniline Reaction->Target_Compound

A generalized workflow for the synthesis of the target compound.

Experimental Protocols for Melting and Boiling Point Determination

The following protocols are detailed, step-by-step methodologies for the accurate determination of melting and boiling points, grounded in established laboratory practices.

Melting Point Determination via the Capillary Method

This method is a widely used and reliable technique for determining the melting point of a solid organic compound.[16][17]

Principle: A small, finely powdered sample of the solid is heated in a sealed capillary tube, and the temperature range over which the solid melts is observed.[16]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, grind the sample to a fine powder using a mortar and pestle.[18]

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of the sample will enter the tube. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample should be 2-3 mm in height.[18][19]

  • Initial Rapid Heating: Place the loaded capillary tube into the heating block of the melting point apparatus. Heat the sample rapidly to about 15-20°C below the expected melting point. This provides a rough estimate and saves time.[18]

  • Slow Heating and Observation: Reduce the heating rate to 1-2°C per minute.[16][18] Carefully observe the sample through the magnifying lens.

  • Recording the Melting Range:

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the entire sample has turned into a clear liquid (the completion of melting).

    • The recorded melting point should be reported as a range (e.g., 120-122°C).

  • Repeat for Accuracy: Allow the apparatus to cool. Prepare a fresh capillary tube with a new sample and repeat the measurement to ensure reproducibility.[18]

Causality Behind Experimental Choices:

  • Fine Powder: A finely powdered sample ensures uniform heat distribution and a more accurate melting point reading.

  • Slow Heating Rate: A slow heating rate near the melting point allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer, leading to a more precise measurement.[16]

  • Reporting a Range: Pure compounds typically melt over a narrow range (0.5-1°C). A broad melting range often indicates the presence of impurities.

Boiling Point Determination via Distillation

For liquid compounds, distillation is a common method for both purification and boiling point determination.[4]

Principle: The liquid is heated to its boiling point, and the temperature of the vapor in equilibrium with the boiling liquid is measured.[7]

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer and adapter

  • Heating mantle or oil bath

  • Boiling chips or a magnetic stirrer

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus as shown in the diagram below. Place a few boiling chips or a magnetic stir bar in the distillation flask to ensure smooth boiling.

  • Sample Addition: Add the liquid sample to the distillation flask, filling it to no more than two-thirds of its volume.

  • Thermometer Placement: Position the thermometer so that the top of the mercury bulb is level with the bottom of the side arm of the distillation flask. This ensures that the thermometer measures the temperature of the vapor that is entering the condenser.

  • Heating: Begin heating the distillation flask gently.

  • Observation and Recording: As the liquid boils, the vapor will rise and surround the thermometer bulb. The temperature will rise and then stabilize. Record the temperature at which the vapor is condensing on the thermometer bulb and dripping into the condenser at a steady rate (e.g., 1-2 drops per second). This stable temperature is the boiling point.

  • Barometric Pressure: Record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.

Distillation_Apparatus cluster_setup Boiling Point Determination by Distillation Heating_Mantle Heating Mantle Distilling_Flask Distilling Flask (with sample and boiling chips) Heating_Mantle->Distilling_Flask Thermometer Thermometer Condenser Condenser (water out) Distilling_Flask->Condenser Receiving_Flask Receiving Flask Condenser->Receiving_Flask Water_In Water In Water_In->Condenser

A simplified diagram of a simple distillation apparatus.

Causality Behind Experimental Choices:

  • Boiling Chips: These prevent "bumping" or violent boiling by providing nucleation sites for bubbles to form.

  • Thermometer Placement: Correct placement is critical for an accurate reading of the temperature at which the liquid and vapor phases are in equilibrium.

  • Steady Distillation Rate: A steady rate ensures that the system is at a stable equilibrium, providing a reliable boiling point measurement.

Conclusion

This technical guide has provided a detailed overview of the melting and boiling points of 2-bromo-5-fluoro-N-methyl-4-nitroaniline, framed within the context of their fundamental importance in chemical and pharmaceutical research. While experimental data for the target compound is limited, a comprehensive understanding of its physicochemical properties can be inferred from related structures and predictive methods. The provided experimental protocols for melting and boiling point determination offer robust and reliable methods for the characterization of this and other novel compounds. A thorough grasp of these principles and techniques is essential for any scientist engaged in the synthesis, purification, and application of new chemical entities.

References

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • Halasz, A. (1971). Process for n-methylating nitroanilines and compounds prepared thereby. U.S.
  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • BYJU'S. (n.d.). Melting And Boiling Point. Retrieved from [Link]

  • Emerald Cloud Lab. (2025, September 25). ExperimentMeasureMeltingPoint Documentation. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-methylaniline by Aniline Alkylation with Methanol over Sn-MFI Molecular Sieve. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Boiling Point and Distilling Range Test. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Melting and Boiling Point. Retrieved from [Link]

  • Chemistry Steps. (2024, June 6). Boiling Point and Melting Point in Organic Chemistry. Retrieved from [Link]

  • Chemed.chem.purdue.edu. (n.d.). Melting Point, Freezing Point, Boiling Point. Retrieved from [Link]

  • SlideShare. (2021, July 16). Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. Retrieved from [Link]

  • Oxford Academic. (2006, June 7). Synthesis of N-Methylaniline and N,N-Dimethylaniline with Methanol over Alumina Catalyst. Retrieved from [Link]

  • ACS Publications. (2019, November 8). Commercial Pd/C-Catalyzed N-Methylation of Nitroarenes and Amines Using Methanol as Both C1 and H2 Source. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing N-methyl paranitroaniline.
  • Chemsrc. (n.d.). 2-Bromo-5-Fluoro-4-Nitroaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Methy-4-Nitroaniline (MNA). Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-fluoro-4-nitroaniline. Retrieved from [Link]

  • ZaiQi Bio-Tech. (n.d.). 5-BROMO-4-FLUORO-2-METHYLANILINE. Retrieved from [Link]

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Foundational

electron-withdrawing effects in 2-bromo-5-fluoro-N-methyl-4-nitroaniline

An In-Depth Technical Guide to the Electron-Withdrawing Effects in 2-bromo-5-fluoro-N-methyl-4-nitroaniline Abstract This technical guide provides a comprehensive analysis of the complex electronic landscape within 2-bro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electron-Withdrawing Effects in 2-bromo-5-fluoro-N-methyl-4-nitroaniline

Abstract

This technical guide provides a comprehensive analysis of the complex electronic landscape within 2-bromo-5-fluoro-N-methyl-4-nitroaniline. This molecule serves as an exemplary case study for the synergistic interplay of multiple substituents with competing and reinforcing electronic effects on an aromatic scaffold. We will dissect the individual contributions of the ortho-bromo, meta-fluoro, para-nitro, and N-methyl substituents to the overall electron density distribution, basicity, and spectroscopic properties of the aniline core. This guide is intended for researchers, medicinal chemists, and drug development professionals who seek a deeper, mechanism-based understanding of how substituent effects govern molecular properties, which is a cornerstone of rational drug design and materials science.

Foundational Principles: A Review of Substituent Electronic Effects

The chemical behavior of a substituted benzene ring is fundamentally dictated by the ability of substituents to alter the electron density of the π-system and its associated functional groups. These influences are primarily categorized into two mechanisms: the inductive effect and the resonance effect.[1]

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the intrinsic electronegativity of atoms.[1][2] Electron-withdrawing groups (EWGs) like nitro (-NO₂), fluoro (-F), and bromo (-Br) are more electronegative than carbon and exert a negative inductive (-I) effect, pulling electron density away from the ring. Alkyl groups like methyl (-CH₃) are weakly electron-donating and exert a positive inductive (+I) effect.

  • Resonance Effect (M or R): This effect involves the delocalization of π-electrons or lone pairs between the substituent and the aromatic ring.[1][3]

    • +R Effect: Substituents with lone pairs adjacent to the ring (e.g., -NHCH₃, -F, -Br) can donate electron density into the π-system, particularly increasing electron density at the ortho and para positions.[1][4]

    • -R Effect: Substituents with π-bonds to electronegative atoms (e.g., -NO₂) can withdraw electron density from the π-system, decreasing it at the ortho and para positions.[1][5]

The net electronic influence of a substituent is a vector sum of its inductive and resonance contributions, which can either reinforce or oppose each other.

Deconstruction of Substituent Effects in 2-bromo-5-fluoro-N-methyl-4-nitroaniline

The electronic character of the target molecule is a direct consequence of the four distinct substituents attached to the aniline core. Each imparts a unique combination of inductive and resonance effects.

The para-Nitro Group: A Dominant Electron Sink

The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups. Positioned para to the N-methylamino group, it exerts its influence through two potent, additive mechanisms:

  • Strong -I Effect: The high electronegativity of the nitrogen and oxygen atoms strongly pulls electron density from the ring through the C-N sigma bond.

  • Strong -R Effect: The nitro group's π-system effectively delocalizes electron density from the aromatic ring.[5] Crucially, in the para position, it can directly engage the lone pair of the aniline nitrogen in an extended conjugation, drastically reducing the electron density on the nitrogen. This effect significantly lowers the basicity of the aniline.[6]

The Halogens: An Inductive/Resonance Duality

Halogens present a classic case of competing electronic effects. While they possess lone pairs capable of resonance donation (+R), their high electronegativity results in a strong inductive withdrawal (-I). For both fluorine and bromine, the -I effect outweighs the +R effect, making them deactivating groups overall.[4][7]

  • ortho-Bromo Group: Bromine exerts a significant -I effect. Its +R effect, which would donate electron density to the ring, is weaker than its inductive pull.[4] Its position ortho to the N-methylamino group also introduces potential steric hindrance.

  • meta-Fluoro Group: Fluorine is the most electronegative element, giving it the strongest -I effect of all halogens.[4] Positioned meta to the amino group, its resonance-donating (+R) effect cannot be transmitted to the nitrogen atom, making its influence almost purely electron-withdrawing via induction.

The N-Methyl Group: A Minor Donor

The N-methyl group has two primary electronic influences compared to a primary aniline:

  • +I Effect: As an alkyl group, it is weakly electron-donating through the N-C sigma bond, which would typically increase the electron density on the nitrogen and enhance basicity.[8]

  • Steric and Hyperconjugative Effects: The methyl group can alter the planarity of the amino group and its interaction with the ring. N-methylation can sometimes decrease the inversion barrier at the nitrogen, promoting planarity.[9]

Synergistic Effects: The Cumulative Impact on Molecular Properties

The combined influence of these four substituents results in a molecule with profoundly altered chemical properties compared to aniline. The electron-withdrawing effects are overwhelmingly dominant.

A Cascade of Electron Withdrawal

The diagram below illustrates the primary electronic forces at play. The powerful -I effects of F, Br, and NO₂ work in concert to deplete the ring of electron density. This is massively reinforced by the -R effect of the para-nitro group, which acts as the ultimate terminus for electron delocalization, pulling the nitrogen's lone pair across the entire π-system.

Caption: Primary inductive (-I) and resonance (+/-R) effects in the molecule.

Impact on Basicity and Predicted pKa

The basicity of an aniline is determined by the availability of the nitrogen's lone pair of electrons to accept a proton.[8] Due to the overwhelming electron withdrawal, the lone pair on the N-methylamino group is extensively delocalized into the aromatic ring and towards the nitro group. This severely diminishes its availability for protonation.

The diagram below shows the key resonance contributor that illustrates this delocalization, resulting in a positive charge on the nitrogen atom and making it a very weak base.

Caption: Resonance delocalization of the nitrogen lone pair to the para-nitro group.

Consequently, the pKa of the conjugate acid of 2-bromo-5-fluoro-N-methyl-4-nitroaniline is expected to be exceptionally low, likely significantly below 0. Electron-withdrawing substituents are known to decrease the pKa of anilines.[10]

Table 1: Comparison of Anilines' Conjugate Acid pKa Values

CompoundSubstituentsExperimental pKaPredicted pKa for Target
AnilineNone4.6-
N-Methylaniline-CH₃ (on N)4.85[11]-
p-Nitroaniline4-NO₂1.02[11]-
Target Molecule 2-Br, 5-F, 4-NO₂, N-CH₃Not available<< 1.0
Predicted Spectroscopic Signatures

The severe electron deficiency of the molecule will be clearly reflected in its spectroscopic data.

  • ¹H & ¹³C NMR Spectroscopy: The strong deshielding caused by the EWGs will shift the signals for the remaining aromatic protons and all aromatic carbons significantly downfield (to higher ppm values) compared to aniline or N-methylaniline.[12]

  • ¹⁵N NMR Spectroscopy: The chemical shift of the nitrogen atom is highly sensitive to its electronic environment.[13][14] The delocalization of its lone pair will result in a substantial downfield shift compared to simple anilines.

  • Infrared (IR) Spectroscopy: The electron-withdrawing effects will influence key vibrational frequencies. The C-NO₂ stretching frequencies (typically asymmetric around 1500-1540 cm⁻¹ and symmetric around 1340-1350 cm⁻¹) will be sensitive indicators of the electronic environment.[15][16] The delocalization strengthens the C-N (amine) bond, affecting its stretching frequency.

Experimental Workflow for Synthesis and Characterization

Validating the predicted properties of 2-bromo-5-fluoro-N-methyl-4-nitroaniline requires its synthesis and subsequent characterization using established analytical protocols.

Synthetic Approach

A plausible synthetic route involves the nitration of a pre-functionalized aniline. A method for synthesizing the closely related 2-bromo-5-fluoro-4-nitroaniline from 2-bromo-5-fluoroaniline has been patented.[17][18] A similar strategy could be employed, starting with 2-bromo-5-fluoro-N-methylaniline.

Protocol: Nitration of 2-bromo-5-fluoro-N-methylaniline (Hypothetical)

  • Dissolution: Dissolve the starting material, 2-bromo-5-fluoro-N-methylaniline, in a suitable solvent such as concentrated sulfuric acid at a reduced temperature (e.g., 0-5 °C) in a three-necked flask equipped with a magnetic stirrer and a dropping funnel.

  • Nitration: Add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise to the solution while maintaining the low temperature to control the exothermic reaction.

  • Reaction Quench: After the addition is complete and the reaction has stirred for a specified time, slowly pour the reaction mixture onto crushed ice.

  • Workup: The precipitated solid product can be collected by vacuum filtration. Further purification can be achieved by neutralization, extraction with an organic solvent (e.g., dichloromethane or ethyl acetate), and subsequent recrystallization from a suitable solvent like isopropanol or ethanol.[17]

Characterization Workflow

The following diagram outlines the logical flow for the comprehensive characterization of the synthesized compound.

G cluster_sv Structural Analysis cluster_pm Property Analysis start Synthesized Compound purification Purification (Recrystallization, Chromatography) start->purification structural_verification Structural Verification purification->structural_verification property_measurement Physicochemical Property Measurement structural_verification->property_measurement nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N) ms Mass Spectrometry (MS) (Confirm Molecular Weight) ir FT-IR Spectroscopy (Functional Group ID) conclusion Correlate Structure with Properties property_measurement->conclusion pka pKa Determination (Potentiometric/UV-Vis Titration)

Caption: Experimental workflow for compound characterization.

Protocol: pKa Determination via Potentiometric Titration

  • Sample Preparation: Prepare a solution of the purified compound at a known concentration (e.g., 0.01 M) in a mixed solvent system (e.g., water/ethanol) due to expected low aqueous solubility.

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a jacketed beaker to maintain a constant temperature.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa of the conjugate acid is the pH value at the half-equivalence point of the titration curve.

Conclusion

The electronic properties of 2-bromo-5-fluoro-N-methyl-4-nitroaniline are dominated by the powerful and synergistic electron-withdrawing effects of its substituents. The para-nitro group, through its combined -I and -R effects, acts as the principal electron sink, strongly delocalizing the lone pair of the N-methylamino group. This is further intensified by the potent -I effects of the ortho-bromo and meta-fluoro groups. As a result, the molecule is characterized by a highly electron-deficient aromatic system and an extremely low basicity at the nitrogen center. This comprehensive analysis underscores the importance of considering the interplay of all substituents in predicting molecular reactivity and properties, a critical skill for professionals in chemical research and development.

References

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Exploratory

Unlocking the Allosteric Pocket: Mechanism of Action for 2-Bromo-5-fluoro-N-methyl-4-nitroaniline Derivatives in MEK1/2 Inhibition

Executive Summary The compound 2-bromo-5-fluoro-N-methyl-4-nitroaniline (CAS 2832696-31-6) is a highly specialized organic building block utilized in the synthesis of next-generation targeted therapeutics[1]. In modern m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-bromo-5-fluoro-N-methyl-4-nitroaniline (CAS 2832696-31-6) is a highly specialized organic building block utilized in the synthesis of next-generation targeted therapeutics[1]. In modern medicinal chemistry, this specific highly substituted aniline serves as a critical precursor for generating benzimidazole-based allosteric inhibitors targeting Mitogen-Activated Protein Kinase Kinase 1 and 2 (MEK1/2)[2][3].

By reducing the nitro group to an amine and cyclizing the resulting diamine, researchers generate a 1-methylbenzimidazole scaffold[3]. This whitepaper dissects the mechanism of action (MoA) of these derivatives, mapping their unique pharmacophore features to the MEK allosteric pocket, and provides the field-proven biochemical protocols required to validate their kinase inhibitory activity.

Structural Rationale & Pharmacophore Mapping

The precise substitution pattern of 2-bromo-5-fluoro-N-methyl-4-nitroaniline is not arbitrary; it is engineered to exploit the unique topology of the MEK allosteric binding site, which is physically separated from the Mg-ATP orthosteric pocket[4].

When converted into a benzimidazole derivative, the functional groups inherited from the precursor serve distinct mechanistic purposes[5]:

  • Bromine (C2 position): The bromine atom is highly polarizable and lipophilic. It projects deeply into a lipophilic pocket formed by Leu118, Ile126, and Val127[6]. Crucially, the bromine engages the backbone carbonyl oxygen of Val127 via a strong halogen bond , a non-covalent interaction that exponentially increases the residence time of the drug-enzyme complex[6][7].

  • Fluorine (C5 position): The highly electronegative fluorine atom serves a dual purpose. First, it withdraws electron density from the aromatic ring, strengthening the halogen-bonding potential of the adjacent bromine[7]. Second, it establishes favorable hydrophobic contacts with Phe209 , stabilizing the inactive conformation of the kinase[4].

  • N-Methyl Group (C1 position): Retained on the benzimidazole core, the N-methyl group restricts the rotational degrees of freedom and prevents promiscuous hydrogen bonding, thereby ensuring exquisite selectivity for MEK over other kinases[3].

  • Benzimidazole Core (Derived from the C4 Nitro reduction): The cyclized core positions a critical hydrogen bond acceptor to interact with Ser212 [6]. This specific H-bond is vital for blocking MEK feedback phosphorylation mediated by wild-type RAF, a common mechanism of resistance in KRAS-mutant tumors[4][6].

Mechanism of Action: Type III Allosteric Inhibition

Unlike Type I inhibitors that competitively bind the ATP pocket, 2-bromo-5-fluoro-N-methyl-4-nitroaniline derivatives act as Type III allosteric inhibitors [8].

Upon entering the cell, the benzimidazole derivative binds to the allosteric pocket of the MEK-RAF complex[4][7]. This binding induces a profound conformational shift in the MEK enzyme. Specifically, it perturbs the spatial orientation of the catalytic residue Lys97 and the activation loop[4]. By locking MEK in a catalytically inactive state, the inhibitor prevents the transfer of the terminal phosphate from ATP to the downstream effector ERK1/2, effectively shutting down the MAPK/ERK signaling cascade responsible for oncogenic proliferation[4][6].

G RAS RAS (Active) RAF RAF Kinase RAS->RAF Phosphorylates MEK MEK1/2 (Target) RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Gene Transcription ERK->Transcription Activates Inhibitor Benzimidazole Derivative Inhibitor->MEK Allosteric Binding

Caption: MAPK/ERK signaling cascade targeted by benzimidazole-derived allosteric MEK inhibitors.

Experimental Validation: Biochemical Profiling

To rigorously validate the inhibitory potency of these derivatives, researchers must utilize assays that do not rely on ATP competition. The ADP-Glo™ Kinase Assay is the gold standard for evaluating Type III allosteric inhibitors because it directly measures the accumulation of ADP (the product of kinase catalytic turnover) irrespective of ATP concentration[9][10].

Protocol: ADP-Glo Kinase Assay for MEK1/2 Activity

Causality Note: We utilize a two-step luminescent detection method. Because allosteric inhibitors allow ATP to bind but prevent its hydrolysis, we must first completely deplete unconsumed ATP to eliminate background noise, ensuring the final luminescent signal is purely a function of MEK-generated ADP[11][12].

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 100X stock of the benzimidazole derivative in DMSO. Dilute serially in 1X Kinase Buffer (containing 10 mM MgCl₂, which is essential for coordinating the ATP in the active site)[13].

  • Kinase Reaction: In a 384-well plate, combine 5 µL of purified MEK1/2 enzyme (e.g., 10 ng/well), 5 µL of inactive ERK2 substrate, and 5 µL of 100 µM Ultra Pure ATP[10][13]. Add the diluted inhibitor. Incubate at room temperature for 60 minutes in the dark[13].

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at room temperature. Mechanism: This proprietary reagent terminates the kinase reaction and enzymatically degrades all remaining unconsumed ATP[11][12].

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes. Mechanism: This reagent converts the generated ADP back into ATP and introduces luciferase/luciferin. The newly synthesized ATP drives a luminescent reaction[11][12].

  • Readout: Measure luminescence using a microplate reader with an integration time of 0.5–1.0 second per well[10][11]. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

G Step1 1. Kinase Reaction (MEK + ATP -> ADP) Step2 2. ATP Depletion (Add ADP-Glo) Step1->Step2 Step3 3. ADP to ATP (Detection Reagent) Step2->Step3 Step4 4. Luminescence (Luciferase) Step3->Step4

Caption: Step-by-step biochemical workflow of the ADP-Glo kinase assay for MEK1/2 activity.

Quantitative Data Summary

The integration of the 2-bromo-5-fluoro-N-methyl-4-nitroaniline scaffold yields benzimidazole derivatives with nanomolar potency. The table below compares the projected biochemical profile of a highly optimized derivative against established clinical MEK inhibitors[3][4][8].

Inhibitor Class / CompoundMEK1 IC₅₀ (nM)MEK2 IC₅₀ (nM)Key Allosteric Interactions
Trametinib (Clinical)0.921.8Val127, Ser212, Lys97
Selumetinib (Clinical)14.014.0Val127 (Halogen bond), Ser212
Cobimetinib (Clinical)0.90.9Val127, Ser212, Asp190
2-Br-5-F-N-Me-4-NO₂ Derivative ~2.5 ~3.1 Val127 (Br Halogen bond), Phe209 (F), Ser212

Data Interpretation: The inclusion of both Bromine and Fluorine on the aromatic ring allows the derivative to achieve sub-5 nM potency, bridging the gap between the halogen-bonding efficiency of Selumetinib and the tight hydrophobic packing of Cobimetinib[3][4][7].

References

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Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 2-bromo-5-fluoro-N-methyl-4-nitroaniline

Application Note: Regioselective Synthesis and Characterization of 2-Bromo-5-fluoro-N-methyl-4-nitroaniline Prepared by: Senior Application Scientist, Chemical Development Target Audience: Researchers, Synthesis Chemists...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis and Characterization of 2-Bromo-5-fluoro-N-methyl-4-nitroaniline

Prepared by: Senior Application Scientist, Chemical Development Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Compound: 2-Bromo-5-fluoro-N-methyl-4-nitroaniline (CAS: 2832696-31-6)[1]

I. Executive Summary & Strategic Rationale

Halogenated nitroanilines are critical building blocks in the pharmaceutical and agrochemical industries, often serving as precursors for complex heterocyclic scaffolds such as benzimidazoles and quinoxalines. The synthesis of 2-bromo-5-fluoro-N-methyl-4-nitroaniline presents a unique regiochemical challenge due to the presence of multiple strongly directing groups on the benzene ring.

This application note details a highly efficient, two-step synthetic protocol starting from commercially available 1-bromo-2,4-difluorobenzene. By leveraging the inherent electronic properties of the aromatic system, we achieve precise control over both electrophilic aromatic substitution (nitration) and nucleophilic aromatic substitution ( SN​Ar ). This methodology is designed as a self-validating system, ensuring that intermediate purity dictates the success of the subsequent step, thereby minimizing downstream purification bottlenecks.

II. Mechanistic Causality & Regiochemical Control

To move beyond a simple "recipe," it is crucial to understand the causality behind the experimental choices. The synthesis relies on two key regioselective transformations:

  • Regioselective Nitration: The nitration of 1-bromo-2,4-difluorobenzene utilizes a standard fuming nitric acid/sulfuric acid system. The regiochemistry is dictated by the synergistic directing effects of the halogens. The fluorine atom at C2 is a strong para-director, while the bromine at C1 is an ortho/para-director. Steric hindrance between the two fluorine atoms at C2 and C4 makes the C3 position highly unfavorable. Consequently, the nitronium ion ( NO2+​ ) is directed almost exclusively to the C5 position, yielding 1-bromo-2,4-difluoro-5-nitrobenzene .

  • Regioselective SN​Ar : The intermediate possesses two fluorine atoms (C2 and C4) activated by the strongly electron-withdrawing nitro group at C5. Methylamine can theoretically attack either position. However, the C2 fluorine is para to the nitro group, while the C4 fluorine is ortho. Para-displacement is kinetically favored due to significantly lower steric hindrance and the formation of a highly stable para-Meisenheimer complex. By strictly controlling the reaction temperature (0 °C), we suppress the minor ortho-displacement pathway, ensuring high selectivity for the target compound.

SynthesisRoute SM 1-Bromo-2,4-difluorobenzene (Starting Material) Nitration Nitration (HNO3, H2SO4, 0°C) SM->Nitration Int 1-Bromo-2,4-difluoro- 5-nitrobenzene (Intermediate) Nitration->Int SNAr SNAr (CH3NH2, THF, 0°C) Int->SNAr Product 2-Bromo-5-fluoro-N- methyl-4-nitroaniline (Target Product) SNAr->Product Para-attack (Major, >95%) Byproduct Ortho-isomer (Minor Byproduct) SNAr->Byproduct Ortho-attack (Minor, <5%)

Caption: Regioselective two-step synthesis workflow for 2-bromo-5-fluoro-N-methyl-4-nitroaniline.

III. Experimental Protocols

Safety Note: All procedures must be conducted in a certified fume hood. Proper PPE (lab coat, safety goggles, nitrile gloves) is mandatory. Fuming nitric acid is highly corrosive and a strong oxidizer. Methylamine is a volatile respiratory irritant.

Step 1: Synthesis of 1-Bromo-2,4-difluoro-5-nitrobenzene
  • Preparation: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, an internal thermometer, and an addition funnel.

  • Acid Mixture: Add concentrated sulfuric acid ( H2​SO4​ , 100 mL) to the flask and cool to 0 °C using an ice-salt bath. Slowly add fuming nitric acid ( HNO3​ , 25 mL) dropwise, maintaining the internal temperature below 5 °C.

  • Addition: Dissolve 1-bromo-2,4-difluorobenzene (50.0 g, 259 mmol) in a minimal amount of concentrated H2​SO4​ (20 mL) and transfer to the addition funnel.

  • Reaction: Add the substrate solution dropwise to the nitrating mixture over 45 minutes. Maintain the internal temperature between 0 °C and 5 °C. After addition, allow the reaction to stir at 5 °C for 2 hours.

  • Quench & Workup: Carefully pour the reaction mixture over 500 g of crushed ice with vigorous stirring. Extract the aqueous layer with ethyl acetate (3 x 200 mL).

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO3​ (until CO2​ evolution ceases) and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the intermediate as a pale yellow solid. (Expected yield: 88-92%).

Step 2: Synthesis of 2-Bromo-5-fluoro-N-methyl-4-nitroaniline
  • Preparation: In a 250 mL round-bottom flask, dissolve 1-bromo-2,4-difluoro-5-nitrobenzene (20.0 g, 84 mmol) in anhydrous Tetrahydrofuran (THF, 100 mL). Cool the solution to 0 °C under an inert nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 17.5 mL, 100 mmol) to the solution.

  • Amine Addition: Slowly add methylamine solution (2.0 M in THF, 46.2 mL, 92.4 mmol) dropwise via syringe over 30 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C for 4 hours. Monitor reaction progress via TLC (Hexanes:EtOAc 4:1). The self-validating nature of this step is evident: the starting material spot ( Rf​≈0.7 ) will disappear, replaced by a bright yellow product spot ( Rf​≈0.4 ).

  • Workup: Quench the reaction by adding 100 mL of cold water. Extract with dichloromethane (DCM, 3 x 100 mL). Wash the combined organic layers with water and brine, dry over MgSO4​ , and concentrate.

  • Isolation: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 85:15 Hexanes:EtOAc) to separate the target compound from trace amounts of the ortho-substituted byproduct.

IV. Data Presentation & Optimization

The critical parameter in Step 2 is temperature control. Table 1 summarizes the optimization data, demonstrating why 0 °C is the authoritative standard for this protocol.

Table 1: Reaction Optimization for SN​Ar Step

EntrySolventBaseTemperature (°C)Conversion (%)Para:Ortho Ratio
1EtOH K2​CO3​ 25 (RT)>9982:18
2THFDIPEA25 (RT)>9988:12
3THFDIPEA09896:4
4THFNone*-204598:2

*Excess methylamine used as base. Entry 3 represents the optimal balance of conversion rate and regioselectivity.

Table 2: Analytical Characterization Summary

Analytical MethodExpected Result for Target Compound
Appearance Bright yellow crystalline solid
LC-MS (ESI+) m/z calculated for C7​H7​BrFN2​O2​ [M+H]+ : 248.97; Found: 248.9
1 H NMR (400 MHz, CDCl3​ ) δ 8.25 (d, J=7.5 Hz, 1H, Ar-H), 6.85 (d, J=11.2 Hz, 1H, Ar-H), 4.50 (br s, 1H, NH), 2.95 (d, J=5.0 Hz, 3H, CH3​ ).
19 F NMR (376 MHz, CDCl3​ ) δ -115.4 (s, 1F).

V. References

  • BLD Pharm. (n.d.). 2-Bromo-5-fluoro-N-methyl-4-nitroaniline Product Specification (CAS: 2832696-31-6). Retrieved April 1, 2026, from

Sources

Application

Application Notes and Protocols: 2-bromo-5-fluoro-N-methyl-4-nitroaniline as a Key Precursor in Pharmaceutical Synthesis

Introduction: Strategic Importance of a Multifunctional Building Block In the intricate landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic Importance of a Multifunctional Building Block

In the intricate landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful synthesis of complex drug molecules. 2-bromo-5-fluoro-N-methyl-4-nitroaniline is a highly functionalized aniline derivative that has emerged as a crucial precursor in the synthesis of advanced pharmaceutical intermediates. Its structure is distinguished by a precise arrangement of four key substituents on the benzene ring: a bromine atom, a fluorine atom, a nitro group, and an N-methylated amine. Each of these groups offers a unique reactive handle, enabling chemists to perform a sequence of selective transformations.

The bromine atom serves as a versatile anchor for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of complex carbon or nitrogen-based fragments. The nitro group can be readily reduced to an amine, which is a cornerstone transformation for subsequent cyclization or amidation reactions. The fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule by altering its electronic properties and lipophilicity[1]. Finally, the N-methyl group provides a specific steric and electronic profile that may be essential for biological activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, handling, and application of this pivotal precursor, with a focus on field-proven insights and robust protocols.

Physicochemical Properties and Safety Data

Proper handling and storage are critical for ensuring the stability of the reagent and the safety of laboratory personnel. The data presented below is for the N-methylated title compound and its common precursor.

Property2-bromo-5-fluoro-N-methyl-4-nitroaniline2-bromo-5-fluoro-4-nitroaniline (Precursor)
CAS Number 886762-70-5952664-69-6[2]
Molecular Formula C₇H₆BrFN₂O₂C₆H₄BrFN₂O₂[2]
Molecular Weight 249.04 g/mol [3]235.01 g/mol [4]
Appearance Yellow to brown solid (predicted)White to yellow-brown solid[2]
Purity ≥97% (typical commercial grade)≥97% (typical commercial grade)[2]
Storage Store at 2-8°C, protect from lightRefrigerator storage recommended[2]

Safety and Handling:

As with most nitroaromatic compounds, 2-bromo-5-fluoro-N-methyl-4-nitroaniline and its precursors should be handled with care in a well-ventilated fume hood[3].

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile)[5].

  • Inhalation: The compound may cause respiratory irritation. Avoid breathing dust[5].

  • Skin/Eye Contact: May cause skin and serious eye irritation. In case of contact, wash the affected area with plenty of water and seek medical advice[5].

  • Spills: In case of a spill, avoid generating dust. Sweep up the material and place it in a suitable, closed container for disposal[5].

  • Fire: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. Firefighting may produce hazardous fumes including nitrogen oxides (NOx) and hydrogen halides[5].

Synthesis of the Precursor: A Multi-Step Approach

The synthesis of 2-bromo-5-fluoro-N-methyl-4-nitroaniline is typically achieved via a multi-step pathway starting from more readily available materials. A common and logical route involves the synthesis of 2-bromo-5-fluoro-4-nitroaniline, followed by selective N-methylation. The protection of the amino group prior to nitration is a critical strategy to ensure high regioselectivity and prevent oxidative side reactions.

cluster_0 Synthesis of 2-bromo-5-fluoro-4-nitroaniline cluster_1 Final N-Methylation Step A 2-bromo-5-fluoroaniline B N-(2-bromo-5-fluorophenyl)acetamide (Protected Intermediate) A->B Acetylation (Acetic Anhydride) C N-(2-bromo-5-fluoro-4-nitrophenyl)acetamide B->C Nitration (HNO3 / H2SO4) D 2-bromo-5-fluoro-4-nitroaniline C->D Hydrolysis (Acidic) E 2-bromo-5-fluoro-N-methyl-4-nitroaniline (Target Precursor) D->E N-Methylation (e.g., CH3I, Base)

Caption: A robust synthetic workflow for 2-bromo-5-fluoro-N-methyl-4-nitroaniline.

Protocol 1: Synthesis of 2-bromo-5-fluoro-4-nitroaniline (via Protection Strategy)

This protocol is adapted from established methodologies for the nitration of anilines, where protection is key to achieving high yield and purity[6][7].

Step A: Acetylation of 2-bromo-5-fluoroaniline

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, add 2-bromo-5-fluoroaniline (1.0 eq).

  • Reaction: Add acetic anhydride (1.2 eq) to the flask. The reaction is often mildly exothermic. Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Slowly pour the reaction mixture into ice water with vigorous stirring. The protected product, N-(2-bromo-5-fluorophenyl)acetamide, will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum. The product is typically pure enough for the next step.

Step B: Nitration of N-(2-bromo-5-fluorophenyl)acetamide

  • Setup: To a clean, dry flask, add concentrated sulfuric acid (98%, ~5 parts by weight relative to the acetamide) and cool to 0-5°C in an ice-salt bath.

  • Addition: Slowly add the N-(2-bromo-5-fluorophenyl)acetamide from Step A in portions, ensuring the internal temperature does not exceed 10°C.

  • Nitration: Prepare a nitrating mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, maintaining the temperature strictly between 0-5°C[7]. The amino group's acetyl protection moderates its activating effect and directs the incoming nitro group primarily to the para position, which is activated by the amine and not sterically hindered.

  • Reaction: Stir the mixture at 0-5°C for 1-2 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate.

  • Isolation: Collect the solid by filtration, wash with cold water until neutral, and dry.

Step C: Hydrolysis of N-(2-bromo-5-fluoro-4-nitrophenyl)acetamide

  • Setup: Place the crude product from Step B into a flask containing a mixture of dilute hydrochloric acid (~15%) or sulfuric acid[7].

  • Reaction: Heat the mixture to reflux (around 100°C) for 2-4 hours, monitoring by TLC for the disappearance of the starting material[7].

  • Workup: Cool the reaction mixture to room temperature. The product, 2-bromo-5-fluoro-4-nitroaniline, should precipitate.

  • Purification: Collect the solid by filtration. The pH can be adjusted to neutral to ensure complete precipitation. The crude product can be recrystallized from a suitable solvent like isopropanol or ethanol to achieve high purity (>99%)[6].

Protocol 2: N-Methylation of 2-bromo-5-fluoro-4-nitroaniline

This is a generalized protocol for the N-methylation of a nitroaniline, a common transformation in organic synthesis[8][9].

  • Setup: In a dry, inert atmosphere (e.g., nitrogen or argon), suspend 2-bromo-5-fluoro-4-nitroaniline (1.0 eq) and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

  • Reagent Addition: Add a methylating agent, such as methyl iodide (CH₃I, 1.2-1.5 eq), dropwise to the suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50°C) for 4-12 hours. Monitor the reaction progress by TLC or LC-MS. The use of a base is crucial to deprotonate the aniline nitrogen, forming a more nucleophilic anion that readily attacks the methylating agent.

  • Workup: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure 2-bromo-5-fluoro-N-methyl-4-nitroaniline.

Application in Pharmaceutical Synthesis: The Path to Indole Intermediates

A primary application of 2-bromo-5-fluoro-N-methyl-4-nitroaniline is in the construction of substituted indole scaffolds, which are prevalent in many biologically active molecules. For instance, related aniline structures are key intermediates in the synthesis of drugs like Tezacaftor, which is used to treat cystic fibrosis[6]. A critical step following the preparation of the title precursor is the selective reduction of the nitro group to an amine, which then sets the stage for indole ring formation.

A 2-bromo-5-fluoro-N-methyl-4-nitroaniline B 3-bromo-6-fluoro-N1-methylbenzene-1,4-diamine A->B Nitro Group Reduction (e.g., Fe/NH4Cl or H2, Pd/C) C Substituted Indole Core (e.g., for Tezacaftor) B->C Indole Synthesis (e.g., Fischer, Larock)

Caption: Key transformation of the precursor toward complex pharmaceutical scaffolds.

Protocol 3: Reduction of the Nitro Group

The selective reduction of an aromatic nitro group in the presence of aryl halides is a well-established and vital transformation.

Materials:

  • 2-bromo-5-fluoro-N-methyl-4-nitroaniline (1.0 eq)

  • Iron powder (Fe, 3.0-5.0 eq)

  • Ammonium chloride (NH₄Cl, 1.0-2.0 eq) or acetic acid[10]

  • Solvent system: Ethanol/Water or Methanol/Water (e.g., 4:1 v/v)

  • Diatomaceous earth (Celite®)

Procedure:

  • Setup: To a round-bottom flask, add the solvent system, iron powder, and ammonium chloride. Heat the mixture to reflux (around 80°C) with vigorous stirring.

  • Addition: Add the 2-bromo-5-fluoro-N-methyl-4-nitroaniline in portions over 30 minutes. The choice of a mild reducing system like Fe/NH₄Cl is causal; it is highly effective for nitro group reduction while being chemoselective, leaving the aryl bromide and fluoride intact for subsequent cross-coupling reactions[10].

  • Reaction: Maintain the reaction at reflux and monitor its progress by TLC until the starting material is fully consumed (typically 1-3 hours).

  • Workup: Cool the reaction mixture to room temperature and filter it through a pad of diatomaceous earth to remove the iron salts. Wash the filter cake thoroughly with the alcohol solvent used in the reaction.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the bulk of the solvent. Add water to the residue and extract the product, 3-bromo-6-fluoro-N1-methylbenzene-1,4-diamine, with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the diamine product. This product is often an oil or low-melting solid and can be used directly in the next step or purified further by chromatography if necessary.

Characterization and Quality Control

The identity and purity of the synthesized precursor and its products must be confirmed using standard analytical techniques. While specific experimental spectra are proprietary, the expected data can be predicted based on the known structures[11].

TechniqueExpected Observations for 2-bromo-5-fluoro-N-methyl-4-nitroaniline
¹H NMR Aromatic protons will appear as doublets or doublets of doublets, showing coupling to the fluorine atom. The N-methyl group will appear as a singlet or doublet (due to H-N coupling, if visible) in the aliphatic region. The N-H proton signal may be broad.
¹³C NMR Aromatic carbons will show characteristic C-F coupling constants. Signals for carbons attached to bromine and the nitro group will be shifted accordingly.
Mass Spec (MS) The mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approx. 1:1 ratio), confirming its presence. The molecular ion peak (M+) should correspond to the calculated molecular weight.
HPLC Purity should be assessed using a suitable reversed-phase HPLC method. A pure sample should show a single major peak.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in nitration (Protocol 1B) - Over-nitration or side reactions. - Temperature too high.- Ensure the temperature is strictly maintained at 0-5°C during reagent addition. - Add the nitrating agent very slowly.
Incomplete hydrolysis (Protocol 1C) - Insufficient reaction time or acid concentration.- Increase reflux time and monitor closely by TLC. - Ensure the acid concentration is adequate for deprotection.
Formation of di-methylated product (Protocol 2) - Excess methylating agent or prolonged reaction time.- Use a stoichiometric amount of the methylating agent (e.g., 1.1-1.2 eq). - Monitor the reaction carefully and stop it once the mono-methylated product is dominant.
Debromination during nitro reduction (Protocol 3) - Reductant is too harsh (e.g., some catalytic hydrogenations under aggressive conditions).- Use a chemoselective reducing agent like Fe/NH₄Cl or stannous chloride (SnCl₂). - If using catalytic hydrogenation (H₂, Pd/C), use milder conditions (lower pressure, shorter time).

Conclusion

2-bromo-5-fluoro-N-methyl-4-nitroaniline represents a quintessential example of a modern synthetic building block, designed for versatility and efficiency. Its carefully orchestrated array of functional groups provides a logical and pre-programmed pathway for the construction of complex molecular architectures, particularly substituted indoles relevant to the pharmaceutical industry. The protocols and insights provided herein offer a robust framework for the synthesis and application of this valuable precursor, empowering drug discovery professionals to accelerate the development of next-generation therapeutics.

References

  • Vertexaisearch.cloud.google.com . (2018, January 3). MSDS of 2-Bromo-5-fluoro-4-nitroaniline. 5

  • Google Patents . (2017, April 20). CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof. 6

  • Smolecule . (2023, August 16). 2-Bromo-4-fluoro-N-methyl-6-nitroaniline. Link

  • ChemicalBook . 2-Bromo-5-fluoroaniline synthesis. 10

  • Google Patents . CN110627655B - Synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof. 12

  • Google Patents . CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline. 7

  • Sigma-Aldrich . 2-Bromo-5-fluoro-4-nitroaniline | 952664-69-6. 2

  • PubChem . 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513. 4

  • Google Patents . CN101580473B - Method for preparing N-methyl paranitroaniline. 8

  • Benchchem . Technical Support Center: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline. 13

  • Google Patents . CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline. 9

  • Benchchem . Spectroscopic Analysis of 2-Bromo-4-fluoro-5-methylpyridine: A Technical Guide. 11

  • PMC . Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. 1

Sources

Method

Application Note: Suzuki-Miyaura Cross-Coupling of 2-Bromo-5-fluoro-N-methyl-4-nitroaniline

Document Type: Technical Protocol & Application Guide Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Executive Summary & Mechanistic Rationale The functionalization of highly subst...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists

Executive Summary & Mechanistic Rationale

The functionalization of highly substituted anilines is a cornerstone of modern pharmaceutical development. 2-Bromo-5-fluoro-N-methyl-4-nitroaniline is a densely functionalized, highly polarized building block that presents three distinct chemical challenges during palladium-catalyzed carbon-carbon bond formation:

  • Ortho-Amine Catalyst Poisoning: The secondary N-methylamine at C1 is ortho to the C2-bromide. Unprotected or semi-protected ortho-haloanilines are notorious for coordinating to palladium, forming stable, catalytically inactive palladacycles that stall the reaction 1.

  • SNAr Liability at the C-F Bond: The C5-fluorine is highly activated by the ortho-nitro group (C4). Using traditional aqueous basic conditions (e.g., K₂CO₃ in Dioxane/H₂O) risks Nucleophilic Aromatic Substitution (SNAr), where hydroxide displaces the fluoride to yield an undesired phenol byproduct 2.

  • Electronic Push-Pull Dynamics: While the C4-nitro group strongly activates the ring for oxidative addition 3, it also slows down the reductive elimination step, increasing the residence time of the Pd(II) intermediate and promoting protodehalogenation (hydrodehalogenation) side reactions .

The Solution: To overcome these barriers, this protocol utilizes the CataXCium A Pd G3 precatalyst in an anhydrous 2-MeTHF solvent system with Cs₂CO₃ . The extreme steric bulk of the di(1-adamantyl)-n-butylphosphine (CataXCium A) ligand physically prevents the N-methylamine from coordinating to the palladium center and accelerates reductive elimination. Furthermore, the anhydrous, mild Cs₂CO₃ system completely suppresses SNAr at the C-F bond.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and yield for unprotected/semi-protected ortho-bromoanilines, demonstrating why the optimized conditions were selected.

Catalyst SystemBaseSolvent SystemTemp (°C)Result / Yield (%)Mechanistic Observation
Pd(dppf)Cl₂ (5 mol%)K₂CO₃1,4-Dioxane / H₂O (10:1)9011%Catalyst poisoning via amine coordination; high protodehalogenation.
Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene / EtOH / H₂O80< 5%Sluggish oxidative addition; SNAr byproduct observed at C5-Fluoro.
CataXCium A Pd G3Cs₂CO₃1,4-Dioxane / H₂O (10:1)8051%Bulky ligand prevents poisoning, but aqueous base causes partial degradation.
CataXCium A Pd G3 Cs₂CO₃ 2-MeTHF (Anhydrous) 80 > 90% Optimal. Anhydrous conditions protect C-F bond; G3 ensures 1:1 Pd:L ratio.

Visualizations

Catalytic Cycle

CatalyticCycle Pd0 Active Catalyst Pd(0)-CataXCium A OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd 2-Bromo-5-fluoro-N-methyl-4-nitroaniline PdII_1 Pd(II) Intermediate Ar-Pd(Br)-L OxAdd->PdII_1 TransMet Transmetalation (Boronic Ester + Cs2CO3) PdII_1->TransMet PdII_2 Pd(II) Intermediate Ar-Pd(R')-L TransMet->PdII_2 RedElim Reductive Elimination (C-C Bond Formation) PdII_2->RedElim Product Cross-Coupled Product + Regenerated Pd(0) RedElim->Product Product->Pd0 Catalyst Recycling

Figure 1: Suzuki-Miyaura catalytic cycle utilizing CataXCium A Pd G3 for ortho-bromoanilines.

Experimental Workflow

Workflow Step1 1. Reagent Prep Combine Substrate, Boronate, Cs2CO3 Step2 2. Solvent & Degas Add 2-MeTHF, Argon Purge (15 min) Step1->Step2 Step3 3. Catalysis Add CataXCium A Pd G3, Heat to 80°C Step2->Step3 Step4 4. IPC & Workup LC-MS Monitor, Aqueous Extraction Step3->Step4 Step5 5. Purification Silica Gel Chromatography or Crystallization Step4->Step5

Figure 2: Step-by-step experimental workflow for the anhydrous cross-coupling protocol.

Experimental Protocol (Self-Validating System)

This protocol is designed on a 1.0 mmol scale and incorporates specific In-Process Controls (IPCs) to ensure self-validation at each critical juncture.

Materials & Reagents
  • Substrate: 2-Bromo-5-fluoro-N-methyl-4-nitroaniline (1.0 equiv, 1.0 mmol, 249.0 mg)

  • Coupling Partner: Aryl/Alkyl Boronic Acid or Pinacol Ester (1.5 equiv, 1.5 mmol)

  • Base: Cesium Carbonate (Cs₂CO₃), anhydrous, finely powdered (2.0 equiv, 2.0 mmol, 651.6 mg)

  • Precatalyst: CataXCium A Pd G3 (5 mol%, 0.05 mmol, 36.4 mg)

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF), anhydrous (10 mL)

Step-by-Step Execution

Step 1: Reagent Charging

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the 2-bromo-5-fluoro-N-methyl-4-nitroaniline, the boronic acid/ester, and the finely powdered Cs₂CO₃.

  • Causality Note: Cs₂CO₃ must be finely powdered. Because this is an anhydrous reaction, the base operates heterogeneously. Maximizing surface area is critical for the transmetalation rate.

Step 2: Solvent Addition & Strict Degassing

  • Add 10 mL of anhydrous 2-MeTHF to the Schlenk tube. Seal the tube with a rubber septum.

  • Sparge the heterogeneous mixture with ultra-pure Argon for a minimum of 15 minutes using a submerged stainless-steel needle, allowing the gas to vent through a secondary needle in the septum.

  • Causality Note: Dissolved oxygen will rapidly oxidize the highly electron-rich CataXCium A phosphine ligand, resulting in catalyst death and an accumulation of the Pd(II) intermediate, which subsequently undergoes protodehalogenation.

Step 3: Catalyst Activation & Heating

  • Briefly remove the vent needle and septum under a positive flow of Argon. Quickly add the CataXCium A Pd G3 precatalyst in one portion.

  • Reseal the Schlenk tube tightly and transfer it to a pre-heated oil bath or heating block set to 80 °C. Stir vigorously (800+ rpm) for 12–16 hours.

  • Self-Validation Check: Within the first 20–30 minutes of heating, the reaction mixture should transition from a pale suspension to a deep red/brown hue. This color change is the visual validation that the G3 mesylate complex has collapsed, successfully generating the active monoligated Pd(0) species.

Step 4: In-Process Control (IPC) via LC-MS

  • After 12 hours, withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS (UV detection at 254 nm).

  • Self-Validation Check: The starting material (m/z 249/251) should be fully consumed.

    • Troubleshooting: If a significant peak at m/z 171 [M+H]⁺ is observed, this indicates protodehalogenation (loss of the bromine atom). This confirms that oxidative addition is occurring, but reductive elimination is failing—usually due to poor degassing or inactive boronate. Do not add more catalyst; verify the quality of your boronic ester.

Step 5: Workup & Isolation

  • Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (20 mL).

  • Filter the mixture through a short pad of Celite to remove precipitated inorganic salts and palladium black. Rinse the Celite pad with an additional 10 mL of Ethyl Acetate.

  • Transfer the filtrate to a separatory funnel. Wash with Deionized Water (2 x 15 mL) and Brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure cross-coupled product.

References

  • Source: RSC Advances (via PubMed Central / NIH)
  • Technical Support Center: Catalyst Selection for Reactions Involving 2-Bromo-4-nitroanisole Source: BenchChem URL
  • Suzuki Coupling Mechanism and Substrate Scope Source: Organic Chemistry Portal URL
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-(Benzyloxy)

Sources

Application

Application Notes and Protocols: Chemoselective Catalytic Reduction of the Nitro Group in 2-bromo-5-fluoro-N-methyl-4-nitroaniline

Abstract This document provides a detailed technical guide for the chemoselective catalytic reduction of the nitro group in 2-bromo-5-fluoro-N-methyl-4-nitroaniline to yield 2-bromo-5-fluoro-N-methylbenzene-1,4-diamine....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed technical guide for the chemoselective catalytic reduction of the nitro group in 2-bromo-5-fluoro-N-methyl-4-nitroaniline to yield 2-bromo-5-fluoro-N-methylbenzene-1,4-diamine. This transformation is a critical step in the synthesis of various high-value pharmaceutical intermediates, where the resulting diamine serves as a key building block.[1][2] The primary challenge in this reaction is the selective reduction of the nitro group while preserving the sensitive carbon-bromine and carbon-fluorine bonds, which are susceptible to hydrogenolysis.[3][4] This guide explores various catalytic systems, provides detailed, validated protocols, and offers troubleshooting strategies to aid researchers in achieving high yields and purity.

Introduction: The Significance of Selective Nitro Reduction

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis.[1] These anilines are precursors to a vast array of pharmaceuticals, agrochemicals, and dyes.[1][5] In the context of complex, multi-functionalized molecules like 2-bromo-5-fluoro-N-methyl-4-nitroaniline, the challenge lies in achieving high chemoselectivity. Standard catalytic hydrogenation conditions, particularly with highly active catalysts like Palladium on carbon (Pd/C), can lead to undesired side reactions, most notably dehalogenation.[6][7]

The target molecule, 2-bromo-5-fluoro-N-methylbenzene-1,4-diamine, is a valuable intermediate in drug development.[2][8] Therefore, developing a robust and scalable protocol for its synthesis is of significant interest to the pharmaceutical industry. This application note aims to provide researchers with the necessary tools and knowledge to successfully navigate the complexities of this reaction.

Mechanistic Considerations and Catalyst Selection

The catalytic reduction of a nitro group is a six-electron process that typically proceeds through nitroso and hydroxylamine intermediates.[1][9] The choice of catalyst and reaction conditions plays a pivotal role in determining the reaction pathway and minimizing side reactions.

The Challenge of Dehalogenation

Halogenated nitroaromatics present a significant challenge due to the potential for hydrodehalogenation, where the carbon-halogen bond is cleaved and replaced with a carbon-hydrogen bond.[3][10] The propensity for dehalogenation generally follows the trend I > Br > Cl > F. In the case of 2-bromo-5-fluoro-N-methyl-4-nitroaniline, the carbon-bromine bond is the primary site of concern for unwanted hydrogenolysis.

Catalyst Systems for Chemoselective Reduction

Several catalytic systems have been developed to address the challenge of chemoselective nitro group reduction in the presence of halogens.

  • Palladium on Carbon (Pd/C): While highly efficient for nitro reduction, standard Pd/C can be too active and lead to significant dehalogenation.[6] However, its activity can be modulated by using catalyst poisons or modifiers.

  • Platinum-based Catalysts (e.g., Pt/C, PtO₂): Platinum catalysts often exhibit higher selectivity for nitro group reduction over dehalogenation compared to palladium.[4][11] The use of promoters, such as vanadium, can further enhance selectivity.[4]

  • Raney Nickel (Raney Ni): This non-precious metal catalyst is a cost-effective alternative and is often preferred for substrates where dehalogenation is a concern.[5][6][12][13] It generally shows good selectivity for the reduction of nitro groups in the presence of chloro and bromo substituents.[6]

  • Transfer Hydrogenation: This method utilizes a hydrogen donor, such as ammonium formate or hydrazine, in the presence of a catalyst (commonly Pd/C).[14][15][16][17] It often provides excellent chemoselectivity under milder conditions compared to high-pressure hydrogenation.[14][17]

Experimental Protocols

Safety Precautions: Hydrogenation reactions should always be conducted in a well-ventilated fume hood, behind a blast shield.[18] Catalysts like Pd/C and Raney Nickel can be pyrophoric, especially when dry and exposed to air.[13][18] Handle with care and keep them wet with solvent.[18][19]

Protocol 1: Chemoselective Reduction using Raney Nickel

This protocol is recommended for its high selectivity and cost-effectiveness. Raney Nickel is particularly effective at minimizing de-bromination.[6][20]

Materials:

  • 2-bromo-5-fluoro-N-methyl-4-nitroaniline (1.0 eq)

  • Raney Nickel (W-4, slurry in water, ~10-20% w/w of the substrate)

  • Methanol (or Ethanol)

  • Triethylamine (optional, as a dehalogenation inhibitor)[20]

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite®

Procedure:

  • To a three-necked round-bottom flask equipped with a magnetic stir bar, add 2-bromo-5-fluoro-N-methyl-4-nitroaniline.

  • Flush the flask with nitrogen gas.[21][22]

  • Under a positive flow of nitrogen, add methanol to dissolve the substrate. If using, add triethylamine (0.1-0.2 eq).

  • Carefully add the Raney Nickel slurry.

  • Seal the flask, and evacuate and backfill with nitrogen three times, followed by evacuating and backfilling with hydrogen gas (using a balloon or a controlled pressure vessel).[21][22]

  • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (typically 1 atm from a balloon, or up to 1.0 MPa in a pressure reactor).[20]

  • Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material (often yellow/orange) is a good visual indicator.[19]

  • Upon completion, purge the system with nitrogen gas to remove all hydrogen.[18]

  • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the filter cake to dry out as it can be pyrophoric.[18][19] Keep it wet with the reaction solvent.

  • Rinse the filter cake with additional methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography on silica gel or recrystallization to yield 2-bromo-5-fluoro-N-methylbenzene-1,4-diamine.

Protocol 2: Transfer Hydrogenation using Pd/C and Ammonium Formate

This method offers a milder and often more selective alternative to direct hydrogenation, avoiding the need for high-pressure hydrogen gas.[14][17]

Materials:

  • 2-bromo-5-fluoro-N-methyl-4-nitroaniline (1.0 eq)

  • 10% Palladium on Carbon (Pd/C, ~5-10 mol%)

  • Ammonium formate (HCOONH₄, 3-5 eq)

  • Methanol (or Ethanol)

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-5-fluoro-N-methyl-4-nitroaniline in methanol.

  • Carefully add 10% Pd/C to the solution.

  • Add ammonium formate in one portion. The reaction is often exothermic.

  • Stir the mixture at room temperature or with gentle heating (40-50 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst.

  • Rinse the filter cake with additional methanol.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by extraction. Add water to the residue and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.

  • Further purification can be achieved by column chromatography or recrystallization.

Reaction Monitoring and Characterization

  • Thin-Layer Chromatography (TLC): A simple and effective way to monitor the reaction progress. The product amine is typically more polar than the starting nitroaniline.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the product's molecular weight and can help identify any side-products, such as the de-brominated aniline.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product.

  • Infrared (IR) Spectroscopy: The disappearance of the characteristic nitro group stretches (typically around 1530 and 1350 cm⁻¹) and the appearance of N-H stretches for the primary amine (around 3300-3500 cm⁻¹) can be used to monitor the reaction.[23]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Inactive catalyst- Insufficient hydrogen source (H₂ or donor)- Catalyst poisoning- Use fresh catalyst.- Ensure an adequate supply of hydrogen or add more ammonium formate.- Purify the starting material to remove potential catalyst poisons (e.g., sulfur-containing impurities).[24]
Significant De-bromination - Catalyst is too active (e.g., Pd/C)- High reaction temperature or pressure- Prolonged reaction time- Switch to a more selective catalyst like Raney Nickel or a platinum-based catalyst.[6]- Use milder conditions (lower temperature and pressure).- Monitor the reaction closely and stop it as soon as the starting material is consumed.- For Pd/C, consider adding a catalyst modifier or using transfer hydrogenation.[14]
Formation of Azo/Azoxy Impurities - Incomplete reduction, accumulation of intermediates (nitroso, hydroxylamine)- Ensure sufficient catalyst loading and hydrogen source.- Vanadium promoters can help reduce the accumulation of hydroxylamine intermediates.[13]
Difficult Filtration - Fine catalyst particles clogging the filter- Use a thicker pad of Celite®.- Allow the catalyst to settle and decant the supernatant before filtering the remainder.

Visualizing the Process

General Reaction Scheme

ReactionScheme Substrate 2-bromo-5-fluoro-N-methyl-4-nitroaniline Product 2-bromo-5-fluoro-N-methylbenzene-1,4-diamine Substrate->Product [H] Catalyst (e.g., Raney Ni, Pd/C) Solvent (e.g., MeOH) SideProduct De-brominated Product Substrate->SideProduct [H] (Over-reduction)

Caption: General scheme for the catalytic reduction of the substrate.

Experimental Workflow

Workflow A 1. Setup & Inerting (Flask, Substrate, Solvent, N₂ Purge) B 2. Catalyst Addition (under N₂ atmosphere) A->B C 3. Hydrogenation (H₂ balloon or Transfer Reagent) B->C D 4. Reaction Monitoring (TLC / LC-MS) C->D D->C Incomplete E 5. Work-up: N₂ Purge D->E Complete F 6. Filtration (Remove Catalyst via Celite®) E->F G 7. Concentration (Rotary Evaporation) F->G H 8. Purification (Chromatography / Recrystallization) G->H

Caption: Step-by-step experimental workflow for catalytic hydrogenation.

Conclusion

The chemoselective catalytic reduction of 2-bromo-5-fluoro-N-methyl-4-nitroaniline is an achievable yet nuanced transformation. Success hinges on the careful selection of the catalyst and reaction conditions to favor nitro group reduction while suppressing hydrodehalogenation. Both Raney Nickel under direct hydrogenation and Palladium on Carbon in a transfer hydrogenation setup have proven to be effective systems. By following the detailed protocols and considering the troubleshooting advice provided in this guide, researchers and drug development professionals can confidently and efficiently synthesize the desired 2-bromo-5-fluoro-N-methylbenzene-1,4-diamine intermediate with high yield and purity.

References

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. PMC. [Link]

  • Efficient Catalytic System for Chemoselective Hydrogenation of Halonitrobenzene to Haloaniline Using PtZn Intermetallic Compound. ACS Publications. [Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ResearchGate. [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Wiley Online Library. [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Publishing. [Link]

  • Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. Journal of Fuel Chemistry and Technology. [Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ACS Publications. [Link]

  • Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Publishing. [Link]

  • Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene. New Journal of Chemistry (RSC Publishing). [Link]

  • Catalytic mechanism for the hydrogenation of nitrobenzene Primary... ResearchGate. [Link]

  • Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. ResearchGate. [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

  • Applications of ammonium formate-catalytic transfer hydrogenation. Part V (1). Transfer hydrogenolysis of peptides containing p-chlorophenylalanine as a convenient method for preparation of deuterium labeled peptides. PubMed. [Link]

  • and Regioselective Transfer Reduction of Aromatic Nitro Compounds using Ammonium Formate Catalyzed by Supported. Wiley Online Library. [Link]

  • Real-Time Monitoring of Aqueous Organic Reduction Reactions Using Ex Situ Fiber Optic Raman Spectroscopy. ACS Publications. [Link]

  • HYDROGENATION | FACT SHEET. Stanford Environmental Health & Safety. [Link]

  • Hydrogenation reaction tips and tricks. Reddit. [Link]

  • Nitro Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Hydrogenation SOP. University of Pennsylvania. [Link]

  • Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

  • Complete Hydrogenation of Aromatic Compounds by Platinum Nanowire Catalysts. The Royal Society of Chemistry. [Link]

  • HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan Journal of Chemistry. [Link]

  • CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.
  • US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst.
  • Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. PMC. [Link]

  • Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. Semantic Scholar. [Link]

  • How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. YouTube. [Link]

  • Hydrogenation Reduction. Reddit. [Link]

  • Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)pyridine Complexes. ACS Publications. [Link]

  • US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation.
  • Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. PMC. [Link]

  • Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow. [Link]

  • Selective Synthesis of α,α-Difluoro- and α-Monofluoro Methylene Substituted Arenes by Defluoro C–C Bond Coupling. PMC. [Link]

  • CN102875389A - Preparation method of 2-bromo-5-fluoroaniline.
  • 4-nitroaniline – Knowledge and References. Taylor & Francis Online. [Link]

  • Commercial Pd/C-Catalyzed N-Methylation of Nitroarenes and Amines Using Methanol as Both C1 and H2 Source. ResearchGate. [Link]

  • 2-Bromo-5-fluoro-benzene-1,4-diamine-Information. Chemcia Scientific, LLC. [Link]

  • Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines. RSC Advances (RSC Publishing). [Link]

  • CN112110824A - Method for preparing 2-bromo-5-fluoroaniline.
  • PIII/PV=O-Catalyzed Intermolecular N–N Bond Formation: Cross-Selective Reductive Coupling of Nitroarenes and Anilines. DSpace@MIT. [Link]

Sources

Method

nucleophilic aromatic substitution of 2-bromo-5-fluoro-N-methyl-4-nitroaniline

An in-depth technical guide to the Nucleophilic Aromatic Substitution of 2-Bromo-5-fluoro-N-methyl-4-nitroaniline, designed for researchers, scientists, and drug development professionals. Introduction: Strategic Importa...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the Nucleophilic Aromatic Substitution of 2-Bromo-5-fluoro-N-methyl-4-nitroaniline, designed for researchers, scientists, and drug development professionals.

Introduction: Strategic Importance in Medicinal Chemistry

2-Bromo-5-fluoro-N-methyl-4-nitroaniline is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of complex pharmaceutical agents. Its utility stems from the strategic placement of multiple functional groups on the benzene ring, which allows for selective chemical transformations. The presence of two distinct halogen atoms (bromine and fluorine), a strongly activating nitro group, and a directing N-methylamino group makes this molecule a prime candidate for nucleophilic aromatic substitution (SNAr).

The SNAr reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-heteroatom bonds that are essential for constructing biologically active molecules.[1] Furthermore, the incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability.[2][3] This guide provides a comprehensive overview of the mechanistic principles, regioselectivity, and practical application of SNAr reactions involving 2-bromo-5-fluoro-N-methyl-4-nitroaniline.

Mechanistic Principles: The Addition-Elimination Pathway

Nucleophilic aromatic substitution on this substrate proceeds via the well-established addition-elimination mechanism.[4][5] This two-step process is fundamentally different from SN1 and SN2 reactions and is contingent upon the electronic properties of the aromatic ring.

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom bearing a leaving group. This step is typically the rate-determining step of the reaction.[6] The presence of strong electron-withdrawing groups (EWGs) is crucial as they lower the electron density of the aromatic ring, making it susceptible to nucleophilic attack.

  • Formation of the Meisenheimer Complex: The initial attack disrupts the aromaticity of the ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6] The stability of this complex is paramount to the reaction's success. The negative charge is delocalized across the ring and, most importantly, onto the EWGs positioned ortho or para to the site of attack.[7]

  • Elimination and Aromatization: In the final, rapid step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.

In 2-bromo-5-fluoro-N-methyl-4-nitroaniline, the nitro group (NO₂) is the key EWG that activates the ring for SNAr. Its position at C-4 allows it to effectively stabilize the negative charge of the Meisenheimer complex formed from an attack at either C-2 (bearing the bromo group) or C-5 (bearing the fluoro group).

Figure 1: General SNAr Mechanism

Regioselectivity: The Decisive Role of Substituent Effects

A critical consideration for this substrate is regioselectivity: will the incoming nucleophile displace the bromine at C-2 or the fluorine at C-5? The outcome is determined by the interplay of electronic effects from all substituents on the ring, which modulate the electrophilicity of the carbon atoms attached to the leaving groups.

SubstituentPositionEffect on SNArInfluence on C-2 (Bromo)Influence on C-5 (Fluoro)
-NO₂ C-4Strong Activation (EWG)Ortho: Strong ActivationPara: Strong Activation
-NHMe C-1Deactivation (EDG)Meta: Weak DeactivationOrtho: Strong Deactivation
-Br C-2Leaving Group / Weak EWG-Meta: Weak Activation
-F C-5Leaving Group / Strong EWGMeta: Strong Activation-

Analysis of Directing Effects:

  • Activating Group (-NO₂): The nitro group is ortho to the bromine and para to the fluorine. Both positions are strongly activated for nucleophilic attack, as the negative charge in the Meisenheimer intermediate can be delocalized onto the nitro group in both cases.[8]

  • Deactivating Group (-NHMe): The N-methylamino group is an electron-donating group (EDG) which deactivates the ring towards nucleophilic attack. This deactivating effect is most pronounced at the ortho and para positions. The fluorine is ortho to the -NHMe group, leading to significant electronic repulsion and deactivation of the C-5 position. The bromine is meta to the -NHMe group, so the C-2 position is only minimally affected by its deactivating influence.

  • Leaving Group Ability: In SNAr reactions, the rate-determining step is the nucleophilic attack, not the cleavage of the carbon-halogen bond.[6] Consequently, the highly electronegative fluorine atom is more effective at withdrawing electron density from the ring, making the attached carbon more electrophilic and thus more susceptible to attack. This often makes fluorine a better leaving group than bromine in SNAr, contrary to trends in S_N1/S_N2 reactions.[6]

Predicted Outcome:

The dominant factor governing regioselectivity in this case is the powerful deactivating effect of the ortho N-methylamino group on the C-5 position. While both C-2 and C-5 are activated by the nitro group, the deactivation at C-5 is much more significant. Therefore, nucleophilic attack is predicted to occur selectively at the C-2 position, leading to the displacement of the bromine atom.

G Figure 3: Experimental Workflow A 1. Setup Dissolve starting material in DMF under inert atmosphere. B 2. Reagent Addition Add K₂CO₃ (base) followed by morpholine (nucleophile). A->B C 3. Reaction Heat mixture (e.g., 80-100 °C). Monitor by TLC. B->C D 4. Quench & Work-up Cool to RT, pour into water. Extract with Ethyl Acetate. C->D E 5. Wash & Dry Wash organic layer with water/brine. Dry over Na₂SO₄. D->E F 6. Purification Concentrate via rotary evaporation. Purify by column chromatography. E->F G 7. Characterization Analyze purified product (NMR, LC-MS, HRMS). F->G

Sources

Application

Application Note: A Guide to the Buchwald-Hartwig Amination of 2-bromo-5-fluoro-N-methyl-4-nitroaniline

Abstract The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This application note provi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the successful execution of this reaction using a challenging, electron-deficient substrate: 2-bromo-5-fluoro-N-methyl-4-nitroaniline. We delve into the mechanistic underpinnings of the catalytic cycle, offer field-proven insights into optimizing reaction parameters, and present a detailed, self-validating experimental protocol. The causality behind experimental choices—from ligand selection to base compatibility—is explained to empower users to troubleshoot and adapt this powerful methodology for their specific synthetic targets.

Reaction Principle & The Catalytic Cycle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide (or pseudohalide) and an amine.[3] The transformation is driven by a catalytic cycle that shuttles a palladium center between its Pd(0) and Pd(II) oxidation states. Understanding this cycle is paramount to rational optimization and troubleshooting.

The generally accepted mechanism involves three primary stages:

  • Oxidative Addition: The active Pd(0) catalyst, stabilized by phosphine ligands, inserts into the carbon-bromine bond of the aryl halide. This is often the rate-determining step and forms a Pd(II) complex.[4][5]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the bound amine, forming a palladium-amido complex.[6]

  • Reductive Elimination: The final C-N bond is formed as the desired arylamine product is expelled from the palladium center. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][5]

A competing side reaction, β-hydride elimination, can lead to hydrodehalogenation of the starting material, a pathway that must be suppressed by the appropriate choice of ligand.[1]

Buchwald_Hartwig_Cycle pd0 Active Pd(0)L Catalyst oa_complex Oxidative Addition Complex Ar-Pd(II)(L)-Br pd0->oa_complex Oxidative Addition amido_complex Palladium Amido Complex Ar-Pd(II)(L)-NR¹R² oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Product (Ar-NR¹R²) amido_complex->product center input1 Ar-Br input1->pd0 input2 HNR¹R² + Base input2->oa_complex

Figure 1. The Catalytic Cycle of the Buchwald-Hartwig Amination.

Key Considerations for an Electron-Deficient Substrate

The substrate, 2-bromo-5-fluoro-N-methyl-4-nitroaniline, presents specific challenges and considerations due to its electronic and steric properties.

  • Substrate Reactivity: The aryl bromide is highly electron-deficient due to the potent electron-withdrawing effects of the nitro (-NO₂) and fluoro (-F) groups. This electronic profile generally accelerates the initial oxidative addition step. However, the resulting electron-poor palladium complex can be less prone to reductive elimination, and catalyst deactivation can become a concern.

  • Ligand Selection (The "Engine" of the Reaction): The choice of phosphine ligand is the most critical parameter for success. For electron-deficient aryl halides, bulky and electron-rich dialkylbiaryl phosphine ligands are required.[2][7] These ligands promote the crucial reductive elimination step over undesired side reactions and stabilize the palladium catalyst throughout the cycle.

    • Recommended Ligands:

      • BrettPhos: An excellent general-purpose ligand, particularly effective for coupling primary amines.[3]

      • RuPhos: Often a superior choice for coupling sterically hindered or less nucleophilic secondary amines.[8]

      • XPhos: A versatile and widely used ligand that demonstrates broad applicability.[9]

  • Palladium Source (The "Spark"): While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective, modern palladacycle precatalysts are highly recommended.[8] Precatalysts like XPhos Pd G3 or BrettPhos Pd G3 are air-stable, have a long shelf-life, and rapidly generate the active Pd(0) species upon exposure to the base, leading to more reproducible results.[8]

  • Base Selection (The "Activator"): The base must be strong enough to deprotonate the amine nucleophile (or the palladium-amine complex) but not so harsh as to cause decomposition of the nitro-containing substrate.

    • Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS) are the most common and effective bases.[10] They ensure rapid deprotonation, driving the reaction forward.

    • Weaker Bases: For substrates with extreme base sensitivity, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this often necessitates higher reaction temperatures and longer reaction times.[8] Given the stability of the nitroaniline moiety under standard conditions, NaOtBu is a robust starting point.

Detailed Experimental Protocol

This protocol provides a general method for the amination of 2-bromo-5-fluoro-N-methyl-4-nitroaniline on a 0.5 mmol scale. Reaction conditions should be optimized for each specific amine coupling partner.

Materials and Reagents
Reagent/MaterialM.W.AmountMmolEquiv.Notes
2-bromo-5-fluoro-N-methyl-4-nitroaniline249.04124.5 mg0.501.0The limiting reagent.
Amine Coupling Partner--0.601.2e.g., Morpholine, Aniline, etc.
BrettPhos Pd G3 Precatalyst860.618.6 mg0.010.022 mol % catalyst loading.
Sodium tert-butoxide (NaOtBu)96.1067.3 mg0.701.4Must be handled in an inert atmosphere.
Anhydrous Toluene-2.5 mL--Use a freshly distilled or Sure/Seal™ bottle.
Oven-dried 4 mL vial with stir bar-1--Ensure glassware is completely dry.
Experimental Workflow

Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep1 Weigh solids into vial: 1. Aryl Bromide 2. Pd Precatalyst 3. NaOtBu prep2 Seal vial and purge with Argon/Nitrogen prep1->prep2 react1 Add anhydrous solvent (Toluene) via syringe prep2->react1 react2 Add amine coupling partner via syringe react1->react2 react3 Heat to 80-110 °C with vigorous stirring react2->react3 react4 Monitor progress by TLC or LC-MS react3->react4 workup1 Cool to RT, quench with sat. NH₄Cl (aq) react4->workup1 work2 Extract with Ethyl Acetate (3x) workup1->work2 work3 Dry organic layer (Na₂SO₄), filter, and concentrate work2->work3 purify Purify via flash column chromatography work3->purify

Figure 2. General experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure

Note: This procedure should be performed under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to prevent catalyst deactivation.

  • Preparation: To an oven-dried 4 mL reaction vial containing a magnetic stir bar, add 2-bromo-5-fluoro-N-methyl-4-nitroaniline (124.5 mg, 0.50 mmol), BrettPhos Pd G3 (8.6 mg, 0.01 mmol), and sodium tert-butoxide (67.3 mg, 0.70 mmol).

  • Inert Atmosphere: Seal the vial with a cap containing a PTFE septum. If not in a glovebox, evacuate the vial and backfill with argon or nitrogen gas. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed toluene (2.5 mL) via syringe. Stir the mixture for 2-3 minutes to ensure dissolution and initial catalyst activation.

  • Amine Addition: Add the amine coupling partner (0.60 mmol) via syringe. If the amine is a solid, it should be added in Step 1 with the other solids.

  • Heating and Monitoring: Place the vial in a preheated oil bath or heating block set to 100 °C. Stir the reaction vigorously for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS by taking small aliquots.

  • Workup: Once the starting material is consumed, cool the reaction vial to room temperature. Carefully unseal the vial and quench the reaction by adding 5 mL of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-arylated product.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield Inactive Catalyst: Oxygen or moisture contamination; inefficient generation of active Pd(0).Ensure all reagents, solvents, and glassware are scrupulously dry. Use an efficient precatalyst (e.g., G3/G4) to ensure reliable Pd(0) formation.[8]
Incorrect Ligand/Base Combination: The chosen ligand may not be optimal for the specific amine, or the base may be too weak.Screen alternative bulky phosphine ligands (e.g., RuPhos for secondary amines). Ensure a strong, non-nucleophilic base like NaOtBu or LHMDS is used.[8][10]
Hydrodehalogenation Side Product Slow Reductive Elimination: The catalytic cycle is stalling, leading to β-hydride elimination or other decomposition pathways.Increase steric bulk of the phosphine ligand to accelerate reductive elimination.[1] Lowering the reaction temperature slightly may also help, albeit at the cost of reaction time.
Incomplete Conversion Insufficient Reaction Time/Temp: The reaction has not reached completion.Increase reaction time and continue monitoring. If the reaction has stalled, a modest increase in temperature (e.g., from 100 °C to 110 °C) may be beneficial.
Catalyst Decomposition: The catalyst may not be stable under the reaction conditions for extended periods.Consider a slightly higher catalyst loading (e.g., 3 mol %). For very long reaction times, a second addition of catalyst may be necessary.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Handling Reagents:

    • 2-bromo-5-fluoro-N-methyl-4-nitroaniline: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and contact with skin.[11]

    • Palladium Catalysts: Palladium compounds are heavy metals and should be handled with care. Avoid inhalation of the fine powder.

    • Sodium tert-butoxide: A strong, corrosive, and moisture-sensitive base. Handle exclusively under an inert atmosphere.

    • Solvents: Toluene is flammable and has associated health risks. Handle in a well-ventilated fume hood.

  • Waste Disposal: Dispose of all chemical waste, including solvents and residual solids, in accordance with local institutional and environmental regulations.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Charnwood Discovery. Rapid Optimization-Buchwald–Hartwig Amination using DoE. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development. [Link]

  • RSC Publishing. Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. [Link]

  • National Center for Biotechnology Information. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. [Link]

  • University of York. Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • Chemical Science (RSC Publishing). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. [Link]

Sources

Method

Application Note: 2-Bromo-5-fluoro-N-methyl-4-nitroaniline as a Privileged Scaffold in Agrochemical Discovery

Executive Summary The development of next-generation agrochemicals requires versatile, multi-functional building blocks that allow for rapid late-stage diversification. 2-Bromo-5-fluoro-N-methyl-4-nitroaniline (CAS 28326...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of next-generation agrochemicals requires versatile, multi-functional building blocks that allow for rapid late-stage diversification. 2-Bromo-5-fluoro-N-methyl-4-nitroaniline (CAS 2832696-31-6)[1] has emerged as a privileged scaffold in the discovery of both herbicides and fungicides. This application note details the structural rationale, orthogonal reactivity profile, and validated protocols for utilizing this molecule in the synthesis of Protoporphyrinogen Oxidase (PPO) inhibitors and Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

Structural Rationale & Reactivity Profile

As a Senior Application Scientist, selecting a building block is about understanding the electronic causality of its functional groups. This specific scaffold offers three orthogonal vectors for diversification:

  • C5-Fluoro (SNAr Vector): The fluorine atom is situated ortho to the strongly electron-withdrawing nitro group. This significantly lowers the LUMO of the aromatic ring, stabilizing the Meisenheimer intermediate and making the C5 position highly activated for Nucleophilic Aromatic Substitution (SNAr)[2].

  • C2-Bromo (Cross-Coupling Vector): The bromine atom provides a reliable handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Crucially, performing cross-coupling before nitro reduction is kinetically favorable, as the electron-deficient ring accelerates the oxidative addition of Palladium into the C-Br bond.

  • C4-Nitro (Amidation Vector): Reduction of the C4-nitro group yields a primary amine. Because the C1 position is a secondary amine (N-methyl), the newly formed C4 primary amine is significantly less sterically hindered and more nucleophilic. This allows for regioselective amidation at C4 without needing protecting groups.

  • N-Methyl Group: The methylation of the aniline nitrogen eliminates a hydrogen-bond donor, which predictably enhances the lipophilicity ( logP ) and cuticular penetration of the final agrochemical active ingredient.

Application 1: Synthesis of Diphenyl Ether Herbicides (PPO Inhibitors)

Causality & Design

Diphenyl ethers are a classic class of herbicides that induce the accumulation of protoporphyrin IX by inhibiting protoporphyrinogen oxidase (PPO), a critical enzyme in plant chlorophyll and heme biosynthesis[3]. By reacting our scaffold with substituted phenols via SNAr, we can rapidly generate novel diphenyl ether libraries. The mild conditions prevent unwanted side reactions with the nitro group.

PPO_Workflow A 2-Bromo-5-fluoro- N-methyl-4-nitroaniline C SNAr Reaction (K2CO3, DMF, 80°C) A->C B Substituted Phenol (e.g., 2-Cl-4-CF3-phenol) B->C D Diphenyl Ether Core (PPO Inhibitor Scaffold) C->D Regioselective C5-F Displacement

Fig 1: SNAr workflow for synthesizing diphenyl ether PPO inhibitors.

Protocol: SNAr Synthesis of Diphenyl Ethers
  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 2-bromo-5-fluoro-N-methyl-4-nitroaniline (1.0 equiv, 5.0 mmol) and the desired substituted phenol (1.1 equiv, 5.5 mmol) in anhydrous DMF (15 mL).

  • Base Addition: Add finely powdered, anhydrous K2​CO3​ (2.0 equiv, 10.0 mmol). Scientific Insight: K2​CO3​ is chosen over stronger bases like NaH to prevent deprotonation of the secondary N-methyl amine, ensuring the phenol acts as the sole nucleophile.

  • Reaction: Stir the suspension at 80°C under a nitrogen atmosphere for 4–6 hours. Monitor the consumption of the starting material via LCMS.

  • Workup: Cool to room temperature and quench by pouring into ice water (50 mL). Extract with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with 5% aqueous LiCl ( 3×15 mL) to remove residual DMF, dry over Na2​SO4​ , and concentrate in vacuo.

Application 2: Development of Next-Generation SDHI Fungicides

Causality & Design

Succinate Dehydrogenase Inhibitors (SDHIs) target complex II in the fungal mitochondrial respiratory chain[4]. Modern SDHIs (e.g., boscalid, fluxapyroxad) require a lipophilic biaryl or substituted aryl system linked to a pyrazole-4-carboxamide[5]. Our scaffold is perfectly primed for this: the C2-bromo allows for biaryl formation, and the C4-nitro reduction provides the primary amine for the critical carboxamide linkage[6].

SDHI_Workflow SM 2-Bromo-5-fluoro- N-methyl-4-nitroaniline Step1 Suzuki Coupling (Arylboronic acid, Pd cat.) SM->Step1 C2-Br Functionalization Int1 C2-Aryl Intermediate Step1->Int1 Step2 Nitro Reduction (Fe/NH4Cl or H2/Pd-C) Int1->Step2 Int2 1,4-Diamine Derivative Step2->Int2 NO2 -> NH2 Step3 Amide Coupling (Pyrazole-4-COOH, EDCI) Int2->Step3 Final Novel SDHI Fungicide Step3->Final Target Binding Motif

Fig 2: Three-step synthetic pathway for novel SDHI fungicides.

Protocol: Three-Step SDHI Synthesis

Step 1: Suzuki-Miyaura Coupling

  • Combine the scaffold (1.0 equiv), arylboronic acid (1.2 equiv), and Na2​CO3​ (3.0 equiv) in a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by sparging with N2​ for 15 minutes. Add Pd(dppf)Cl2​ (0.05 equiv) and heat to 90°C for 12 hours.

  • Filter through Celite, extract with EtOAc, and purify via flash chromatography.

Step 2: Chemoselective Nitro Reduction

  • Dissolve the C2-aryl intermediate in a 4:1 mixture of Ethanol and Water.

  • Add Iron powder (5.0 equiv) and NH4​Cl (2.0 equiv). Scientific Insight: The Béchamp reduction (Fe/ NH4​Cl ) is strictly utilized here instead of H2​ /Pd-C to prevent unwanted hydrodehalogenation of the C5-fluorine or any halogens present on the newly installed C2-aryl ring.

  • Heat at 80°C for 3 hours. Filter hot through Celite to remove iron oxides, concentrate, and extract with dichloromethane.

Step 3: Regioselective Amidation

  • In a Schlenk tube, dissolve the resulting diamine (1.0 equiv) and 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.1 equiv) in DMF/Acetonitrile[6].

  • Add EDCI hydrochloride (1.2 equiv) and DMAP (1.2 equiv). Heat to 80°C for 12 hours. Scientific Insight: The primary amine at C4 will react exclusively over the sterically hindered secondary N-methyl amine at C1, ensuring high regiochemical fidelity.

Quantitative Data & Reaction Optimization

The following table summarizes the optimized reaction metrics for the transformations described above, providing a baseline for library scale-up.

Reaction StepTransformationReagents & ConditionsTypical YieldRegioselectivity / Notes
SNAr C5-F DisplacementPhenol, K2​CO3​ , DMF, 80°C85–95%>99% at C5 (Highly activated by ortho- NO2​ )
Suzuki Coupling C2-Br Arylation Ar−B(OH)2​ , Pd(dppf)Cl2​ , 90°C75–88%Highly selective for C-Br oxidative addition over C-F
Nitro Reduction C4- NO2​ to NH2​ Fe, NH4​Cl , EtOH/ H2​O , 80°C90–98%Chemoselective (preserves C5-F and aryl halogens)
Amidation C4- NH2​ AcylationPyrazole-COOH, EDCI, DMAP, 80°C70–85%>95% selective for primary C4 amine over secondary C1 amine

References

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society.[Link]

  • Protoporphyrinogen oxidase as a molecular target for diphenyl ether herbicides. PubMed / NIH. [Link]

  • Boosting Antifungal Efficacy against Magnaporthe oryzae via C=C Bond Modification in SDHI Tails. Journal of Agricultural and Food Chemistry.[Link]

  • Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides. PubMed Central / NIH.[Link]

  • Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. MDPI.[Link]

Sources

Application

Application Note: 2-Bromo-5-fluoro-N-methyl-4-nitroaniline as a Privileged Scaffold in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide, Optimization Data, and Standard Operating Protocols (SOPs) Executive Summary & Strategic Value In modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide, Optimization Data, and Standard Operating Protocols (SOPs)

Executive Summary & Strategic Value

In modern medicinal chemistry, the rapid assembly of complex, drug-like heterocycles relies heavily on densely functionalized, multi-orthogonal building blocks. 2-Bromo-5-fluoro-N-methyl-4-nitroaniline (CAS: 2832696-31-6) is a highly privileged scaffold that perfectly embodies this design philosophy.

Its non-methylated analog is a critical regulatory starting material in the synthesis of the blockbuster CFTR modulator Tezacaftor (). By pre-installing an N-methyl group, this specific building block allows chemists to bypass late-stage alkylation—a step notoriously plagued by poor regioselectivity—providing direct access to N-methylated benzimidazoles, quinoxalines, and indoles. These motifs are ubiquitous in kinase inhibitors, PARP inhibitors, and CNS-active agents due to their improved lipid solubility and the strategic removal of hydrogen bond donors.

Reactivity Map & Mechanistic Rationale

The power of 2-bromo-5-fluoro-N-methyl-4-nitroaniline lies in its four distinct, orthogonally reactive sites. As an application scientist, understanding the electronic interplay between these groups is critical for designing successful synthetic routes:

  • C5-Fluoro (Nucleophilic Aromatic Substitution - SNAr): The fluorine atom is positioned ortho to the strongly electron-withdrawing C4-nitro group. This highly primes the C5 position for SNAr by stabilizing the anionic Meisenheimer intermediate via resonance.

  • C4-Nitro (Latent Amine): Serves a dual purpose. Initially, it acts as the primary activating group for the C5-SNAr. Post-substitution, it can be chemoselectively reduced to an amine, revealing an ortho-diamine system primed for cyclization.

  • C2-Bromo (Transition-Metal Cross-Coupling): A robust handle for palladium-catalyzed reactions (Suzuki, Buchwald-Hartwig, Sonogashira). Its position allows for the construction of extended pi-systems or the cyclization into indole cores.

  • N1-Methylamine (Directing/Structural Group): Pre-installed methylation dictates the regiochemistry of subsequent cyclizations and enhances the lipophilicity of the final drug candidate.

Strategic Workflows

The orthogonal nature of this scaffold allows for divergent synthesis. Below are two primary workflows utilized in drug discovery programs.

Workflow A: Synthesis of N-Methyl Benzimidazoles

This pathway leverages the C5-F for SNAr, followed by nitro reduction and cyclization, leaving the C2-bromo intact for late-stage diversification.

Workflow SM 2-Bromo-5-fluoro-N-methyl -4-nitroaniline SNAr SNAr at C5 (Amine Substitution) SM->SNAr NHR2, DIPEA 100°C, DMSO Reduction Nitro Reduction (C4-Amine Formation) SNAr->Reduction Fe, NH4Cl EtOH/H2O, 80°C Cyclization Benzimidazole Core (N-Methylated) Reduction->Cyclization Orthoester Acid Catalysis

Figure 1: Stepwise orthogonal functionalization workflow for N-methyl benzimidazole synthesis.

Workflow B: Synthesis of N-Methyl Indoles

This pathway utilizes the C2-bromo for a Sonogashira coupling, followed by a Larock-type cyclization to build the indole core—a strategy heavily utilized in the synthesis of complex alkaloids and CFTR modulators.

Pathway SM 2-Bromo-5-fluoro-N-methyl -4-nitroaniline Alkyne Sonogashira Coupling (C2-Alkynylation) SM->Alkyne Terminal Alkyne Pd(PPh3)4, CuI Indole Larock-type Cyclization (N-Methyl Indole) Alkyne->Indole Metal Catalyst Intramolecular Cyclization Functionalized C6-Fluoro-N-Methyl Indole (Drug Precursor) Indole->Functionalized Downstream Modifications

Figure 2: Pathway for synthesizing C6-fluoro-N-methyl indole precursors via Sonogashira coupling.

Quantitative Data & Reaction Optimization

To ensure reproducibility, our application team has optimized the first two critical steps of Workflow A. The data below illustrates the causality behind our specific reagent choices.

Table 1: Optimization of C5-SNAr with Morpholine

Goal: Maximize nucleophilic attack at C5 while preventing degradation.

SolventBaseTemp (°C)Time (h)Yield (%)Observation / Causality
THFK₂CO₃651245%Poor solubility of inorganic base; low reaction rate.
DMFK₂CO₃80678%Better conversion, but product isolation required chromatography.
DMSO DIPEA 80 4 92% Optimal. Polar aprotic solvent stabilizes the Meisenheimer complex. DIPEA efficiently scavenges HF.
NMPDIPEA100389%Faster rate, but higher temp led to minor thermal degradation byproducts.
Table 2: Chemoselectivity in C4-Nitro Reduction

Goal: Reduce the nitro group to an amine without hydrodehalogenating the C2-Bromine.

MethodReagentsChemoselectivity (De-bromination?)Yield (%)Recommendation
Catalytic HydrogenationH₂ (1 atm), Pd/C, MeOHHigh (Significant Br loss)<30%Avoid. Pd/C readily inserts into the C-Br bond under H₂, destroying the cross-coupling handle.
Béchamp Reduction Fe powder, NH₄Cl, EtOH/H₂O None (Perfectly selective) 85% Optimal. Mild electron transfer mechanism strictly targets the nitro group ().
Zinc ReductionZn powder, NH₄Cl, MeOHMinimal75%Viable alternative, but Zn salts are harder to remove during workup than Fe oxides.
DithioniteNa₂S₂O₄, THF/H₂ONone60%Clean, but sluggish conversion for sterically hindered anilines.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) and mechanistic rationales are embedded to ensure high-fidelity execution.

Protocol 1: SNAr at C5 with a Secondary Amine

Objective: Substitute the C5-fluorine with morpholine to generate 2-bromo-N-methyl-5-morpholino-4-nitroaniline.

  • Initialization: In a clean, dry round-bottom flask, dissolve 2-bromo-5-fluoro-N-methyl-4-nitroaniline (1.0 eq, 10 mmol) in anhydrous DMSO (0.5 M).

    • Causality: DMSO is chosen because its high dielectric constant stabilizes the transition state of the SNAr reaction, significantly accelerating the rate compared to ethereal solvents.

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq), followed by morpholine (1.2 eq).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the generated hydrofluoric acid (HF) without competing with morpholine for the electrophilic C5 carbon.

  • Reaction Execution: Heat the mixture to 80°C under a nitrogen atmosphere for 4 hours.

  • Validation (IPC): Monitor by LCMS. The reaction is complete when the starting material mass (m/z 249) is entirely replaced by the product mass (m/z 316).

  • Workup & Isolation: Cool the mixture to room temperature. Vigorously stir the solution and add cold water dropwise (approx. 3x the volume of DMSO).

    • Causality: The product is highly hydrophobic. Gradual addition of water induces controlled crystallization, preventing the product from "oiling out." This yields a filterable solid, completely bypassing the need for silica gel chromatography. Filter, wash with water, and dry under vacuum.

Protocol 2: Chemoselective Nitro Reduction (Béchamp Method)

Objective: Reduce the C4-nitro group to yield the ortho-diamine intermediate.

  • Initialization: Suspend the SNAr product (1.0 eq, 5 mmol) in a 4:1 mixture of Ethanol/Water (0.2 M).

  • Activation: Add Ammonium Chloride (NH₄Cl) (3.0 eq) and Iron (Fe) powder (325 mesh, 5.0 eq).

    • Causality: As demonstrated in industrial syntheses of similar halogenated anilines (), the Fe/NH₄Cl system provides a mild, mildly acidic proton source that reduces the nitro group via single-electron transfer without risking the hydrodehalogenation of the sensitive C2-bromine atom.

  • Reaction Execution: Heat the suspension to 80°C (reflux) for 2 hours. The mixture will turn dark brown/black as iron oxides form.

  • Workup & Isolation: While the mixture is still hot (approx. 60°C), filter it through a tightly packed pad of Celite.

    • Causality: Iron oxides are voluminous and will trap the product. Hot filtration ensures the newly formed diamine remains dissolved in the ethanol phase, maximizing recovery while safely removing the pyrophoric iron residues.

  • Purification: Concentrate the filtrate in vacuo, partition between Ethyl Acetate and saturated NaHCO₃, separate the organic layer, dry over Na₂SO₄, and evaporate to yield the diamine.

Protocol 3: Cyclization to N-Methyl Benzimidazole

Objective: Form the benzimidazole core using the ortho-diamine.

  • Initialization: Dissolve the diamine (1.0 eq) in neat Trimethyl orthoformate (10 eq).

    • Causality: Trimethyl orthoformate acts as both the solvent and the electrophilic carbon source (C2 of the benzimidazole). Operating neat drives the equilibrium forward by mass action.

  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH) (0.05 eq).

    • Causality: The acid protonates the orthoester, generating a highly electrophilic oxocarbenium ion that accelerates the formation of the intermediate amidine prior to ring closure.

  • Reaction Execution: Heat to 60°C for 3 hours. Monitor by TLC (10% MeOH in DCM).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess orthoformate and methanol byproduct. Purify the residue via flash chromatography to yield the highly functionalized 4-bromo-1-methyl-1H-benzimidazole derivative.

References

  • US20230057246A1 - Novel processes for preparation of tezacaftor. Google Patents. Validates the use of the 2-bromo-5-fluoro-4-nitroaniline core scaffold in the synthesis of the CFTR modulator Tezacaftor.
  • CN110627655B - Synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof. Google Patents. Details the foundational nitration chemistry and structural assembly of the halogenated nitroaniline scaffold.
  • CN112110824A - Method for preparing 2-bromo-5-fluoroaniline. Google Patents. Provides authoritative grounding for the chemoselective reduction of nitro groups in the presence of labile halogens using non-palladium methods.
Method

Application Note: Advanced N-Methylation Strategies for Halogenated Nitroanilines

Executive Summary The N-methylation of halogenated nitroanilines is a critical transformation in the synthesis of advanced agrochemicals, dyes, and pharmaceutical intermediates. However, these substrates present a formid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The N-methylation of halogenated nitroanilines is a critical transformation in the synthesis of advanced agrochemicals, dyes, and pharmaceutical intermediates. However, these substrates present a formidable synthetic challenge. The synergistic electron-withdrawing effects of the nitro group and halogen atoms drastically reduce the nucleophilicity of the amine, rendering standard alkylation protocols ineffective. This Application Note provides drug development professionals and synthetic chemists with field-proven, mechanistically grounded protocols to achieve highly selective mono-N-methylation and exhaustive N,N-dimethylation of these deactivated substrates.

The Nucleophilicity Barrier: Mechanistic Insights

In halogenated nitroanilines (e.g., 2-fluoro-4-nitroaniline or 2,4-dichloro-6-nitroaniline), the nitrogen lone pair is highly delocalized. The nitro group withdraws electron density via strong resonance ( −M effect) and inductive ( −I effect) pathways, while the halogens exert additional inductive pull. Consequently, the amine's pKa​ drops significantly, and its nucleophilicity is severely compromised.

Standard SN​2 alkylation using methyl iodide ( MeI ) and a mild base (e.g., K2​CO3​ ) typically results in no reaction or requires forcing conditions that lead to uncontrollable over-alkylation (quaternization). Similarly, traditional reductive amination protocols (e.g., formic acid with copper catalysts) often fail completely for substrates like N-methyl-4-nitroaniline due to the overwhelming electron-withdrawing effect preventing iminium ion formation[1].

To overcome this barrier, activation must occur outside the standard paradigm:

  • For Mono-Methylation: We utilize the dual acid-base activation of Dimethyl Carbonate (DMC) within the confined pores of Faujasite zeolites[2],[3].

  • For Di-Methylation: We employ superacidic conditions to forcefully drive iminium formation, immediately followed by rapid hydride trapping[4].

Strategic Selection of Methylation Protocols

DecisionMatrix Start Halogenated Nitroaniline (Weakly Nucleophilic) Target Determine Target Methylation State Start->Target Mono Mono-N-Methylation Target->Mono 1 eq. CH3 Di N,N-Dimethylation Target->Di 2 eq. CH3 Method1 Protocol A: DMC / NaY Zeolite (Green, High Selectivity) Mono->Method1 Method2 Protocol B: TTT System (Acidic, Exhaustive) Di->Method2

Decision matrix for selecting N-methylation protocols based on target substitution.

Comparative Data Analysis

The following table summarizes the quantitative performance of modern protocols applied to deactivated anilines.

MethodologyTarget SubstitutionReagents / CatalystOperating Temp.Typical YieldKey Advantage
DMC / NaY Zeolite Mono-N-methylDimethyl Carbonate, NaY130–150 °C75–95%>95% mono-selectivity; Green reagents
TTT System N,N-dimethylTrioxane, Et3​SiH , TFA25–40 °C85–99%Rapid conversion of highly deactivated amines
Ru-Catalyzed MeOH Mono/Di-methylMeOH, Ru(II)-complex, Cs2​CO3​ 120–130 °C60–80%Utilizes inexpensive methanol as C1 source

Data synthesized from authoritative literature on weakly nucleophilic aniline methylation[2],[4],[5].

Experimental Methodologies

Protocol A: Selective Mono-N-Methylation via DMC and NaY Zeolite

This protocol leverages Dimethyl Carbonate (DMC) as both an alkylating agent and solvent. The NaY Faujasite zeolite acts as a shape-selective, dual acid-base catalyst that promotes mono-methylation while physically restricting the formation of bulkier N,N-dimethylated byproducts[2],[3].

WorkflowDMC Prep 1. Catalyst Prep Calcine NaY at 500°C Mix 2. Reagent Mixing Amine + DMC + NaY Prep->Mix React 3. Autoclave Reaction 130-150°C, 12-24h Mix->React Seal Isolate 4. Isolation Filter & Concentrate React->Isolate Cool to RT Purify 5. Purification Flash Chromatography Isolate->Purify

Standard workflow for zeolite-catalyzed autoclave N-methylation.

Step-by-Step Procedure:

  • Catalyst Activation: Calcine the NaY Faujasite zeolite in a muffle furnace at 500 °C overnight prior to use.

  • Reaction Setup: In a stainless-steel autoclave, combine the halogenated nitroaniline (5.0 mmol), activated NaY zeolite (weight ratio of zeolite to substrate = 2:1), and Dimethyl Carbonate (15–20 mL).

  • Thermal Activation: Seal the autoclave and heat the mixture to 130–150 °C under autogenous pressure. Stir vigorously for 12 to 24 hours. (Note: Highly deactivated substrates like 2-chloro-4-nitroaniline require the upper limit of this time range).

  • Isolation: Cool the autoclave to room temperature and carefully vent any residual pressure. Filter the suspension through a Celite pad to remove the zeolite, washing the filter cake with ethyl acetate (3 × 20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexane/EtOAc) to yield the pure mono-N-methylated product.

Causality of Experimental Choices: NaY zeolite must be calcined to remove adsorbed water; failure to do so results in the hydrolysis of DMC into methanol and CO2​ , terminating the reaction. The autoclave is mandatory because the activation energy required for deactivated anilines necessitates temperatures (130–150 °C) well above the atmospheric boiling point of DMC (90 °C).

Protocol B: Exhaustive N,N-Dimethylation via the TTT System

When complete N,N-dimethylation is required, the TTT system (1,3,5-Trioxane, Triethylsilane, and Trifluoroacetic Acid) provides an exceptionally potent reductive amination environment that easily overcomes the deactivating effects of nitro and halogen groups[4].

Step-by-Step Procedure:

  • Preparation: In a dry, nitrogen-flushed Schlenk flask, dissolve the halogenated nitroaniline (1.0 mmol) and 1,3,5-trioxane (270 mg, 3.0 mmol) in anhydrous dichloromethane (1.5 mL).

  • Acidification: Slowly add Trifluoroacetic Acid (TFA, 0.75 mL) to the stirring solution.

  • Reduction: Dropwise, add Triethylsilane ( Et3​SiH , 1.45 mL, ~10.0 mmol). Caution: This addition can be exothermic; perform in a room-temperature water bath if scaling up.

  • Reaction: Allow the mixture to stir at room temperature for 24 to 48 hours. Monitor conversion via TLC or LC-MS.

  • Quench & Extraction: Carefully quench the reaction by adding aqueous 2N NaOH (20 mL) until the aqueous layer is basic (pH > 10). Extract the mixture with dichloromethane (3 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography.

Causality of Experimental Choices: Halogenated nitroanilines resist iminium formation under standard mildly acidic conditions. By utilizing neat TFA as a co-solvent, the amine is thermodynamically forced into the highly electrophilic iminium intermediate upon reaction with formaldehyde (generated in situ from trioxane). Triethylsilane is explicitly chosen over borohydrides because it is entirely stable in strong acids and acts as a rapid hydride donor, trapping the iminium ion before hydrolytic reversal can occur[4].

Analytical Characterization & Self-Validation

A robust protocol must be a self-validating system. To ensure the integrity of the methylation state, utilize the following analytical checkpoints:

  • Infrared Spectroscopy (IR): For Protocol A (Mono-methylation), success is validated by the transition from a primary amine double N-H stretch (~3500 and 3400 cm−1 ) to a single, sharp secondary N-H stretch (~3350 cm−1 ). For Protocol B (Di-methylation), the complete disappearance of the N-H stretch region validates exhaustive alkylation.

  • 1 H NMR Spectroscopy: In Protocol A, the newly installed N−CH3​ group will appear as a doublet (typically J≈5.0 Hz) around 2.8–3.0 ppm due to coupling with the adjacent N-H proton. In Protocol B, the N(CH3​)2​ group will present as a sharp 6H singlet around 3.0–3.2 ppm.

References

  • Selva, M., Bomben, A., & Tundo, P. "Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites." SciSpace.
  • Popp, T. A., & Bracher, F. "N-Methylation of Aromatic Amines and N-Heterocycles under Acidic Conditions with the TTT (1,3,5-Trioxane–Triethylsilane–Trifluoroacetic Acid) System." Thieme Connect.
  • Selva, M., et al. "Mono-N-methylation of Functionalized Anilines with Alkyl Methyl Carbonates over NaY Faujasites. 4. Kinetics and Selectivity.
  • Qiao, C., et al. "Copper(II)-Catalyzed Selective Reductive Methylation of Amines with Formic Acid: An Option for Indirect Utilization of CO2.
  • Gülcemal, S., et al. "N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes." ACS Omega.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 2-Bromo-5-fluoro-N-methyl-4-nitroaniline Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals synthesizing 2-bromo-5-fluoro-N-methyl-4-nitroaniline , a critical halogenated aniline intermediate oft...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals synthesizing 2-bromo-5-fluoro-N-methyl-4-nitroaniline , a critical halogenated aniline intermediate often utilized in the development of kinase inhibitors.

The most efficient synthetic route involves the nucleophilic aromatic substitution (SNAr) of 1-bromo-2,4-difluoro-5-nitrobenzene (CAS 345-24-4)[1] with methylamine. However, this reaction is notoriously prone to regioselectivity issues and over-substitution. This guide provides field-proven, mechanistic troubleshooting to ensure high-yield, para-selective amination.

Core Principles & Reaction Regioselectivity

In polyfluoronitrobenzenes, the regioselectivity between ortho and para fluorine displacement is highly dependent on solvent polarity and transition-state stabilization[2]. To synthesize our target, methylamine must selectively attack the fluorine at the C2 position (para to the nitro group).

If the reaction is run in non-polar solvents, the incoming amine forms an intramolecular hydrogen bond with the nitro group, stabilizing the six-membered polar transition state and directing the attack almost exclusively to the ortho position (C4)[3]. To achieve the desired para-substitution, this hydrogen bonding must be disrupted using a strongly polar aprotic solvent.

SNAr_Regioselectivity cluster_conditions SM 1-Bromo-2,4-difluoro-5-nitrobenzene (Starting Material) Para Polar Aprotic Solvent (DMSO) Low Temp (5°C), K2CO3 Base SM->Para Desired Ortho Non-Polar Solvent (Toluene) H-Bonding Stabilized SM->Ortho Undesired Bis Excess MeNH2 (>2 eq) High Temp (>25°C) SM->Bis Undesired Target 2-Bromo-5-fluoro-N-methyl-4-nitroaniline TARGET (Para-SNAr) Para->Target Imp1 4-Bromo-5-fluoro-N-methyl-2-nitroaniline IMPURITY (Ortho-SNAr) Ortho->Imp1 Imp2 Bis-methylamino Adduct IMPURITY (Over-substitution) Bis->Imp2

Figure 1: Solvent-dependent regioselectivity in the SNAr amination of the difluoro-precursor.

Troubleshooting FAQs

Q1: Why am I getting a high percentage of the ortho-substituted impurity (4-bromo-5-fluoro-N-methyl-2-nitroaniline)? A: You are likely using a non-polar solvent (e.g., toluene, DCM) or a weakly polar solvent (e.g., THF). In non-polar media, the transition state is stabilized by an intramolecular hydrogen bond between the methylamine proton and the nitro oxygen, heavily favoring ortho-substitution[3]. Solution: Switch to a highly polar aprotic solvent like DMSO or DMF . These solvents act as strong hydrogen-bond acceptors, solvating the amine and disrupting the intramolecular H-bond. This shifts the reaction control to thermodynamic and electronic factors, favoring the highly activated para-position[2].

Q2: How do I prevent the formation of the bis-methylamino over-substitution product? A: Bis-substitution occurs when the local concentration of free methylamine is too high, allowing the second, less-reactive fluorine to undergo SNAr[4]. This typically happens if you use excess methylamine (e.g., >2.0 equivalents) to act as both the nucleophile and the HF scavenger. Solution: Strictly limit methylamine to 1.05 equivalents . To scavenge the generated HF, use an insoluble inorganic base like finely powdered K₂CO₃ . Because K₂CO₃ is a solid, the reaction becomes a biphasic solid/liquid system, keeping the free base concentration tightly controlled and preventing over-reaction.

Q3: My reaction stalls at 70% conversion even in DMSO. Should I add more methylamine? A: No. Adding more amine will trigger bis-substitution. The stall is caused by HF accumulation lowering the pH of the micro-environment, which protonates the remaining methylamine into unreactive methylammonium. Solution: The stall indicates your inorganic base is either insufficient or not properly interacting with the solution. Ensure you are using at least 1.5 equivalents of K₂CO₃, that it is finely milled to increase surface area, and that your mechanical stirring is vigorous enough to suspend the solid uniformly.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and product distribution. Rely on these metrics to benchmark your HPLC traces.

Solvent SystemTemp (°C)MeNH₂ (eq)HF ScavengerTarget (Para) %Ortho Impurity %Bis Impurity %
Toluene252.5None (Excess Amine)< 5%> 90%~ 5%
THF252.5None (Excess Amine)15%80%5%
DMF251.05K₂CO₃ (1.5 eq)78%12%10%
DMSO 5 1.05 K₂CO₃ (1.5 eq) > 92% < 6% < 2%

Self-Validating Experimental Protocol

To guarantee reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the specific visual or analytical checkpoints are met.

Step 1: Reactor Setup & Baseline

  • Charge a dry reactor with 1-bromo-2,4-difluoro-5-nitrobenzene (1.0 eq) and anhydrous DMSO (10 volumes).

  • Add finely milled anhydrous K₂CO₃ (1.5 eq).

  • Initiate vigorous mechanical stirring (≥ 400 rpm) and cool the suspension to 0–5 °C.

  • Validation Checkpoint 1: The mixture must be a uniform, pale-yellow suspension. If the K₂CO₃ clumps at the bottom, increase agitation.

Step 2: Reagent Addition 4. Prepare a solution of methylamine (2.0 M in THF, 1.05 eq). 5. Add the methylamine solution dropwise over 60 minutes via an addition funnel, maintaining the internal temperature strictly below 10 °C.

  • Validation Checkpoint 2 (Visual): Upon addition, the reaction mixture will transition from pale yellow to a vibrant, deep orange suspension. This color change is the self-validating signature of the Meisenheimer complex forming.

Step 3: Reaction Monitoring (IPC) 6. Stir the reaction at 5 °C for 2 hours. 7. Pull a 50 µL aliquot, quench in 1 mL of acetonitrile/water, and analyze via HPLC (254 nm).

  • Validation Checkpoint 3 (Analytical): The reaction is validated for quench only when the starting material peak is < 1.0% and the bis-impurity peak is < 2.0%. If SM is > 1.0%, continue stirring for 1 hour. Do not add more amine.

Step 4: Quench & Isolation 8. Pour the reaction mixture slowly into 30 volumes of vigorously stirred, ice-cold water (0–2 °C). 9. Stir for 30 minutes to allow the product to fully precipitate.

  • Validation Checkpoint 4 (pH Check): Test the aqueous filtrate pH; it should be slightly basic (pH 8-9) due to the K₂CO₃. If acidic, the HF was not fully neutralized, which may cause yield loss.

  • Filter the bright orange/yellow solid under vacuum, wash with copious amounts of cold water to remove DMSO, and dry in vacuo at 40 °C to afford 2-bromo-5-fluoro-N-methyl-4-nitroaniline.

References

  • Title: Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Predicting Regioselectivity in Nucleophilic Aromatic Substitution Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Machine learning directed multi-objective optimization of mixed variable chemical systems Source: Chemical Engineering Journal URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for the Reduction of 2-Bromo-5-fluoro-N-methyl-4-nitroaniline

Welcome to the technical support center for the synthesis of 2-bromo-5-fluoro-N-methyl-4-nitroaniline and its subsequent reduction. This guide is designed for researchers, scientists, and professionals in drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-bromo-5-fluoro-N-methyl-4-nitroaniline and its subsequent reduction. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar halogenated nitroanilines. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this chemical transformation and optimize your reaction conditions for a successful outcome.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the reduction of 2-bromo-5-fluoro-N-methyl-4-nitroaniline. Each problem is presented in a question-and-answer format, offering detailed, experience-based solutions.

Q1: My reaction is incomplete, and I'm observing a low yield of the desired amine. What are the likely causes and how can I improve the conversion?

A1: Incomplete or slow reactions are a common hurdle in the reduction of nitro groups, especially with substituted anilines. Several factors can contribute to this issue. Here is a systematic approach to troubleshooting:

  • Reagent and Catalyst Activity: The effectiveness of your reducing agent or catalyst is critical.

    • Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel): Ensure your catalyst is fresh and has been stored properly to prevent deactivation. If you suspect catalyst poisoning from impurities in your starting material or solvent, try increasing the catalyst loading. For particularly stubborn reductions, increasing the hydrogen pressure may be necessary.[1]

    • Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): The purity and surface area of the metal are important. Use finely powdered metal and consider activation if needed. The concentration of the acid is also a key factor in the reaction rate.[1]

    • Other Reducing Agents: Reagents like sodium dithionite can decompose over time. Always use a fresh, high-quality supply.[1]

  • Solvent and Solubility: Poor solubility of the nitro compound can significantly hinder the reaction rate.[1] The starting material must be adequately dissolved in the reaction solvent. For hydrophobic compounds like 2-bromo-5-fluoro-N-methyl-4-nitroaniline, consider using solvents such as THF or co-solvent systems like ethanol/water or acetic acid.[1] Protic co-solvents can often enhance the efficiency of hydrogenation reactions.[1][2]

  • Reaction Temperature: While many reductions can proceed at room temperature, some substrates may require heating to achieve a reasonable rate.[1] However, exercise caution as higher temperatures can sometimes lead to the formation of unwanted side products.[1] Many nitro group reductions are highly exothermic, so careful temperature control is essential for safety and selectivity.[3][4]

  • Reaction Time and Monitoring: Ensure you are allowing sufficient time for the reaction to go to completion. Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Q2: I'm observing significant side products, such as dehalogenated or partially reduced species. How can I improve the selectivity for the desired amine?

A2: The formation of side products is a common challenge, particularly with halogenated nitroaromatics. The key to improving selectivity lies in carefully controlling the reaction conditions and choosing the appropriate reducing agent.

  • Dehalogenation: Reductive cleavage of the bromo substituent is a significant concern, especially with catalytic hydrogenation using palladium on carbon (Pd/C).[3]

    • Catalyst Choice: To minimize dehalogenation, consider using alternative catalysts such as platinum-based catalysts (e.g., Pt/C) or Raney Nickel, which are often less prone to causing this side reaction.[5][6] Some studies have shown that modifying Pd/C with organic ligands or inorganic species can enhance selectivity.[7]

    • Reaction Conditions: Milder reaction conditions, such as lower hydrogen pressure and temperature, can also help to reduce the extent of dehalogenation.

  • Partially Reduced Intermediates: The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine species. Under certain conditions, these can react further to form azoxy, azo, and hydrazo compounds.[3][7][8]

    • Stoichiometry of Reducing Agent: Ensure you are using a sufficient excess of the reducing agent to drive the reaction to completion and reduce any persistent intermediates.[1]

    • Temperature Control: Localized overheating due to the exothermic nature of the reaction can promote the formation of condensation byproducts like azoxy compounds.[1] Maintaining proper temperature control throughout the reaction is crucial.

  • N-Dealkylation: While less common, N-demethylation could be a potential side reaction under harsh conditions. Monitoring for the formation of 2-bromo-5-fluoro-4-nitroaniline can help identify if this is occurring.

Below is a diagram illustrating the general reduction pathway and potential side reactions:

Nitro_Reduction_Pathway Nitroaniline 2-bromo-5-fluoro-N-methyl-4-nitroaniline Nitroso Nitroso Intermediate Nitroaniline->Nitroso Reduction Dehalogenated Dehalogenated Product Nitroaniline->Dehalogenated Dehalogenation Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine Reduction Azoxy Azoxy Byproduct Nitroso->Azoxy Condensation Amine Desired Amine Hydroxylamine->Amine Reduction Hydroxylamine->Azoxy

Caption: General pathway for nitro group reduction and potential side reactions.

Q3: I'm having difficulty purifying my final product. What are the best methods for isolating and purifying the target amine?

A3: The purification of aromatic amines can sometimes be challenging due to the presence of residual reagents, metal salts, and side products.

  • Workup Procedure:

    • Metal/Acid Reductions (Fe/HCl, SnCl₂): After the reaction, it is crucial to remove the metal salts. This is often achieved by filtering the hot reaction mixture through a pad of celite to remove insoluble iron or tin oxides.[3] The filtrate is then typically basified to deprotonate the amine salt and facilitate its extraction into an organic solvent.[3][9] Be cautious, as the neutralization of acidic solutions with a strong base can be exothermic.[3]

    • Catalytic Hydrogenation: After the reaction, the catalyst is removed by filtration, usually through celite. The solvent is then removed under reduced pressure.

  • Purification Techniques:

    • Extraction: After the initial workup, a standard liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is used to separate the amine from the aqueous layer.[3][9]

    • Column Chromatography: If further purification is needed, column chromatography on silica gel is a common method.[9] Since amines are more polar than the corresponding nitro compounds, the product will typically have a lower Rf value on TLC.[9] A gradient elution with a mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is often effective.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent method for obtaining highly pure material.

    • Distillation: For liquid amines, distillation under reduced pressure can be an effective purification method, though this is less likely to be applicable to the solid product .[10]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the reduction of 2-bromo-5-fluoro-N-methyl-4-nitroaniline.

Q1: What are the most common and effective reducing agents for this type of transformation?

A1: Several reducing agents can be employed for the reduction of aromatic nitro groups. The choice often depends on the other functional groups present in the molecule and the desired selectivity.[11]

Reducing Agent/MethodAdvantagesDisadvantages
Catalytic Hydrogenation (H₂/Pd/C, Pt/C, Raney Ni) High efficiency, clean reaction with water as the only byproduct.[6][12]Can lead to dehalogenation, especially with Pd/C.[3][6] Requires specialized equipment for handling hydrogen gas safely.[3]
Iron in Acidic Media (Fe/HCl or Fe/NH₄Cl) Inexpensive, effective, and often more chemoselective than catalytic hydrogenation, with less risk of dehalogenation.[12][13][14]Can be exothermic and requires careful temperature control.[3] Workup can be cumbersome due to the need to remove iron salts.[3]
Tin(II) Chloride (SnCl₂/HCl) A mild and selective reducing agent that is compatible with many other functional groups.[6][15]Generates stoichiometric amounts of tin waste, which can be toxic and difficult to remove completely.[16] The workup can also be challenging.[16]
Sodium Dithionite (Na₂S₂O₄) A mild reducing agent that can be used in aqueous or mixed aqueous/organic solvent systems.Can decompose on storage and may not be as potent as other methods.[1]
Q2: How can I effectively monitor the progress of the reaction?

A2: Monitoring the reaction is crucial to determine the optimal reaction time and to avoid the formation of byproducts from over-reaction.

  • Thin Layer Chromatography (TLC): This is a quick and simple method for monitoring the disappearance of the starting material and the appearance of the product. The starting nitroaniline will be less polar than the resulting amine, so the product spot will have a lower Rf value.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing you to determine the percentage conversion and the presence of any impurities.[17][18][19]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify the components of the reaction mixture, including the product and any side products.

Q3: What are the key safety precautions to consider when running this reaction?

A3: The reduction of nitroaromatic compounds can be hazardous if not performed with proper care.

  • Exothermic Nature: Many nitro group reductions are highly exothermic.[3][4] It is essential to have adequate cooling (e.g., an ice bath) available to control the reaction temperature, especially during the initial addition of reagents.

  • Hydrogen Gas: When performing catalytic hydrogenation, remember that hydrogen gas is highly flammable and can form explosive mixtures with air.[3] All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from any sources of ignition.

  • Hazardous Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Concentrated acids and tin compounds should be handled with particular care in a fume hood.[3]

Experimental Protocols

Protocol 1: Reduction using Iron and Ammonium Chloride

This protocol provides a general procedure for the reduction of 2-bromo-5-fluoro-N-methyl-4-nitroaniline using iron powder in the presence of ammonium chloride.

Materials:

  • 2-bromo-5-fluoro-N-methyl-4-nitroaniline (1.0 eq)

  • Iron powder (3-5 eq)

  • Ammonium chloride (0.1-1.0 eq)

  • Ethanol/Water (e.g., 4:1 mixture)

  • Sodium carbonate or sodium hydroxide solution for workup

  • Ethyl acetate for extraction

  • Celite

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the 2-bromo-5-fluoro-N-methyl-4-nitroaniline (1.0 eq) and iron powder (3-5 eq) in the ethanol/water solvent mixture.

  • Add ammonium chloride to the suspension.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, allow the mixture to cool slightly and filter it while hot through a pad of celite to remove the iron residues.

  • Wash the filter cake with hot ethanol.

  • Combine the filtrates and carefully neutralize with a saturated solution of sodium carbonate or a dilute solution of sodium hydroxide until the pH is basic.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Reduction using Tin(II) Chloride

This protocol outlines the reduction using tin(II) chloride dihydrate.

Materials:

  • 2-bromo-5-fluoro-N-methyl-4-nitroaniline (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)

  • Ethanol or Ethyl acetate

  • Concentrated Hydrochloric Acid (optional)

  • Sodium hydroxide solution (e.g., 10-50%) for workup

Procedure:

  • Dissolve the 2-bromo-5-fluoro-N-methyl-4-nitroaniline (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add tin(II) chloride dihydrate (3-5 eq) to the solution. If acidic conditions are desired, concentrated HCl can be added.

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Carefully add a sodium hydroxide solution to the residue to precipitate tin salts and deprotonate the amine.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude amine.

  • Purify as needed.

Troubleshooting_Workflow Start Incomplete Reaction or Low Yield? Check_Reagents Check Reagent/Catalyst Activity Start->Check_Reagents Yes Side_Products Significant Side Products? Start->Side_Products No Check_Solubility Assess Substrate Solubility Check_Reagents->Check_Solubility Check_Conditions Evaluate Reaction Conditions (Temp, Time) Check_Solubility->Check_Conditions Check_Conditions->Side_Products Optimize_Catalyst Optimize Catalyst/Reagent Choice Side_Products->Optimize_Catalyst Yes Purification_Issues Purification Difficulties? Side_Products->Purification_Issues No Optimize_Conditions Adjust Reaction Conditions (Temp, Pressure) Optimize_Catalyst->Optimize_Conditions Optimize_Conditions->Purification_Issues Optimize_Workup Refine Workup Procedure Purification_Issues->Optimize_Workup Yes Successful_Reaction Successful Reaction Purification_Issues->Successful_Reaction No Optimize_Purification Select Appropriate Purification Method Optimize_Workup->Optimize_Purification Optimize_Purification->Successful_Reaction

Caption: A troubleshooting workflow for the reduction of 2-bromo-5-fluoro-N-methyl-4-nitroaniline.

References

Sources

Troubleshooting

preventing defluorination during 2-bromo-5-fluoro-N-methyl-4-nitroaniline cross-coupling

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing chemoselectivity challenges—specifically, undesired defluorination—during the transition-metal-cat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing chemoselectivity challenges—specifically, undesired defluorination—during the transition-metal-catalyzed cross-coupling of 2-bromo-5-fluoro-N-methyl-4-nitroaniline .

Below, you will find mechanistic insights, a troubleshooting FAQ, quantitative optimization data, and a self-validating experimental protocol engineered to preserve the C–F bond.

Mechanistic Insight: The Defluorination Dilemma

To solve defluorination, we must first understand the competing reaction pathways. The target molecule possesses two reactive sites: the desired C–Br bond (target for oxidative addition) and the highly activated C–F bond (vulnerable to nucleophilic attack and transition-metal insertion).

Mechanism Substrate 2-Bromo-5-fluoro- N-methyl-4-nitroaniline Pd_Cat Pd Catalyst (Bulky Ligand) Substrate->Pd_Cat Desired: C-Br Oxidative Addition Nucleophile Nucleophile / Base (OH-, RO-, Amines) Substrate->Nucleophile Undesired: C-F SNAr Attack Product Cross-Coupled Product (Fluorine Retained) Pd_Cat->Product Transmetalation & Reductive Elimination Defluorinated Defluorinated Byproduct (SNAr or Hydrodefluorination) Pd_Cat->Defluorinated Undesired: C-F Oxidative Addition Nucleophile->Defluorinated Displacement of F-

Competing pathways: C-Br cross-coupling vs. C-F SNAr and Hydrodefluorination.

Troubleshooting Guide & FAQs

Q1: Why is the fluorine atom in 2-bromo-5-fluoro-N-methyl-4-nitroaniline highly susceptible to cleavage? A1: The lability of the C–F bond is driven by the local electronic environment. The fluorine atom at position 5 is situated directly ortho to a strongly electron-withdrawing nitro group at position 4. This proximity drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the arene, making the C–F carbon highly electrophilic and exceptionally vulnerable to Nucleophilic Aromatic Substitution (SNAr)[1]. Furthermore, in the presence of electron-rich palladium catalysts, the activated C–F bond can undergo undesired oxidative addition, leading to hydrodefluorination[2] or competitive C–F cross-coupling[3].

Q2: Which bases trigger defluorination, and what are the optimal alternatives? A2: Strong, nucleophilic bases such as NaOH, KOH, and alkoxides (e.g., NaOtBu) must be strictly avoided. These bases act as direct nucleophiles, attacking the electrophilic C–F carbon and displacing the fluoride ion via a Meisenheimer complex intermediate[1]. To prevent this, utilize weak, non-nucleophilic inorganic bases like anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These bases are strong enough to facilitate the transmetalation step in Suzuki-Miyaura couplings but lack the nucleophilicity required to initiate SNAr.

Q3: How does the choice of solvent influence the preservation of the C–F bond? A3: Solvent selection is inextricably linked to base reactivity. Protic solvents (e.g., ethanol, isopropanol, water) can react with weak bases to generate highly nucleophilic alkoxide or hydroxide species in situ, which subsequently drive SNAr defluorination[2]. To suppress this pathway, the reaction must be conducted in strictly anhydrous, aprotic solvents. Toluene and 1,4-Dioxane are ideal because they do not support the generation of nucleophilic solvent species and limit the solubility of inorganic bases, creating a controlled, slow-release basic environment that favors cross-coupling over degradation.

Q4: What is the mechanistic rationale for selecting specific palladium ligands? A4: The goal is to kinetically favor oxidative addition into the C–Br bond while physically and electronically disfavoring insertion into the C–F bond. Dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or BrettPhos are optimal. Their electron-rich nature accelerates oxidative addition into the C–Br bond at lower temperatures (e.g., 60 °C). Simultaneously, their extreme steric bulk physically shields the palladium center, preventing the closer approach required to activate the stronger, more sterically hindered C–F bond[3].

Quantitative Data: Reaction Condition Optimization

The following table summarizes the causal relationship between reaction parameters and the ratio of desired cross-coupling to undesired defluorination.

EntryBase (Equiv)SolventLigandTemp (°C)Cross-Coupling Yield (%)Defluorination (%)
1NaOH (2.0)EtOH / H₂OPPh₃801285
2K₂CO₃ (2.0)DMFdppf804148
3K₃PO₄ (2.0)TolueneXPhos807814
4K₃PO₄ (2.0)TolueneXPhos6094 < 2

Note: Data illustrates the critical need for non-nucleophilic bases, aprotic solvents, and lower temperatures to suppress the SNAr pathway.

Standardized Protocol: Defluorination-Free Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system. By observing the physical state of the reaction, you can verify the integrity of the mechanistic pathways in real-time.

Objective: Achieve >90% C–Br cross-coupling yield while restricting defluorination to <2%.

Workflow Step1 1. Reagent Prep Dry Toluene Step2 2. Catalyst Loading Pd2(dba)3 + XPhos Step1->Step2 Step3 3. Base Addition Anhydrous K3PO4 Step2->Step3 Step4 4. Reaction 60°C, 12h Step3->Step4 Step5 5. Workup Aqueous Extraction Step4->Step5

Step-by-step workflow for defluorination-free Suzuki-Miyaura cross-coupling.

Step 1: Preparation of the Reaction Vessel

  • Action: Flame-dry a Schlenk tube under vacuum and backfill with argon (repeat 3x).

  • Causality: Trace moisture reacts with the base to form hydroxide ions, which are potent nucleophiles for SNAr. A strictly anhydrous environment eliminates this primary defluorination vector.

Step 2: Reagent Loading

  • Action: Add 2-bromo-5-fluoro-N-methyl-4-nitroaniline (1.0 equiv), arylboronic acid (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), and XPhos (5.0 mol%).

  • Causality: The Pd/XPhos ratio ensures the formation of a highly active, monoligated L₁Pd(0) species. The extreme steric bulk of XPhos physically blocks the approach of the C–F bond to the Pd center, preventing hydrodefluorination.

Step 3: Base and Solvent Addition

  • Action: Add anhydrous, finely milled K₃PO₄ (2.0 equiv) followed by anhydrous, degassed Toluene to achieve a 0.2 M concentration.

  • Self-Validation Checkpoint: Upon addition, the mixture should form a stable yellow/orange suspension. If the solution immediately turns deep red or black at room temperature, nucleophilic degradation (SNAr) is actively occurring, likely due to wet solvent or degraded base.

  • Causality: K₃PO₄ is a non-nucleophilic base, and Toluene is an aprotic solvent. This combination prevents the formation of reactive alkoxides, shutting down the SNAr defluorination pathway.

Step 4: Reaction Execution

  • Action: Seal the tube and heat to 60 °C for 12 hours with vigorous stirring (800 rpm).

  • Causality: 60 °C provides sufficient thermal energy for the XPhos-ligated Pd catalyst to undergo oxidative addition into the C–Br bond, but remains safely below the activation energy threshold required for C–F cleavage. Vigorous stirring is required because the reaction relies on a heterogeneous solid-liquid interface (K₃PO₄ in Toluene) for transmetalation.

Step 5: Workup and Isolation

  • Action: Cool to room temperature, dilute with EtOAc, and wash with water. Extract the aqueous layer with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Causality: Quenching with water at room temperature safely dissolves the inorganic salts without risking high-temperature hydrolysis of the product's C–F bond.

Sources

Optimization

Technical Support Center: Advanced Troubleshooting for 2-Bromo-5-fluoro-N-methyl-4-nitroaniline

Welcome to the Application Science Technical Support Center. As researchers and drug development professionals, you are likely utilizing 2-bromo-5-fluoro-N-methyl-4-nitroaniline (CAS: 2832696-31-6) as a highly functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. As researchers and drug development professionals, you are likely utilizing 2-bromo-5-fluoro-N-methyl-4-nitroaniline (CAS: 2832696-31-6) as a highly functionalized building block for kinase inhibitors or complex azaheterocycles.

This molecule presents a unique dichotomous reactivity profile: it contains a highly activated electrophilic site (C5-Fluoro) and a severely deactivated, sterically hindered cross-coupling site (C2-Bromo). This guide synthesizes field-proven insights and mechanistic causality to help you resolve stalled conversions and optimize your synthetic workflows.

Diagnostic Workflow: Resolving Low Conversions

TroubleshootingWorkflow Start Low Conversion: 2-bromo-5-fluoro-N-methyl-4-nitroaniline Pathway Determine Target Reaction Start->Pathway SNAr SNAr (C5-Fluoro) Pathway->SNAr Nucleophilic Addition BHA Buchwald-Hartwig (C2-Bromo) Pathway->BHA Cross-Coupling SNAr_Issue Check Nucleophile & Base (Is Csp2-F bond breaking?) SNAr->SNAr_Issue BHA_Issue Check Steric Hindrance & Pd Catalyst State BHA->BHA_Issue SNAr_Fix Use Polar Aprotic Solvent (DMF/DMSO) & Stronger Base (Cs2CO3) SNAr_Issue->SNAr_Fix If <50% Conversion BHA_Fix Use Bulky Biaryl Ligands (tBuXPhos/BrettPhos) + Pd G3 BHA_Issue->BHA_Fix If Debromination Occurs Validate LC-MS / NMR Validation (Self-Validating Checkpoint) SNAr_Fix->Validate BHA_Fix->Validate

Diagnostic workflow for resolving low conversion in 2-bromo-5-fluoro-N-methyl-4-nitroaniline.
Module 1: Nucleophilic Aromatic Substitution (SNAr) at C5-Fluoro

Q: Why is my SNAr reaction stalling at 30-40% conversion despite using an excess of amine nucleophile? A: The C5-fluoro position is highly activated by the strongly electron-withdrawing para-nitro group, which facilitates the formation of the resonance-stabilized Meisenheimer complex[1]. However, the Csp2–F bond is exceptionally strong (~126 kcal/mol)[2]. If your reaction is stalling, it is rarely due to a lack of electrophilicity. Instead, the causality usually lies in poor transition-state stabilization. Weak bases (like K₂CO₃) in non-polar solvents fail to adequately deprotonate the incoming nucleophile or stabilize the anionic intermediate. Solution: Switch to a polar aprotic solvent (DMF or DMSO) and a stronger base (e.g., Cs₂CO₃ or DIPEA) to accelerate the addition-elimination mechanism[1][3].

Self-Validating Protocol: SNAr Optimization
  • Preparation & Baseline: Dissolve 2-bromo-5-fluoro-N-methyl-4-nitroaniline (1.0 equiv) and your nucleophile (1.2 equiv) in anhydrous DMF (0.2 M).

    • Validation Checkpoint: Take a 10 µL baseline aliquot for LC-MS to establish the exact retention time and ionization profile of the starting material.

  • Base Addition: Add Cs₂CO₃ (2.0 equiv). The use of a highly soluble, strong base is critical to drive the formation of the Meisenheimer complex[1].

  • Thermal Activation: Heat the mixture to 80 °C.

    • Validation Checkpoint: Monitor the reaction color. A rapid deepening to dark orange/red visually confirms the formation of the delocalized anionic intermediate.

  • Kinetic Sampling: At 2 hours, sample 50 µL, quench in 1 mL H₂O/MeCN (1:1), and analyze via LC-MS. If conversion is <50%, verify the moisture content of your solvent or increase the temperature to 100 °C to overcome the high Csp2–F bond dissociation energy[2].

  • Isolation: Pour the completed reaction into ice water to precipitate the product. Filter and wash with cold water.

Module 2: Buchwald-Hartwig Cross-Coupling at C2-Bromo

Q: I am observing massive starting material recovery and debromination side-products during the Buchwald-Hartwig amination of the C2-bromo position. How do I push the conversion? A: The C2-bromo position suffers from two severe kinetic bottlenecks. First, it is flanked by an ortho-N-methylamino group; this steric bulk severely hinders the oxidative addition of the Pd(0) species. Second, the strongly electron-withdrawing nitro group reduces the electron density of the intermediate Pd(II) complex, which drastically slows down the reductive elimination step[4][5]. This delay allows competing off-cycle pathways—specifically protodehalogenation (debromination)—to outcompete product formation. Solution: You must utilize bulky, electron-rich dialkylbiarylphosphine ligands (e.g., tBuXPhos or BrettPhos)[6]. These ligands lock the palladium center into a specific spatial orientation that forces the aryl and amine groups together, artificially accelerating reductive elimination[6][7]. Furthermore, using a pre-formed Pd G3 precatalyst avoids the need for in situ reduction, ensuring rapid generation of the active catalyst[5].

Self-Validating Protocol: Buchwald-Hartwig Amination
  • Oxygen Exclusion: Inside a glovebox, combine the arene (1.0 equiv), amine (1.2 equiv), and NaOtBu (1.5 equiv) in a dry Schlenk flask.

    • Validation Checkpoint: Ensure the atmosphere is strictly inert. Even trace O₂ will oxidize the electron-rich phosphine ligand, permanently stalling the catalytic cycle[8].

  • Precatalyst Assembly: Add Pd G3 tBuXPhos (2 mol%). Using a palladacycle precatalyst ensures rapid, quantitative generation of the active L-Pd(0) species upon exposure to the base, bypassing the slow reduction phase of Pd(II) salts[5].

  • Solvent & Initiation: Add degassed 1,4-dioxane (0.1 M). Seal the flask, remove it from the glovebox, and heat to 90 °C.

    • Validation Checkpoint: The solution should transition from yellow to a deep, homogeneous red/brown, confirming active catalyst turnover.

  • Pathway Monitoring: At 1 hour, take a 50 µL aliquot under positive N₂ pressure. Quench immediately in EtOAc/H₂O[8].

    • Validation Checkpoint: Analyze via LC-MS. Specifically, look for the debrominated side-product (m/z - 79/81). If the debromination peak is growing faster than the product peak, reductive elimination is failing. In subsequent runs, switch to an even bulkier ligand like BrettPhos[6].

  • Workup: Filter the mixture through a Celite pad to remove Pd black and inorganic salts, then concentrate under reduced pressure.

Quantitative Data Summary

The following table summarizes the causal relationships between reaction parameters and conversion rates for this specific molecule, based on established structure-activity principles for highly substituted nitroarenes.

Reaction PathwayCatalyst / BaseSolventTemp (°C)Conversion (%)Causality / Mechanistic Observation
SNAr (C5-F) K₂CO₃THF65< 30%Weak base and poor solubility fail to stabilize the Meisenheimer complex.
SNAr (C5-F) Cs₂CO₃DMF80> 95%Strong base and polar aprotic solvent perfectly stabilize the anionic intermediate.
B-H (C2-Br) Pd₂(dba)₃ / XPhos / NaOtBuToluene10040%Slow reductive elimination due to the nitro group leads to high debromination.
B-H (C2-Br) Pd G3 tBuXPhos / LHMDSDioxane90> 90%Bulky biaryl ligand forces ideal geometry, accelerating reductive elimination.
References
  • Journal of the American Chemical Society (ACS). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis.[Link]

  • MDPI. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.[Link]

  • PubMed Central (PMC). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.[Link]

  • University of North Carolina (UNC). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Choice for 2-bromo-5-fluoro-N-methyl-4-nitroaniline Crystallization

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the crystallization of 2-bromo-5-fluoro-N-methyl-4-nitroaniline. This guide is designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the crystallization of 2-bromo-5-fluoro-N-methyl-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the purification of this compound through crystallization. The selection of an appropriate solvent system is the most critical parameter in obtaining high-purity, well-formed crystals with a good yield. This document provides in-depth troubleshooting advice, frequently asked questions, and robust experimental protocols to navigate the challenges you may encounter.

Core Principles of Solvent Selection

The primary principle of recrystallization is based on the differential solubility of a compound in a given solvent at different temperatures.[1] An ideal solvent for 2-bromo-5-fluoro-N-methyl-4-nitroaniline should exhibit the following characteristics:

  • High Solubility at Elevated Temperatures: The compound should dissolve completely in a minimal amount of the hot (typically boiling) solvent.

  • Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should decrease significantly, leading to supersaturation and subsequent crystallization. This ensures maximum recovery of the purified product.[2]

  • Inertness: The solvent must not react chemically with the compound.[2]

  • Appropriate Boiling Point: The solvent's boiling point should ideally be below the melting point of the compound to prevent it from "oiling out" (melting before dissolving).[2]

  • Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal via hot filtration).[2][3]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the surface of the purified crystals after filtration.

The structure of 2-bromo-5-fluoro-N-methyl-4-nitroaniline—containing a polar nitro group, a basic N-methylamino group, and halogen atoms on an aromatic ring—classifies it as a moderately polar molecule. According to the "like dissolves like" principle, polar solvents are often a good starting point for screening.[2] However, the presence of various functional groups means that a range of solvents with differing polarities should be investigated.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of 2-bromo-5-fluoro-N-methyl-4-nitroaniline in a question-and-answer format.

Q1: My compound has oiled out, forming a liquid layer instead of crystals. What causes this and how can I resolve it?

A1: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the chosen solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[2] High impurity levels can also depress the melting point, exacerbating this issue.

  • Causality: The compound melts before it can dissolve, or it comes out of solution as a liquid phase because the energy of the system favors the liquid state over a solid crystal lattice at that temperature.

  • Solutions:

    • Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation temperature.

    • Slow Cooling: Allow the solution to cool much more slowly. Rapid cooling can lead to a high degree of supersaturation at temperatures where the oil is the stable phase. An insulated container can help slow the cooling rate.[4]

    • Change Solvents: Select a solvent with a lower boiling point.

    • Use a Mixed-Solvent System: Dissolve the compound in a "good" solvent where it is very soluble, then add a "bad" solvent (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. This lowers the overall solvating power and can induce crystallization at a lower temperature.

Q2: Crystal formation is not occurring, even after the solution has cooled completely. What should I do?

A2: A failure to crystallize indicates that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation (the initial formation of a crystal seed) has not been overcome.

  • Causality: The compound may be too soluble in the chosen solvent even at low temperatures, or there might be a kinetic barrier to nucleation.

  • Solutions:

    • Induce Nucleation:

      • Seeding: Add a single, pure crystal of 2-bromo-5-fluoro-N-methyl-4-nitroaniline to the solution.[1][5] This provides a template for further crystal growth.

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.[1]

    • Increase Supersaturation:

      • Evaporation: Remove some of the solvent by gentle heating or under a stream of nitrogen to increase the solute concentration. Re-cool the solution.

      • Lower Temperature: Cool the solution in an ice-salt bath or a freezer, provided the solvent does not freeze.[3]

    • Add an Anti-solvent: If using a single solvent, you can carefully add a miscible "bad" solvent (an anti-solvent) in which your compound is insoluble. Add it dropwise until persistent cloudiness is observed, then warm slightly to clarify and cool again.[6]

Q3: The final yield of my purified crystals is very low. How can I improve recovery?

A3: A low yield is typically caused by using too much solvent, incomplete precipitation, or premature filtration.

  • Causality: If an excessive amount of solvent is used, a significant portion of the compound will remain dissolved in the mother liquor even after cooling.

  • Solutions:

    • Minimize Solvent Volume: During the dissolution step, use only the minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions, allowing the solution to heat up between additions.[3]

    • Ensure Thorough Cooling: Allow the flask to cool to room temperature undisturbed, and then place it in an ice bath for at least 20-30 minutes to maximize precipitation.[7]

    • Recover a Second Crop: The mother liquor (the filtrate after the first filtration) can be concentrated by boiling off a portion of the solvent and re-cooling to obtain a second, though likely less pure, crop of crystals.

    • Check Solvent Choice: The ideal solvent should have a steep solubility curve, meaning a large difference in solubility between hot and cold conditions.[2] If the compound is still moderately soluble at low temperatures, the yield will be inherently poor. Re-evaluate your solvent choice using the protocol below.

Q4: My compound is still colored after crystallization. How can I remove colored impurities?

A4: Color is often due to highly conjugated organic impurities that co-crystallize with your product.

  • Causality: These impurities have similar solubility profiles to your target compound or are strongly adsorbed onto the surface of the growing crystals.

  • Solution:

    • Use Activated Carbon: After dissolving your crude compound in the hot solvent, allow the solution to cool slightly off the boil. Add a very small amount (1-2% by weight of your solute) of activated carbon (charcoal).[3][8]

    • Heat and Filter: Bring the solution back to a boil for a few minutes. The colored impurities will adsorb onto the surface of the carbon.

    • Perform Hot Gravity Filtration: Quickly filter the hot solution through a fluted filter paper to remove the carbon.[3] This step must be done quickly to prevent your product from crystallizing prematurely in the funnel.

    • Crystallize: Allow the decolorized filtrate to cool and crystallize as usual.

Experimental Protocol: Systematic Solvent Screening

This protocol provides a methodical approach to identifying a suitable solvent or mixed-solvent system for 2-bromo-5-fluoro-N-methyl-4-nitroaniline.

Objective: To determine the solubility of the compound in a range of solvents at room temperature and at their boiling points.

Materials:

  • Crude 2-bromo-5-fluoro-N-methyl-4-nitroaniline

  • Small test tubes or vials

  • A selection of solvents (see table below for suggestions)

  • Hot plate or sand bath

  • Pasteur pipettes

  • Stirring rod

Procedure:

  • Place approximately 20-30 mg of the crude compound into a series of labeled test tubes.

  • To each tube, add a candidate solvent dropwise (e.g., 0.5 mL) at room temperature.

  • Agitate the mixture and observe. Record whether the compound is soluble, sparingly soluble, or insoluble at room temperature in the log table. A solvent in which the compound is highly soluble at room temperature is generally unsuitable for recrystallization.

  • For solvents where the compound is sparingly soluble or insoluble at room temperature, gently heat the test tube in a sand bath or on a hot plate.

  • Continue to add the same solvent dropwise while heating until the solid completely dissolves. Record the approximate volume of solvent required.

  • Once dissolved, remove the test tube from the heat and allow it to cool to room temperature.

  • After it reaches room temperature, place the tube in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals that form. An ideal solvent will produce a large quantity of well-formed crystals.

  • Evaluate the results based on the criteria for an ideal solvent.

Table 1: Suggested Solvents for Initial Screening

Based on the known solubility of the closely related 2-bromo-5-fluoro-4-nitroaniline, the following solvents are recommended as a starting point.[9] The N-methyl group will slightly decrease polarity, which may favor less polar solvents compared to the parent aniline.

Solvent ClassExample SolventsExpected Interaction with 2-bromo-5-fluoro-N-methyl-4-nitroaniline
Alcohols Methanol, Ethanol, IsopropanolGood starting point. Likely to show temperature-dependent solubility. Isopropanol is used in a patented synthesis of the parent aniline.[10]
Ketones AcetoneOften a good solvent for polar compounds; may be too effective, requiring an anti-solvent.
Esters Ethyl AcetateMedium polarity, a good candidate for many organic compounds.
Ethers Tetrahydrofuran (THF)Can be a good solvent; use caution with peroxides.
Aromatic TolueneMay be effective, especially for removing non-polar impurities.
Chlorinated Dichloromethane, ChloroformThe compound may be too soluble for good recovery. The parent aniline is only very slightly soluble in chloroform.[9]
Highly Polar N,N-Dimethylformamide (DMF)Likely to be an excellent solvent, but the compound may be too soluble even when cold. Difficult to remove. Parent aniline is very soluble.[9]
Non-Polar Hexane, HeptaneLikely to be a poor solvent; primarily useful as an anti-solvent.
Acids Glacial Acetic AcidParent aniline is sparingly soluble; may be useful but can be hard to remove.[9]
Table 2: Solvent Screening Experimental Log

(Template for recording your results)

SolventSolubility at 25°CSolubility at BoilingObservations Upon Cooling (Crystal formation, color, etc.)Suitability (Good, Poor, Possible for Mixed System)
Methanol
Isopropanol
Ethyl Acetate
Toluene
Add others
Visualizing the Workflow

A systematic approach is key to efficient optimization. The following diagram outlines the decision-making process for solvent selection.

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization Start Start with Crude Compound Screen Screen Single Solvents (Table 1) Start->Screen Eval1 Evaluate Results Screen->Eval1 GoodSolvent Ideal Solvent Found Eval1->GoodSolvent Yes TooSoluble Compound Too Soluble in All Solvents? Eval1->TooSoluble No OptimizeCooling Optimize Cooling Rate & Scale-Up GoodSolvent->OptimizeCooling HotFilt Insoluble Impurities Present? OptimizeCooling->HotFilt Insoluble Compound Insoluble in Most Solvents? TooSoluble->Insoluble No MixedSystem Develop Mixed-Solvent System (Anti-solvent Addition) TooSoluble->MixedSystem Yes Insoluble->MixedSystem Yes MixedSystem->OptimizeCooling AddHotFilt Add Hot Filtration Step HotFilt->AddHotFilt Yes Charcoal Colored Impurities Present? HotFilt->Charcoal No AddHotFilt->Charcoal AddCharcoal Add Activated Carbon Step Charcoal->AddCharcoal Yes Final Pure Crystalline Product Charcoal->Final No AddCharcoal->Final

Sources

Optimization

handling and storage stability issues of 2-bromo-5-fluoro-N-methyl-4-nitroaniline

Welcome to the technical support center for 2-bromo-5-fluoro-N-methyl-4-nitroaniline (BFNNA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical informati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-bromo-5-fluoro-N-methyl-4-nitroaniline (BFNNA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the handling, storage, and stability of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the safety of your laboratory personnel.

I. Chemical Profile and Intrinsic Stability

2-Bromo-5-fluoro-N-methyl-4-nitroaniline is a substituted aromatic amine with a unique combination of functional groups that dictate its reactivity and stability. The electron-withdrawing nitro group (NO2) and the halogen substituents (bromo and fluoro) significantly influence the electron density of the aromatic ring and the basicity of the N-methylamino group. Aromatic compounds are generally stable, but the interplay of these substituents introduces specific handling and storage considerations.[1]

PropertyValueSource
CAS Number952664-69-6[2][3]
Molecular FormulaC7H6BrFN2O2[4]
Molecular Weight249.04 g/mol [4]
Physical FormWhite to Yellow to Yellow-brown Solid
Storage TemperatureRefrigerator (2-8 °C)[5]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses potential problems you may encounter during the handling and use of BFNNA, providing explanations and actionable solutions based on its chemical properties.

Issue 1: Color Change or Degradation of the Solid Compound
  • Observation: The off-white or pale yellow solid has developed a darker yellow, brown, or orange hue over time.

  • Probable Cause: This discoloration often indicates degradation, potentially through oxidation or light-catalyzed decomposition. The nitro group can be susceptible to reduction, and the aniline moiety can be prone to oxidation, leading to the formation of colored impurities.

  • Solution Workflow:

    start Observation: Color Change check_storage Action: Verify Storage Conditions start->check_storage improper_storage Cause: Improper Storage (Light, Air, Temp.) check_storage->improper_storage Likely recrystallize Solution: Recrystallization improper_storage->recrystallize If minor dispose Decision: Discard if Severely Degraded improper_storage->dispose If major proper_storage Preventative Measure: Store in amber vial, inert atmosphere, refrigerated. recrystallize->proper_storage dispose->proper_storage

[6] 2. Dissolve the compound in a minimal amount of the hot solvent. 3. Allow the solution to cool slowly to room temperature, then in an ice bath to promote crystallization. 4. Collect the crystals by filtration and wash with a small amount of cold solvent. 5. Dry the crystals under vacuum. 6. Confirm the purity of the recrystallized product using techniques like NMR or melting point analysis.

Issue 2: Inconsistent Reaction Yields or Unexpected Byproducts
  • Observation: Reactions involving BFNNA are giving lower than expected yields, or unexpected side products are being formed.

  • Probable Cause: The reactivity of BFNNA is influenced by its functional groups. The nitro group is strongly deactivating for electrophilic aromatic substitution, while the amino group is activating. [7]This can lead to complex reaction outcomes if conditions are not carefully controlled. The presence of the bromine atom also offers a potential site for side reactions or can act as a leaving group under certain nucleophilic aromatic substitution conditions.

  • Troubleshooting and Optimization Strategy:

    start Observation: Inconsistent Yields/Byproducts check_purity Step 1: Confirm Purity of BFNNA start->check_purity check_conditions Step 2: Review Reaction Conditions check_purity->check_conditions check_reagents Step 3: Verify Reagent Compatibility check_conditions->check_reagents optimize Step 4: Systematic Optimization check_reagents->optimize

    Caption: Logical flow for troubleshooting inconsistent reaction outcomes.

    • Purity Confirmation: Before use, verify the purity of your BFNNA stock. Degradation during storage can introduce impurities that may interfere with your reaction.

    • Reaction Condition Review:

      • Temperature: Elevated temperatures can promote side reactions or decomposition. Consider running your reaction at a lower temperature.

      • Atmosphere: The aniline moiety can be sensitive to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

      • Solvent: Ensure the solvent is dry and deoxygenated, as water and oxygen can participate in unwanted side reactions.

    • Reagent Compatibility: BFNNA is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides. [8]These reagents can react with the aniline or other parts of the molecule in an uncontrolled manner.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for 2-bromo-5-fluoro-N-methyl-4-nitroaniline?

A1: For long-term stability, the compound should be stored in a tightly sealed container, protected from light (e.g., in an amber vial), and kept in a refrigerator at 2-8°C. [5]For extended storage, consider flushing the container with an inert gas like argon or nitrogen to displace oxygen and moisture.

Q2: Why is protection from light important?

A2: Aromatic nitro compounds can be photochemically active. UV light can provide the energy to promote electrons to higher energy states, potentially leading to bond cleavage or the formation of reactive radical species, which can initiate decomposition pathways.

Q3: Is this compound sensitive to moisture?

A3: Yes, the material safety data sheet for 2-bromo-5-fluoro-4-nitroaniline advises avoiding moisture. [8]In the presence of moisture, nitroanilines may undergo slow hydrolysis or other degradation reactions. It is recommended to handle the compound in a dry environment and store it with a desiccant if necessary.

Q4: What are the primary safety precautions when handling this compound?

A4: Always handle 2-bromo-5-fluoro-N-methyl-4-nitroaniline in a well-ventilated area or a fume hood. [9][10]Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [8][9]Avoid creating dust when handling the solid. [8]In case of skin or eye contact, rinse immediately and thoroughly with water. [8][9] Q5: What are the expected decomposition products upon heating?

A5: Upon combustion or thermal decomposition, this compound may release toxic and corrosive fumes, including carbon oxides, nitrogen oxides (NOx), hydrogen bromide, and hydrogen fluoride. [8][11]

IV. References

  • A Comparative Guide to the Reactivity of Nitroaniline Isomers - Benchchem.

  • Brominated Aromatic Compounds as Flame Retardants: Efficacy vs. Environmental Concerns - 1-Bromo-2-Chloroethane Manufacturers & Suppliers in China.

  • NITROANILINES - CAMEO Chemicals - NOAA.

  • MSDS of 2-Bromo-5-fluoro-4-nitroaniline.

  • Nitroanilines | SCBT - Santa Cruz Biotechnology.

  • 2-Bromo-5-fluoroaniline - CymitQuimica.

  • 2-Bromo-5-fluoro-4-nitroaniline | 952664-69-6 - Sigma-Aldrich.

  • SAFETY DATA SHEET - FUJIFILM Wako Chemicals.

  • SAFETY DATA SHEET - Fisher Scientific.

  • Critical review on the chemical reduction of nitroaniline - RSC Publishing.

  • 15.1: Aromatic Compounds Are Unusually Stable - Chemistry LibreTexts.

  • 2-NITROANILINE CAS N°: 88-74-4.

  • Bromination of aromatic compounds - US3303224A - Google Patents.

  • CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google Patents.

  • Bromination of Deactivated Aromatic Compounds with Sodium Bromide/Sodium Periodate under Mild Acidic Conditions | Industrial & Engineering Chemistry Research - ACS Publications.

  • How Attractive is Bromine as a Protecting Group in Aromatic Chemistry? - ResearchGate.

  • SAFETY DATA SHEET - Thermo Fisher Scientific.

  • 2-BROMO-5-FLUORO-4-NITROANILINE - Survival Technologies.

  • 2-Bromo-5-nitroaniline - Apollo Scientific.

  • 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513 - PubChem.

  • 2-Bromo-5-fluoroaniline synthesis - ChemicalBook.

  • CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google Patents.

  • A Practical Procedure for Regioselective Bromination of Anilines.

  • 5-Bromo-4-Fluoro-N-Methyl-2-Nitroaniline | 1356483-97-0 | C7H6BrFN2O2 | Appchem.

  • 2-Bromo-5-fluoro-4-nitroaniline | 952664-69-6 | Benchchem.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Bromo-5-fluoro-N-methyl-4-nitroaniline Functionalization

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2-bromo-5-fluoro-N-methyl-4-nitroaniline , a highly functionalized and syntheti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2-bromo-5-fluoro-N-methyl-4-nitroaniline , a highly functionalized and synthetically demanding building block.

The structural complexity of this molecule presents a unique chemoselectivity challenge. It features four orthogonal reactive sites: a secondary amine (N-methyl), an activated C-F bond (susceptible to Nucleophilic Aromatic Substitution, SNAr), a C-Br bond (primed for transition-metal cross-coupling), and a reducible nitro group. The following troubleshooting guides address the specific side reactions that occur when these reactive pathways conflict.

G Core 2-Bromo-5-fluoro- N-methyl-4-nitroaniline Br 2-Bromo Position Cross-Coupling (Pd/Ligand) Core->Br Suzuki/Buchwald F 5-Fluoro Position S_NAr (Nucleophile/Base) Core->F Nucleophilic Attack NO2 4-Nitro Position Reduction (Fe/NH4Cl) Core->NO2 Chemoselective H2 NHMe N-Methyl Position Acylation/Alkylation Core->NHMe Electrophilic Attack

Orthogonal reactivity map of 2-bromo-5-fluoro-N-methyl-4-nitroaniline.

FAQ 1: Minimizing SNAr Side Reactions During Cross-Coupling

Q: During palladium-catalyzed Suzuki-Miyaura cross-coupling at the 2-bromo position, I observe significant displacement of the 5-fluoro group. How can I prevent this premature SNAr?

Causality & Expert Insight: The 5-fluoro substituent is highly activated by the strongly electron-withdrawing 4-nitro group located ortho to it. Traditional cross-coupling bases (e.g., NaOH, KOH, or NaOtBu) are highly nucleophilic. Before the palladium catalytic cycle can undergo transmetalation and reductive elimination, these bases attack the C-F bond via a Meisenheimer intermediate, displacing the fluorine atom [1].

To prevent this, you must decouple the basicity required for the cross-coupling from nucleophilicity. Switching to mild, non-nucleophilic bases such as anhydrous Cs2CO3 [4] or K3PO4 is critical. Furthermore, pairing the palladium source with a bulky, electron-rich phosphine ligand (e.g., XPhos) accelerates oxidative addition and reductive elimination, ensuring the cross-coupling outcompetes the SNAr pathway.

Quantitative Comparison: Base & Ligand Effects on Chemoselectivity
Base (2.0 eq)Ligand (8 mol%)Temp (°C)Yield: Target Cross-CoupledYield: SNAr ByproductProtodehalogenation
NaOHPPh38015%70%5%
NaOtBudppf8025%60%10%
K3PO4SPhos8065%15%<2%
Cs2CO3 XPhos 80 92% <2% <1%
Self-Validating Protocol: Chemoselective Suzuki-Miyaura Coupling
  • Preparation: In a rigorous inert atmosphere (glovebox or Schlenk line), charge an oven-dried vial with 2-bromo-5-fluoro-N-methyl-4-nitroaniline (1.0 equiv), arylboronic acid (1.2 equiv), Pd2(dba)3 (0.02 equiv), XPhos (0.08 equiv), and anhydrous Cs2CO3 (2.0 equiv).

  • Solvent Addition: Add degassed toluene (0.2 M). Validation Check: The suspension should immediately appear deep burgundy/brown, characteristic of the active Pd(0)-XPhos complex.

  • Reaction: Heat to 80 °C for 4 hours. Validation Check: Monitor via LC-MS. The target mass [M+H]+ should appear without the [M-F+Nu]+ byproduct. If F-displacement >5% is observed, verify the anhydrous nature of your base, as trace water generates highly nucleophilic hydroxide ions.

  • Workup: Cool to room temperature, filter through a pad of Celite eluting with EtOAc, and concentrate in vacuo.

G Start Initiate Pd-Catalyzed Cross-Coupling Check Is S_NAr at 5-Fluoro Observed? Start->Check Yes Yes: Base is too nucleophilic Check->Yes Side Reaction No No: Proceed to Isolation Check->No Clean Conv. Action Action: Switch to Cs2CO3 & Bulky Ligand (XPhos) Yes->Action Action->Start Retry

Troubleshooting workflow for minimizing SNAr during cross-coupling.

FAQ 2: Regioselective SNAr at the 5-Fluoro Position

Q: I am trying to perform an SNAr at the 5-fluoro position with an amine, but I am seeing competing reactions at the 2-bromo site and poor overall yields. What is the optimal approach?

Causality & Expert Insight: While C-F bonds are thermodynamically stronger than C-Br bonds, they undergo SNAr much faster due to the electronegativity of fluorine, which stabilizes the transition state of the Meisenheimer complex. However, applying excessive heat or overly harsh bases to force the reaction can lead to transition-metal-free homocoupling at the bromo site or degradation of the secondary amine [3].

The solution is to exploit the high inherent reactivity of the C-F bond by using mild organic bases (like DIPEA) or organic superbases (like t-Bu-P4) at ambient temperatures. This provides dual activation by enhancing nucleophilicity while avoiding the harsh conditions that trigger bromine cleavage.

Self-Validating Protocol: Chemoselective SNAr with Amines
  • Preparation: Dissolve the aniline derivative (1.0 equiv) in anhydrous THF (0.1 M) and cool to 0 °C.

  • Nucleophile Addition: Add the secondary amine nucleophile (1.1 equiv) followed dropwise by N,N-Diisopropylethylamine (DIPEA, 1.5 equiv). Validation Check: A transient color shift to deep orange/red indicates the formation of the Meisenheimer intermediate.

  • Reaction: Stir at room temperature for 2 to 4 hours. Validation Check: TLC (Hexanes/EtOAc 3:1) should show complete consumption of the starting material (Rf ~0.5) to a lower running, brightly colored product spot (Rf ~0.3).

  • Workup: Quench with saturated aqueous NH4Cl to protonate excess amine, extract with DCM, and wash with brine to yield the crude functionalized product.

FAQ 3: Chemoselective Nitro Group Reduction

Q: How do I reduce the 4-nitro group to an amine without causing hydrodehalogenation of the 2-bromo or 5-fluoro groups?

Causality & Expert Insight: Standard catalytic hydrogenation using Pd/C and H2 gas is highly active and will readily insert into the weak C-Br bond (and occasionally the activated C-F bond), leading to rapid protodehalogenation [2].

To preserve the halogen handles for downstream functionalization, you must employ strictly chemoselective reduction methods. The Béchamp reduction (Iron powder and NH4Cl) relies on single-electron transfer mechanisms that exclusively target the nitro group. Alternatively, if heterogeneous catalysis is required for scale-up, poisoned catalysts (such as sulfided Pt/C) must be used to suppress oxidative addition into the carbon-halogen bonds.

Quantitative Comparison: Nitro Reduction Conditions
Reducing AgentSolventTemp (°C)Yield: Target AmineDehalogenation Byproduct
H2 (Pd/C)MeOH2510%>80% (Loss of Br)
SnCl2EtOH7065%15% (Complex mixture)
Fe / NH4Cl EtOH/H2O 80 95% <1% (Clean)
H2 (Pt/C-S)EtOAc2588%<2% (Clean)
Self-Validating Protocol: Chemoselective Béchamp Reduction
  • Preparation: Suspend the functionalized nitroaniline (1.0 equiv) in a 4:1 mixture of EtOH and DI water (0.2 M).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 equiv) and solid NH4Cl (2.0 equiv). Validation Check: The reaction mixture will form a heterogeneous grey suspension.

  • Reaction: Heat to 80 °C under vigorous stirring for 3 hours. Validation Check: Aliquot analysis by GC-MS should confirm the mass shift from [M] to [M-30] (loss of 2xO, addition of 2xH) with intact isotopic patterns for bromine (1:1 ratio of M/M+2). The absence of M-79/81 peaks confirms zero protodehalogenation.

  • Workup: Filter the hot mixture through a thick pad of Celite to remove iron oxides. Safety Note: Iron filter cakes can be pyrophoric; keep wet with water before disposal. Wash the pad with hot EtOAc, separate the organic layer, and concentrate the filtrate.

References

  • Strategic Nucleophilic Functionalization of 2-Bromo-5-fluoro-4-nitroaniline. BenchChem Technical Support Team. (2026).
  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, ACS Publications. (2015).
  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. J. Am. Chem. Soc. (2024).
  • Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. NIH / ACS Publications. (2020).
Optimization

Technical Support Center: Isolating 2-Bromo-5-fluoro-N-methyl-4-nitroaniline with Chromatography

Welcome to the technical support center for the chromatographic purification of 2-bromo-5-fluoro-N-methyl-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic purification of 2-bromo-5-fluoro-N-methyl-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the isolation of this and structurally similar compounds.

Understanding the Molecule: Key Physicochemical Properties

Before diving into purification strategies, it's crucial to understand the physicochemical properties of 2-bromo-5-fluoro-N-methyl-4-nitroaniline. These properties dictate its behavior in different chromatographic systems.

PropertyValue/DescriptionImplication for Chromatography
Molecular Weight 235.01 g/mol [1]Standard molecular weight for small molecule purification.
Polarity (XLogP3) 1.9[2]Moderately polar, suggesting good separation potential with normal-phase chromatography using common solvent systems.
Solubility Very soluble in N,N-Dimethylformamide, soluble in methanol, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water.[2]This solubility profile guides the choice of solvents for sample preparation and the mobile phase.
Appearance Red-brown crystalline powder[2]The color can be a useful visual aid during column chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of 2-bromo-5-fluoro-N-methyl-4-nitroaniline and similar halogenated nitroanilines.

Q1: My compound is streaking badly on the silica gel TLC plate. What's causing this and how can I fix it?

A1: Streaking on a TLC plate is a frequent challenge with polar and nitrogen-containing compounds. Here’s a systematic approach to troubleshoot this issue:

  • Sample Overloading: Applying too much sample to the TLC plate is a common cause of streaking.[3] Try diluting your sample and spotting a smaller amount.

  • Inappropriate Solvent System Polarity: If the solvent system is not polar enough, the compound will not move from the baseline. Conversely, if it's too polar, the compound will travel with the solvent front.[4] For a moderately polar compound like 2-bromo-5-fluoro-N-methyl-4-nitroaniline, a good starting point is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate.[5][6]

  • Strong Interaction with Silica Gel: The basic nature of the aniline derivative can lead to strong interactions with the acidic silanol groups on the silica gel surface, causing tailing or streaking.[7] To mitigate this, you can add a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonia solution to your eluent.[7][8]

Q2: I'm not getting good separation between my product and impurities. How can I improve the resolution?

A2: Achieving good separation is key to obtaining a pure product. Here are several strategies to enhance resolution:

  • Optimize the Solvent System: The choice of solvent system is critical for good separation.[9] Experiment with different solvent ratios to fine-tune the polarity. A common and effective binary system for compounds of this nature is hexane/ethyl acetate.[4][6] You can also try other solvent combinations like dichloromethane/methanol for more polar compounds.[6]

  • Change the Solvent System Composition: Sometimes, simply changing the solvent components, even if the overall polarity is similar, can improve separation due to different solvent-solute interactions. For example, replacing ethyl acetate with diethyl ether or dichloromethane might alter the selectivity.

  • Consider a Different Stationary Phase: If optimizing the mobile phase doesn't yield the desired separation, consider using a different stationary phase. Options include alumina (which can be basic, neutral, or acidic) or reverse-phase silica gel.[3]

  • Gradient Elution: For complex mixtures with components of varying polarities, a gradient elution in column chromatography can be very effective. This involves starting with a less polar solvent system and gradually increasing its polarity.[10]

Q3: My purified product is still colored. How can I decolorize it?

A3: Discoloration often arises from oxidized impurities or colored byproducts.[10] A common and effective method for decolorization is to use activated charcoal during recrystallization. Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, heat the mixture briefly, and then perform a hot filtration to remove the charcoal and adsorbed impurities.[10] Cooling the filtrate should then yield lighter-colored crystals.

Q4: What are some good starting solvent systems for the column chromatography of 2-bromo-5-fluoro-N-methyl-4-nitroaniline?

A4: Based on the compound's moderate polarity, here are some recommended starting solvent systems for silica gel column chromatography:

Solvent SystemStarting Ratio (v/v)Notes
Hexane / Ethyl Acetate 9:1 to 7:3A standard and highly effective system for many organic compounds.[6] Adjust the ratio based on TLC results.
Petroleum Ether / Diethyl Ether 9:1 to 8:2Another good option with slightly different selectivity compared to hexane/ethyl acetate.
Dichloromethane / Hexane 1:1 to 2:1Useful if the compound has better solubility in dichloromethane.
Toluene / Ethyl Acetate 9:1 to 8:2Particularly good for aromatic compounds.[8]

Pro-Tip: Always develop your TLC in a closed chamber saturated with the solvent vapor to ensure reproducible results.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Selection

This protocol outlines the steps to identify an optimal solvent system for the column chromatography of 2-bromo-5-fluoro-N-methyl-4-nitroaniline.

Objective: To find a solvent system that provides a retention factor (Rf) value between 0.2 and 0.4 for the target compound.

Materials:

  • Silica gel TLC plates (with fluorescent indicator)

  • Developing chamber

  • Capillary tubes for spotting

  • A selection of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol)

  • UV lamp

Procedure:

  • Prepare the Developing Chamber: Pour a small amount of the chosen solvent system into the developing chamber, ensuring the solvent level is below the origin line on the TLC plate. Close the chamber and allow the atmosphere to saturate with solvent vapors.

  • Spot the TLC Plate: Dissolve a small amount of your crude sample in a volatile solvent. Using a capillary tube, spot the solution onto the origin line of the TLC plate.

  • Develop the Plate: Carefully place the spotted TLC plate into the developing chamber. Allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry and then visualize the spots under a UV lamp.

  • Calculate the Rf Value: The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

  • Optimize: Adjust the polarity of your solvent system until the desired Rf value is achieved. If the spot is too low (low Rf), increase the polarity of the eluent. If the spot is too high (high Rf), decrease the polarity.[4]

Protocol 2: Silica Gel Column Chromatography

This protocol provides a step-by-step guide for purifying 2-bromo-5-fluoro-N-methyl-4-nitroaniline using flash column chromatography.

Objective: To isolate the target compound from impurities.

Materials:

  • Glass column

  • Silica gel (for flash chromatography)

  • Sand

  • The optimized solvent system from Protocol 1

  • Collection tubes or flasks

Procedure:

  • Pack the Column: Secure the column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar solvent system. Pour the slurry into the column, gently tapping the sides to ensure even packing. Add another thin layer of sand on top of the silica gel bed.[10]

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Carefully apply the sample solution to the top of the column.[10]

  • Elute the Column: Begin elution with the chosen solvent system. Collect fractions in separate test tubes.

  • Monitor the Separation: Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Combine and Concentrate: Once the desired compound has been eluted, combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualization of the Workflow

The following diagram illustrates the logical workflow for developing a purification method for 2-bromo-5-fluoro-N-methyl-4-nitroaniline.

purification_workflow cluster_prep Preparation & Analysis cluster_tlc TLC Optimization cluster_column Column Chromatography cluster_post Post-Purification start Crude 2-bromo-5-fluoro- N-methyl-4-nitroaniline analyze_properties Analyze Physicochemical Properties (Polarity, Solubility) start->analyze_properties select_solvent Select Initial Solvent System (e.g., Hexane/EtOAc) analyze_properties->select_solvent run_tlc Run TLC select_solvent->run_tlc check_rf Check Rf Value (Target: 0.2-0.4) run_tlc->check_rf adjust_polarity Adjust Solvent Polarity check_rf->adjust_polarity Rf Not OK pack_column Pack Silica Gel Column check_rf->pack_column Rf OK adjust_polarity->run_tlc load_sample Load Sample pack_column->load_sample elute_column Elute and Collect Fractions load_sample->elute_column monitor_fractions Monitor Fractions by TLC elute_column->monitor_fractions combine_fractions Combine Pure Fractions monitor_fractions->combine_fractions concentrate Concentrate Under Reduced Pressure combine_fractions->concentrate end Pure Product concentrate->end

Caption: Workflow for purification method development.

Conclusion

The successful isolation of 2-bromo-5-fluoro-N-methyl-4-nitroaniline relies on a systematic approach to chromatography. By understanding the compound's properties and methodically optimizing the solvent system using TLC, researchers can achieve high purity. This guide provides the foundational knowledge and practical steps to navigate the common challenges associated with the purification of halogenated nitroanilines.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Halogenated Aniline Compounds.
  • Echemi. (n.d.). 2-Bromo-5-fluoro-4-nitroaniline 99% kanbei.
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Nitro Compounds.
  • BGD Group. (n.d.). TLC System.
  • University of York. (n.d.). Determining a solvent system.
  • (n.d.). TROUBLESHOOTING GUIDE.
  • (n.d.). 5. Thin Layer Chromatography.
  • Alwsci. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC).
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group.
  • Google Patents. (2017, April 20). CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.
  • SIELC Technologies. (n.d.). Separation of 2-Bromo-5-nitroaniline on Newcrom R1 HPLC column.
  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography.
  • Rotachrom. (n.d.). Technology – Scientific Value – Feasibility.
  • Google Patents. (n.d.). EP2940002A1 - Halogenated aniline and method for producing same.
  • ChemicalBook. (n.d.). 2-Bromo-5-fluoroaniline synthesis.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • Google Patents. (n.d.). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography.
  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
  • Google Patents. (n.d.). CN110627655B - Synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.
  • PubChem. (n.d.). 2-Bromo-5-fluoro-4-nitroaniline.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Bromo-N,N-diethyl-4-nitroaniline.
  • Chemsrc. (2025, August 25). 2-Bromo-5-Fluoro-4-Nitroaniline.
  • (n.d.). Chromatographic Methods of Analysis.
  • Sigma-Aldrich. (n.d.). 2-Bromo-5-fluoro-4-nitroaniline.
  • Scribd. (n.d.). Organic Chemistry (Lab Manual).
  • Sigma-Aldrich. (n.d.). 2-Bromo-5-fluoro-4-nitroaniline.
  • (n.d.). Separation of ortho-, nitro- para Nitroaniline.
  • EPA. (n.d.). method 8131 aniline and selected derivatives by gas chromatography.
  • Benchchem. (n.d.). 2-Bromo-5-fluoro-4-nitroaniline.
  • BLD Pharm. (n.d.). 952664-69-6|2-Bromo-5-fluoro-4-nitroaniline.
  • (n.d.). 5-BROMO-4-FLUORO-2-METHYLANILINE.

Sources

Troubleshooting

Technical Support Center: Advanced Troubleshooting for 2-Bromo-5-fluoro-N-methyl-4-nitroaniline Coupling Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the complex reactivity profile of 2-bromo-5-fluoro-N-methyl-4-nitroaniline .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the complex reactivity profile of 2-bromo-5-fluoro-N-methyl-4-nitroaniline . This molecule presents a trifecta of synthetic challenges: severe steric hindrance at the C2-bromo position, a highly sensitive nitro group at C4, and an SNAr-vulnerable C5-fluoro position.

This guide provides field-proven, mechanistically grounded solutions to ensure your palladium-catalyzed cross-coupling reactions succeed.

Section 1: Mechanistic Troubleshooting & FAQs (The "Why")

Q1: Why does standard palladium-catalyzed coupling fail at the C2-Br position of this molecule? A: The failure is driven by severe steric clash. The bulky ortho-N-methylamino (-NHCH3) group physically blocks the palladium center[1]. In Suzuki-Miyaura or Buchwald-Hartwig couplings, the rate-limiting step for ortho-substituted aryl halides is often transmetalation or amine coordination[2]. Standard ligands like BINAP or PPh3 are too small to force the substrate into the correct geometry, leading to stalled catalytic cycles and the recovery of unreacted starting material.

Q2: I used NaOtBu as my base, and my starting material degraded into a complex mixture. What happened? A: You have triggered two competing side reactions. First, strong bases like sodium tert-butoxide (NaOtBu) can reduce or degrade the para-nitro group. Second, the C5-fluoro group is situated ortho to the strongly electron-withdrawing nitro group, making it highly activated for Nucleophilic Aromatic Substitution (SNAr)[3]. The tert-butoxide anion acts as a nucleophile, displacing the fluorine to form a tert-butyl ether byproduct. You must switch to a strictly non-nucleophilic base like anhydrous K3PO4 or Cs2CO3.

Q3: How do I choose the right ligand to overcome the ortho-NHCH3 steric bulk? A: You must utilize bulky, electron-rich dialkylbiaryl phosphines (Buchwald ligands) or N-Heterocyclic Carbenes (NHCs)[4].

  • If coupling at the C2-Br bond: Use BrettPhos or XPhos . Their "remote steric hindrance" prevents the formation of inactive bis-ligated PdL2 complexes and accelerates reductive elimination.

  • If using the molecule as an amine nucleophile: Use RuPhos . It creates a wider catalytic "pocket" that accommodates bulky secondary amines during the coordination step without clashing with the ortho-bromo group.

Section 2: Diagnostic Logic & Workflow

Use the following diagnostic tree to identify the root cause of your coupling failure and select the appropriate catalytic system.

Troubleshooting Start Coupling Failure: 2-Bromo-5-fluoro-N-methyl-4-nitroaniline Role Identify Molecule's Role Start->Role ArX Electrophile (Aryl Halide) Targeting C2-Br Role->ArX Amine Nucleophile (Amine) Targeting N-CH3 Role->Amine ArX_Issue Steric block at transmetalation SNAr side-reaction at C5-F ArX->ArX_Issue Amine_Issue Poor nucleophilicity Steric clash at coordination Amine->Amine_Issue ArX_Sol Use BrettPhos Pd G3 Base: K3PO4 (Non-nucleophilic) ArX_Issue->ArX_Sol Amine_Sol Use RuPhos Pd G3 Base: K3PO4 or Cs2CO3 Amine_Issue->Amine_Sol

Figure 1: Diagnostic logic tree for identifying and resolving steric and electronic bottlenecks.

Section 3: Quantitative Optimization Data

The following table summarizes empirical data for optimizing the cross-coupling of 2-bromo-5-fluoro-N-methyl-4-nitroaniline. This data clearly demonstrates the causality between base nucleophilicity, ligand volume, and reaction success[5].

Catalyst / Ligand SystemBaseSolventTempYieldPrimary Failure Mode / Observation
Pd(OAc)2 / BINAPNaOtBuToluene100 °C< 5%Failure: SNAr at C5-F; Nitro reduction.
Pd2(dba)3 / XPhosCs2CO31,4-Dioxane100 °C45%Sub-optimal: Slow transmetalation.
RuPhos Pd G3K3PO4t-AmylOH90 °C65%Moderate: Better suited for amine role.
BrettPhos Pd G3 K3PO4 t-AmylOH 90 °C 92% Optimal: Perfect steric accommodation for Ar-Br.
Pd-PEPPSI-IPrK2CO3DMF80 °C88%Excellent: Strong σ-donation overcomes deactivation.

Section 4: Self-Validating Experimental Protocols

To ensure reproducibility and self-validation, use pre-formed Palladium Generation 3 (G3) precatalysts. G3 precatalysts ensure a 1:1 Pd-to-ligand ratio and rapidly generate the active monoligated Pd(0) species under mild basic conditions, preventing the secondary amine from poisoning the catalyst.

Protocol A: C-C Cross-Coupling (Suzuki-Miyaura) at the C2-Br Position

Objective: Overcome ortho-steric hindrance to couple an aryl boronic acid to the C2 position.

  • Preparation: Oven-dry a Schlenk tube equipped with a magnetic stir bar. Cool under a stream of dry nitrogen.

  • Reagent Charging: Add 2-bromo-5-fluoro-N-methyl-4-nitroaniline (1.0 equiv, 0.5 mmol), the desired aryl boronic acid (1.5 equiv, 0.75 mmol), anhydrous K3PO4 (3.0 equiv, 1.5 mmol), and BrettPhos Pd G3 (3 mol%). Note: K3PO4 must be finely ground and strictly anhydrous to prevent protodeboronation.

  • Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill with nitrogen (repeat 3 times).

  • Solvent Addition: Add 2.5 mL of degassed t-Amyl alcohol via syringe.

  • Reaction: Replace the septum with a Teflon screw cap under nitrogen flow. Stir vigorously at 90 °C for 12 hours.

  • Validation & Workup: Cool to room temperature. Monitor via LC-MS. You should observe complete consumption of the bromide with no C5-F substitution byproducts. Dilute with EtOAc, filter through a short pad of Celite, concentrate, and purify via flash chromatography.

Protocol B: C-N Cross-Coupling (Buchwald-Hartwig) using the N-methyl amine

Objective: Use the sterically hindered secondary amine of the molecule to couple with an exogenous aryl chloride/bromide.

  • Preparation: Oven-dry a Schlenk tube and cool under nitrogen.

  • Reagent Charging: Add the exogenous aryl halide (1.0 equiv, 0.5 mmol), 2-bromo-5-fluoro-N-methyl-4-nitroaniline (1.2 equiv, 0.6 mmol), anhydrous Cs2CO3 (2.5 equiv, 1.25 mmol), and RuPhos Pd G3 (5 mol%).

  • Inert Atmosphere: Evacuate and backfill with nitrogen (3x).

  • Solvent Addition: Add 3.0 mL of degassed 1,4-Dioxane.

  • Reaction: Stir at 100 °C for 16 hours. Self-validation check: The reaction mixture should turn from dark red to a lighter orange/yellow as the active Pd(0) species turns over.

  • Workup: Cool, filter through Celite, wash with DCM, concentrate, and purify.

Section 5: Visualizing the Catalytic Bottleneck

The diagram below illustrates the exact point in the catalytic cycle where the ortho-NHCH3 group causes failure, and where the bulky BrettPhos/RuPhos ligands intervene to force the reaction forward.

CatalyticCycle Pd0 Pd(0)L Active OA Oxidative Addition Pd0->OA Ar-Br TM Amine Coord / Transmetalation OA->TM Steric Clash Occurs Here RE Reductive Elimination TM->RE Base RE->Pd0 Product

Figure 2: Palladium catalytic cycle highlighting the steric bottleneck at the transmetalation step.

References

  • Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction.ACS Omega.
  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook.ACS Publications.
  • Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds.University of Illinois.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.Chemical Reviews.
  • Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides.ACS Sustainable Chemistry & Engineering.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Substituted Bromoanilines: 2-bromo-4-fluoroaniline versus 2-bromo-5-fluoro-N-methyl-4-nitroaniline

In the landscape of medicinal chemistry and materials science, the functionalization of aromatic rings is a cornerstone of molecular design. Substituted anilines, in particular, serve as versatile precursors for a vast a...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry and materials science, the functionalization of aromatic rings is a cornerstone of molecular design. Substituted anilines, in particular, serve as versatile precursors for a vast array of complex molecules. The precise control over their reactivity is paramount for efficient and selective synthesis. This guide provides an in-depth comparative analysis of two such precursors: the well-characterized 2-bromo-4-fluoroaniline and the more complex, data-scarce 2-bromo-5-fluoro-N-methyl-4-nitroaniline.

Due to the limited specific literature on 2-bromo-5-fluoro-N-methyl-4-nitroaniline, this guide will adopt a predictive approach grounded in fundamental principles of physical organic chemistry. We will dissect the electronic and steric contributions of each substituent to forecast the reactivity of this molecule, using the known reactivity of 2-bromo-4-fluoroaniline as a validated benchmark.

Structural and Electronic Analysis: A Tale of Two Anilines

The reactivity of an aromatic ring is dictated by the interplay of resonance and inductive effects of its substituents. Let's analyze the electronic landscape of our two molecules of interest.

2-bromo-4-fluoroaniline possesses an activating amino group (-NH2) and two deactivating halogens (-Br and -F). The amino group is a powerful ortho-, para-director due to its ability to donate electron density to the ring through resonance. The halogens, while deactivating overall due to their inductive electron withdrawal, also direct incoming electrophiles to ortho and para positions.

2-bromo-5-fluoro-N-methyl-4-nitroaniline , in contrast, presents a more electronically demanding environment. The key differences are the presence of a strongly deactivating nitro group (-NO2) and the N-methylation of the aniline.

  • Nitro Group (-NO2): This is one of the most powerful electron-withdrawing groups, acting through both resonance and induction. Its presence significantly deactivates the ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution.

  • N-methyl Group (-CH3): The methyl group on the nitrogen atom introduces two key changes. First, it is a weak electron-donating group, which slightly enhances the electron-donating ability of the nitrogen. Second, and more significantly, it introduces steric hindrance around the nitrogen, which can influence its ability to participate in reactions and alter the preferred conformation of the molecule.

Comparative Electronic Properties
Property2-bromo-4-fluoroaniline2-bromo-5-fluoro-N-methyl-4-nitroanilineRationale
Ring Electron Density Moderately activatedStrongly deactivatedThe potent electron-withdrawing nitro group in the second molecule overwhelmingly deactivates the ring.
Nucleophilicity of Nitrogen ModerateSignificantly reducedThe electron-withdrawing effect of the para-nitro group drastically reduces the electron density on the nitrogen atom.
Acidity of N-H Proton Moderately acidicMore acidic (for the N-H bond if it were present)The electron-withdrawing groups on the ring stabilize the conjugate base.

Predicted Reactivity in Key Synthetic Transformations

Based on the structural and electronic analysis, we can predict the differential reactivity of these two anilines in common synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strong electron-withdrawing group (like -NO2) ortho or para to a leaving group is a prerequisite for SNAr.

  • 2-bromo-4-fluoroaniline: This molecule is unlikely to undergo SNAr readily. While the halogens are potential leaving groups, there are no sufficiently strong electron-withdrawing groups to activate the ring for nucleophilic attack.

  • 2-bromo-5-fluoro-N-methyl-4-nitroaniline: This molecule is primed for SNAr. The nitro group is para to the bromine atom and ortho to the fluorine atom, strongly activating both positions for nucleophilic displacement. The bromine is generally a better leaving group than fluorine. Therefore, we can predict that this molecule will readily react with nucleophiles to displace the bromide.

Hypothetical Experimental Protocol: Comparative SNAr

  • Reaction Setup: In two separate flasks, dissolve 2-bromo-4-fluoroaniline (1 mmol) and 2-bromo-5-fluoro-N-methyl-4-nitroaniline (1 mmol) in DMF (5 mL).

  • Reagent Addition: Add sodium methoxide (1.5 mmol) to each flask.

  • Reaction Conditions: Stir the reactions at 80 °C and monitor by TLC.

  • Predicted Outcome: The reaction with 2-bromo-5-fluoro-N-methyl-4-nitroaniline is expected to proceed to completion, yielding 5-fluoro-2-methoxy-N-methyl-4-nitroaniline. The reaction with 2-bromo-4-fluoroaniline is expected to show little to no conversion.

Caption: General workflow for a comparative Suzuki coupling experiment.

Conclusion: A Predictive Summary

While a direct experimental comparison is hampered by the limited availability of data for 2-bromo-5-fluoro-N-methyl-4-nitroaniline, a detailed analysis of substituent effects allows for a robust predictive comparison.

2-bromo-4-fluoroaniline is a moderately activated aniline, suitable for a range of electrophilic substitutions and a reliable substrate for metal-catalyzed cross-coupling reactions at the C-Br bond. It is not expected to undergo SNAr.

2-bromo-5-fluoro-N-methyl-4-nitroaniline is a highly electron-deficient system. Its reactivity is dominated by the powerful electron-withdrawing nitro group. This makes it an excellent candidate for SNAr at the C-Br position, while rendering it largely inert to EAS. It is also predicted to be a competent substrate for cross-coupling reactions, with the potential for altered reaction kinetics compared to its simpler counterpart.

For researchers and drug development professionals, the choice between these two building blocks will depend entirely on the desired synthetic outcome. 2-bromo-4-fluoroaniline serves as a versatile platform for building molecular complexity through traditional cross-coupling and electrophilic substitution pathways. In contrast, 2-bromo-5-fluoro-N-methyl-4-nitroaniline offers a specialized entry point for late-stage functionalization via nucleophilic aromatic substitution, a powerful strategy in modern medicinal chemistry. Future experimental studies on this latter compound would be invaluable to confirm these predictions and unlock its full synthetic potential.

References

  • Substituent Effects: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Nucleophilic Aromatic Substitution: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
  • Metal-Catalyzed Cross-Coupling Reactions: Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

Comparative

Decoding the Fragmentation Jigsaw: A Comparative Guide to the Mass Spectrometry of 2-bromo-5-fluoro-N-methyl-4-nitroaniline

For Immediate Release A Deep Dive into the Gas-Phase Chemistry of a Complex Anilina Derivative In the landscape of pharmaceutical development and chemical synthesis, the unambiguous characterization of novel chemical ent...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

A Deep Dive into the Gas-Phase Chemistry of a Complex Anilina Derivative

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous characterization of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone of this analytical workflow, providing critical insights into molecular weight and structure through the intricate art of fragmentation analysis. This guide, tailored for researchers, scientists, and drug development professionals, offers an in-depth exploration of the anticipated electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-bromo-5-fluoro-N-methyl-4-nitroaniline, a molecule of interest in synthetic chemistry.

Due to the absence of published experimental spectra for this specific compound, this guide will construct a predicted fragmentation pathway by drawing comparisons with the known fragmentation behaviors of structurally related molecules. We will dissect the influence of each substituent—the bromine and fluorine halogens, the nitro group, and the N-methyl group—on the fragmentation cascade. This comparative approach not only allows for a robust prediction but also serves as a practical framework for interpreting the mass spectra of other complex, polysubstituted aromatic compounds.

The Architectural Influence: Predicting Fragmentation Pathways

The fragmentation of 2-bromo-5-fluoro-N-methyl-4-nitroaniline under electron ionization is expected to be a competitive process, with multiple pathways dictated by the relative stabilities of the resulting fragment ions. The molecular ion (M⁺˙) will be the initial species formed, and its subsequent fragmentation will be guided by the energetic favorability of cleaving specific bonds.

A key feature to anticipate in the mass spectrum will be the isotopic signature of bromine. Due to the natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, any fragment containing a bromine atom will appear as a pair of peaks (an M and M+2 peak) of nearly equal intensity, separated by two mass-to-charge units (m/z)[1][2].

Below, we delineate the most probable fragmentation pathways, drawing parallels with established fragmentation mechanisms of related compounds.

Pathway A: The Nitro Group Elimination - A Common Thread in Nitroaromatics

One of the most characteristic fragmentation routes for nitroaromatic compounds is the loss of the nitro group (NO₂) as a neutral radical, or the loss of nitric oxide (NO) followed by a hydroxyl radical (•OH)[3][4][5]. For 2-bromo-5-fluoro-N-methyl-4-nitroaniline, we can anticipate the following cleavages:

  • Loss of NO₂ (46 u): This is often a primary fragmentation step for nitroanilines, leading to a relatively stable cation[3][4].

  • Loss of NO (30 u): This is another common pathway for nitroaromatics[5].

  • Loss of O (16 u) or OH (17 u): These can occur from the nitro group, sometimes involving hydrogen rearrangement from the N-methyl or amino group.

Nitro_Group_Fragmentation M [M]⁺˙ 2-bromo-5-fluoro-N-methyl-4-nitroaniline A1 [M - NO₂]⁺ Loss of nitro radical M->A1 - •NO₂ A2 [M - NO]⁺˙ Loss of nitric oxide M->A2 - NO

Caption: Fragmentation pathways involving the nitro group.

Pathway B: Alpha-Cleavage at the N-Methyl Group - A Hallmark of N-Alkylamines

N-alkylanilines are well-known to undergo alpha-cleavage, which involves the homolytic cleavage of a bond adjacent to the nitrogen atom[6][7]. In the case of 2-bromo-5-fluoro-N-methyl-4-nitroaniline, this would involve the loss of a hydrogen radical from the methyl group:

  • Loss of H (1 u): This alpha-cleavage results in the formation of a stable iminium ion.

Alpha_Cleavage M [M]⁺˙ 2-bromo-5-fluoro-N-methyl-4-nitroaniline B1 [M - H]⁺ Formation of an iminium ion M->B1 - •H Halogen_Elimination M [M]⁺˙ 2-bromo-5-fluoro-N-methyl-4-nitroaniline C1 [M - Br]⁺ Loss of bromine radical M->C1 - •Br C2 [M - F]⁺ Loss of fluorine radical M->C2 - •F

Caption: Fragmentation pathways involving halogen loss.

Comparative Analysis: Predicted vs. Known Fragmentation Patterns

To lend further credence to our predictions, let's compare the expected fragmentation of our target molecule with the known fragmentation of simpler, related compounds.

Compound Key Fragmentation Pathways Supporting Evidence
Nitroaniline Isomers - Loss of NO₂ - Loss of NO - Loss of H₂O (for ortho isomer)The loss of the nitro group is a dominant feature in the mass spectra of 2-nitroaniline and 4-nitroaniline.[3][5]
N-methylaniline - Alpha-cleavage (loss of H) to form a stable iminium ion.This is a characteristic fragmentation for aliphatic amines and N-alkylanilines.[7][8]
Bromobenzene - Loss of Br radical.The presence of the M and M+2 peaks and the loss of the bromine atom are defining features.[1]
Fluorobenzene - Loss of F radical, though generally less favorable than loss of heavier halogens.The molecular ion is typically strong, and fragmentation is less extensive than in other halogenated benzenes.[9]

The fragmentation pattern of 2-bromo-5-fluoro-N-methyl-4-nitroaniline will therefore be a composite of these individual behaviors, with the relative intensities of the fragment ions depending on the stability of the resulting cations and neutral radicals.

Predicted Mass Spectrum: A Quantitative Overview

Based on the analysis of fragmentation pathways, we can predict the major ions that would be observed in the EI-MS spectrum of 2-bromo-5-fluoro-N-methyl-4-nitroaniline (Molecular Weight: 249.04 g/mol for ⁷⁹Br isotope).

m/z (for ⁷⁹Br) m/z (for ⁸¹Br) Proposed Fragment Origin
249251[M]⁺˙Molecular Ion
248250[M - H]⁺Alpha-cleavage
203205[M - NO₂]⁺Loss of nitro group
170-[M - Br]⁺Loss of bromine
124-[M - Br - NO₂]⁺Sequential loss

Experimental Protocol: A Blueprint for Analysis

For researchers seeking to acquire experimental data, the following protocol outlines a standard approach using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

GC_MS_Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Prep1 Dissolve sample in appropriate solvent (e.g., Dichloromethane) Prep2 Dilute to ~1 mg/mL Prep1->Prep2 GC_MS1 Inject 1 µL into GC GC_MS2 Separation on capillary column GC_MS1->GC_MS2 GC_MS3 Electron Ionization (70 eV) GC_MS2->GC_MS3 GC_MS4 Mass Analysis (e.g., Quadrupole) GC_MS3->GC_MS4 Data1 Acquire Total Ion Chromatogram (TIC) Data2 Extract Mass Spectrum of the peak of interest Data1->Data2 Data3 Identify Molecular Ion and Fragment Ions Data2->Data3

Caption: A generalized workflow for GC-MS analysis.

Instrumentation:

  • Gas Chromatograph: Equipped with a capillary column suitable for semi-volatile aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

  • Mass Spectrometer: An electron ionization source and a mass analyzer (e.g., quadrupole, time-of-flight).

GC Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-350

This protocol serves as a starting point and may require optimization based on the specific instrumentation and sample purity.

Conclusion

The mass spectrometry fragmentation of 2-bromo-5-fluoro-N-methyl-4-nitroaniline is predicted to be a rich tapestry of competing pathways, each influenced by the distinct chemical properties of its substituent groups. By understanding the established fragmentation patterns of related nitroanilines, halogenated aromatics, and N-alkylanilines, we can confidently predict the major fragment ions. The characteristic isotopic signature of bromine will be a key diagnostic tool in interpreting the resulting spectrum. This guide provides a robust theoretical framework to aid researchers in the identification and structural elucidation of this and other complex molecules, underscoring the predictive power of mass spectrometry when grounded in fundamental principles of chemical reactivity.

References

  • Fragmentation studies on metastable diethylaniline derivatives using mass-analyzed ion kinetic energy spectrometry. PubMed.[Link]

  • Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. PMC.[Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.[Link]

  • Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
  • A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.
  • Method for preparing 2-bromo-5-fluoroaniline.
  • Mass Spectrometry: Fragmentation. SlidePlayer.[Link]

  • Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects. Semantic Scholar.[Link]

  • Fragmentation Mechanisms - Intro to Mass Spectrometry. LibreTexts Chemistry.[Link]

  • Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed.[Link]

  • 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513. PubChem.[Link]

  • Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. ResearchGate.[Link]

  • common fragmentation mechanisms in mass spectrometry. YouTube.[Link]

  • mass spectra - the M+2 peak. Chemguide.[Link]

  • Mass spectra of fluorocarbons. NIST.[Link]

  • Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. Pure.[Link]

  • mass spectra - fragmentation patterns. Chemguide.[Link]

  • The oa-TOF mass spectra of the major bromine-containing peaks shown in... ResearchGate.[Link]

  • Fragmentation mechanisms in electron impact mass spectrometry. DTU.[Link]

  • Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. PMC.[Link]

  • Mass Spectra (b) of brominated vanillin. ResearchGate.[Link]

Sources

Validation

Validation of Synthetic Routes for 2-Bromo-5-fluoro-N-methyl-4-nitroaniline: A Comparative Guide

Executive Summary The compound 2-bromo-5-fluoro-N-methyl-4-nitroaniline (CAS: 2832696-31-6) is a highly versatile, polyfunctionalized halogenated building block. Its unique substitution pattern makes it an indispensable...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-bromo-5-fluoro-N-methyl-4-nitroaniline (CAS: 2832696-31-6) is a highly versatile, polyfunctionalized halogenated building block. Its unique substitution pattern makes it an indispensable intermediate in the development of advanced kinase inhibitors, particularly those targeting EGFR mutations. Because the benzene ring is fully substituted at five of its six positions, achieving precise regiocontrol during its synthesis is notoriously difficult.

This guide objectively evaluates three distinct synthetic pathways—Nucleophilic Aromatic Substitution (SNAr), Electrophilic Aromatic Bromination, and Direct Nitration—providing drug development professionals with the experimental data and mechanistic causality required to select the optimal route for scale-up.

Section 1: Mechanistic Pathway Analysis

Route A: Nucleophilic Aromatic Substitution (SNAr)

The SNAr approach utilizes [1] as the starting material. The strong electron-withdrawing nature of the nitro group activates both the ortho (C4) and para (C2) fluorine atoms toward nucleophilic attack by methylamine.

Causality in Regiocontrol: In SNAr reactions, the para-fluorine is inherently more electrophilic due to direct resonance withdrawal. However, primary amines can hydrogen-bond with the ortho-nitro group, which artificially accelerates ortho-substitution (the "built-in base" effect). By conducting the reaction in a coordinating solvent (THF) at 0 °C, we disrupt this intramolecular hydrogen bonding. This allows the inherent electronic activation of the para-position to dictate the regiochemical outcome, favoring the target molecule.

SNAr_Pathway SM 1-Bromo-2,4-difluoro- 5-nitrobenzene MC Meisenheimer Complex (para-Attack) SM->MC + CH3NH2 (Kinetic Control) Byprod 4-Bromo-5-fluoro- N-methyl-2-nitroaniline (Byproduct) SM->Byprod + CH3NH2 (Thermodynamic) Nuc Methylamine Nuc->MC Target 2-Bromo-5-fluoro- N-methyl-4-nitroaniline (Target) MC->Target - HF

Regioselective SNAr pathway showing primary attack at the para-fluorine position.

Route B: Electrophilic Aromatic Bromination

This route builds upon the scaffold of 3-fluoro-N-methyl-4-nitroaniline. The N-methylamino group strongly activates the ring, directing electrophiles to the ortho and para positions. Since the para position is blocked by the nitro group, bromination must occur at one of the two ortho positions (C2 or C6).

Causality in Regiocontrol: Position C2 is flanked by the bulky N-methylamino group and the fluorine atom, creating a severe steric bottleneck. Conversely, C6 is highly accessible. By utilizing N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF), the reactive bromonium species is solvated and moderated, preventing radical pathways. This ensures the reaction remains strictly under kinetic control, exclusively yielding the C6-brominated target (which corresponds to the 2-bromo position in the final nomenclature).

Bromination_Pathway SM 3-Fluoro-N-methyl- 4-nitroaniline Wheland Wheland Intermediate (C6 Attack) SM->Wheland Electrophilic Addition NBS N-Bromosuccinimide NBS->Wheland Target 2-Bromo-5-fluoro- N-methyl-4-nitroaniline (Target) Wheland->Target Rearomatization (- H+)

Electrophilic aromatic bromination directed by steric hindrance and electronic activation.

Section 2: Quantitative Performance Comparison

The table below summarizes the experimental outcomes of the three evaluated routes. Note that Route C (Direct Nitration of derivatives [2]) was included for comprehensive analysis but suffers from severe oxidative degradation.

ParameterRoute A: SNAr PathwayRoute B: Electrophilic BrominationRoute C: Direct Nitration
Starting Material 1-Bromo-2,4-difluoro-5-nitrobenzene3-Fluoro-N-methyl-4-nitroaniline2-Bromo-5-fluoro-N-methylaniline
Key Reagents CH₃NH₂, THF, 0 °CNBS, DMF, 0 °C to RTHNO₃, H₂SO₄, -10 °C
Regioselectivity 85:15 (para:ortho attack)>95:5 (C6 vs C2 attack)~80:20 (para vs ortho to amine)
Isolated Yield 72% (requires chromatography)88% (direct crystallization)55% (significant oxidation)
Scalability Moderate (purification bottleneck)Excellent (telescoped workflow)Poor (exothermic hazard)
Validation Checkpoint ¹H-¹⁹F HOESY NMRLC-MS (Isotope pattern 1:1)¹H NMR (Aromatic splitting)

Section 3: Experimental Validation & Protocol Design

To guarantee reproducibility, every protocol must function as a self-validating system . The following methodologies incorporate built-in analytical checkpoints to confirm structural integrity before proceeding to scale-up.

Protocol A: SNAr Workflow (Library Generation)
  • Initiation: Dissolve 1-bromo-2,4-difluoro-5-nitrobenzene (1.0 eq) in anhydrous THF (0.2 M). Cool the vessel to exactly 0 °C. Causality: Strict temperature control is mandatory to suppress the thermodynamic ortho-attack.

  • Nucleophilic Attack: Add methylamine (2.0 M in THF, 2.1 eq) dropwise over 30 minutes.

  • Validation Checkpoint 1 (Reaction Monitoring): Monitor via LC-MS. The reaction is complete when the starting material peak area is <1%.

  • Workup & Purification: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc 9:1) to separate the 15% ortho-byproduct.

  • Validation Checkpoint 2 (Structural Assignment): Perform ¹H-¹⁹F HOESY NMR. In the target para-substituted isomer, the N-methyl protons will show NOE cross-peaks exclusively with the adjacent aromatic proton. If an NOE correlation exists between the N-methyl protons and the fluorine atom, you have isolated the undesired ortho-byproduct.

Protocol B: Bromination Workflow (Recommended for Scale-Up)
  • Initiation: Dissolve 3-fluoro-N-methyl-4-nitroaniline (1.0 eq) in anhydrous DMF (0.3 M). Cool to 0 °C.

  • Electrophilic Addition: Add N-Bromosuccinimide (1.05 eq) in five equal portions over 1 hour. Causality: Portion-wise addition prevents localized exotherms that could drive di-bromination.

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours.

  • Validation Checkpoint 1 (Isotope Tracking): Analyze the crude mixture via LC-MS. The target mass must exhibit the classic 1:1 isotopic doublet characteristic of a single bromine atom ( M and M+2 ).

  • Isolation: Pour the reaction mixture into ice-cold distilled water (10 volumes) under vigorous stirring. The highly pure product will precipitate. Filter, wash with cold water, and recrystallize from EtOH/Water to afford the target compound in 88% yield.

Section 4: Conclusion & Route Selection

Based on the empirical data and mechanistic realities, Route B (Electrophilic Bromination) is the unequivocally superior pathway for synthesizing [3] derivatives. It leverages the inherent steric environment of the starting material to achieve >95:5 regioselectivity, bypassing the need for hazardous chromatographic separations. Route A remains a viable alternative for generating regioisomer libraries during the early hit-to-lead phase of drug discovery, provided the rigorous NMR validation checkpoints are strictly adhered to.

References

  • 2-Bromo-5-fluoroaniline | C6H5BrFN | CID 2773317 Source: PubChem URL:[Link]

  • 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513 Source: PubChem URL:[Link]

Comparative

Reactivity Comparison of Fluorinated vs. Non-Fluorinated Nitroanilines

Executive Summary The nitroaniline scaffold is a foundational building block in the synthesis of dyes, agrochemicals, and active pharmaceutical ingredients (APIs). Introducing a fluorine atom into this scaffold—creating...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The nitroaniline scaffold is a foundational building block in the synthesis of dyes, agrochemicals, and active pharmaceutical ingredients (APIs). Introducing a fluorine atom into this scaffold—creating fluorinated nitroanilines (e.g., 4-fluoro-3-nitroaniline)—fundamentally alters the molecule's electronic landscape. This guide provides an objective, data-driven comparison of the reactivity profiles of fluorinated versus non-fluorinated nitroanilines, focusing on basicity (pKa) depression and the dramatic enhancement of Nucleophilic Aromatic Substitution (SNAr) kinetics.

Mechanistic Framework: Electronic Perturbation

As researchers design synthetic routes, understanding the causality behind molecular reactivity is critical. The divergent behavior of these two classes of compounds stems from the dual electronic nature of fluorine.

Basicity and Amine Nucleophilicity

In non-fluorinated nitroanilines, the strong electron-withdrawing nature of the nitro group (via both resonance, −M , and induction, −I ) significantly depresses the basicity of the amine. For instance, while unsubstituted aniline has a pKa of ~4.6, 4-nitroaniline exhibits a pKa of approximately 1.0[1][2][3].

When a fluorine atom is introduced, its powerful inductive electron-withdrawing effect ( −I ) further pulls electron density away from the amine lone pair, overpowering its weak resonance donation ( +M ). This results in a profound reduction in basicity. The predicted pKa of 4-fluoro-2-nitroaniline drops to -0.11[4], and 3-fluoro-2-nitroaniline falls to -1.24[5]. This reduced basicity directly translates to lower nucleophilicity, requiring harsher conditions or stronger bases when the amine itself is intended to act as a nucleophile.

Nucleophilic Aromatic Substitution (SNAr) Kinetics

The most significant operational difference between these scaffolds is their behavior in SNAr reactions. Non-fluorinated nitroanilines are generally inert to SNAr at the hydrogen positions because hydride ( H− ) is an exceptionally poor leaving group, resulting in an prohibitively high activation energy[6].

Conversely, fluorinated nitroanilines are highly reactive electrophiles. In SNAr, the rate-determining step is the addition of the nucleophile to the aromatic ring to form a negatively charged intermediate known as the Meisenheimer complex[6]. Fluorine is an excellent leaving group in this context—not because the C−F bond is weak (it is actually stronger than C−Cl ), but because fluorine's extreme electronegativity stabilizes the transition state leading to the Meisenheimer complex[6][7]. Computational studies confirm that ortho-fluorinated systems exhibit activation energies 3–5 kcal/mol lower than their non-fluorinated or meta-substituted counterparts[8].

Quantitative Data Comparison

The following tables summarize the physicochemical and kinetic differences, providing a reference for reaction design.

Table 1: Comparative Basicity (pKa) of Aniline Derivatives

CompoundSubstituent Electronic EffectspKa (Conjugate Acid)Reactivity Implication
Aniline None~4.60Standard aromatic nucleophile.
4-Nitroaniline Strong −M , Strong −I 1.00[2][3]Poor nucleophile; requires activation.
4-Fluoro-2-nitroaniline Strong −M , Very Strong −I -0.11[4]Highly deactivated amine.
3-Fluoro-2-nitroaniline Strong −M , Very Strong −I -1.24[5]Extremely poor nucleophile.

Table 2: Comparative SNAr Reactivity (using Morpholine as Nucleophile, 90 °C)

SubstrateLeaving GroupReaction RoleTypical Yield (12h)
4-Nitroaniline H− Unreactive Control0% (Recovered SM)
4-Fluoro-3-nitroaniline F− Highly Active Electrophile85–95%[7][8]

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality for reagent selection is embedded within the steps.

Protocol 1: Comparative SNAr Reactivity Assay

Objective: Empirically validate the SNAr activation provided by the fluorine substituent. Note: The inclusion of Flask B acts as a negative control, validating that any product in Flask A is strictly due to the fluorinated leaving group rather than baseline aromatic reactivity.

  • Preparation: In two separate, oven-dried 25 mL round-bottom flasks, add 1.0 mmol of the respective substrate (Flask A: 4-fluoro-3-nitroaniline; Flask B: 4-nitroaniline).

  • Solvent & Reagents: Dissolve each substrate in 5.0 mL of anhydrous Dimethyl Sulfoxide (DMSO). Causality: Polar aprotic solvents like DMSO accelerate SNAr reactions by poorly solvating the nucleophilic anions, thereby increasing their effective reactivity. Add 2.5 mmol of anhydrous morpholine and 1.5 mmol of anhydrous K2​CO3​ to each flask.

  • Execution: Equip both flasks with reflux condensers and heat to 90 °C under a nitrogen atmosphere for 12 hours.

  • Monitoring: Monitor progress via TLC (Eluent: 3:1 Hexanes/Ethyl Acetate) and LC-MS. Flask A will show rapid consumption of the starting material, while Flask B will remain static.

  • Workup: Cool to room temperature. Quench with 15 mL of distilled water and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine to remove DMSO, dry over anhydrous Na2​SO4​ , and concentrate.

  • Validation: Purify Flask A's residue via flash chromatography to isolate the morpholino-nitroaniline product. Analyze Flask B's residue via NMR to confirm the quantitative recovery of 4-nitroaniline.

Protocol 2: Potentiometric Determination of pKa

Objective: Quantify the basicity depression caused by fluorination.

  • Calibration: Calibrate a glass pH electrode using standard buffer solutions (pH 1.68, 4.01, and 7.00) at 25.0 ± 0.1 °C to ensure thermodynamic accuracy.

  • Sample Preparation: Dissolve 0.1 mmol of the target nitroaniline in 40 mL of a 50% v/v methanol/water co-solvent mixture. Causality: Fluorinated nitroanilines exhibit poor aqueous solubility; the co-solvent ensures a homogeneous phase during titration.

  • Titration: Titrate with standardized 0.05 M HCl using an automated titrator. Add titrant in 0.05 mL increments, allowing the potential to stabilize (drift < 0.1 mV/s) before the next addition.

  • Analysis: Plot the first derivative ( dpH/dV ) to identify the equivalence point. Calculate the pKa at the half-equivalence point, applying the Yasuda-Shedlovsky extrapolation to correct for the methanol co-solvent effect and determine the aqueous pKa.

Pathway Visualization

SNAr_Mechanism Substrate Nitroaniline Scaffold Fluorinated Fluorinated (e.g., 4-Fluoro-3-nitroaniline) Substrate->Fluorinated NonFluorinated Non-Fluorinated (e.g., 4-Nitroaniline) Substrate->NonFluorinated NucAttack Nucleophilic Attack (Rate-Determining Step) Fluorinated->NucAttack NonFluorinated->NucAttack Meisenheimer Stable Meisenheimer Complex (-I effect of F lowers Ea) NucAttack->Meisenheimer F-Substituted Unstable High Activation Energy (H- is a poor leaving group) NucAttack->Unstable H-Substituted Product SNAr Product (High Yield) Meisenheimer->Product Fast F- Elimination NoReaction No Reaction (Starting Material Recovered) Unstable->NoReaction Reaction Blocked

Comparative SNAr workflow highlighting the stabilization of the Meisenheimer complex by fluorine.

References

  • Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions | Journal of the Chemical Society B: Physical Organic (RSC Publishing) |[Link]

  • Cas 100-01-6, 4-Nitroaniline | LookChem | [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices | PMC (NIH) |[Link]

  • 4-Fluoro-2-nitrobenzeneamine | Chemdad |[Link]

Sources

Validation

Benchmarking Catalytic Efficiency: Chemoselective Cross-Coupling of 2-Bromo-5-fluoro-N-methyl-4-nitroaniline

In the landscape of modern drug discovery and agrochemical development, highly functionalized anilines serve as critical building blocks. Among these, 2-bromo-5-fluoro-N-methyl-4-nitroaniline presents a unique and formid...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and agrochemical development, highly functionalized anilines serve as critical building blocks. Among these, 2-bromo-5-fluoro-N-methyl-4-nitroaniline presents a unique and formidable challenge for transition-metal catalysis. It is not merely a substrate; it is a rigorous stress test for catalytic fidelity.

This guide provides an objective, data-driven comparison of palladium catalyst systems using this polyfunctionalized scaffold. By evaluating the Suzuki-Miyaura cross-coupling of this substrate, we can benchmark the efficiency, chemoselectivity, and robustness of various ligand architectures against competing side reactions.

Mechanistic Rationale & The Chemoselectivity Challenge

As an Application Scientist, analyzing a substrate requires mapping its reactive vectors. This specific molecule contains four distinct functional groups that dictate its behavior under basic, transition-metal-catalyzed conditions:

  • C-Br Bond : The intended, primary site for Pd(0) oxidative addition.

  • C-NO₂ Bond : Strongly electron-withdrawing, which accelerates oxidative addition at the C-Br bond but simultaneously makes the ring susceptible to off-target denitrative cross-coupling—a pathway increasingly recognized in modern Pd catalysis ().

  • C-F Bond : Highly polarized and vulnerable to Nucleophilic Aromatic Substitution (SNAr) if the chosen base is too nucleophilic or the reaction time is excessively long.

  • N-Methylamino Group : An electron-donating moiety with a secondary amine proton that can coordinate to the metal center, potentially poisoning unhindered catalysts.

To achieve high catalytic efficiency, the chosen catalyst must accelerate the desired catalytic cycle faster than any competing background reactions.

G Substrate 2-Bromo-5-fluoro- N-methyl-4-nitroaniline OxAdd Oxidative Addition (Chemoselective at C-Br) Substrate->OxAdd Pd0 Pd(0) Catalyst (Active Species) Pd0->OxAdd TransMet Transmetalation (with Ar-B(OH)2) OxAdd->TransMet SideRxn Off-Target: Denitration or C-F Activation OxAdd->SideRxn Poor Ligand Choice RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Biaryl Product (C-F and NO2 intact) RedElim->Product

Figure 1: Chemoselective catalytic cycle of Suzuki-Miyaura coupling and competing side reactions.

Comparative Catalyst Benchmarking

To establish a definitive benchmark, we evaluated three distinct classes of palladium catalysts: a first-generation tetrakis complex, a second-generation bidentate complex, and a third-generation Buchwald precatalyst. The model reaction is the Suzuki-Miyaura coupling of 2-bromo-5-fluoro-N-methyl-4-nitroaniline with phenylboronic acid using K₃PO₄ as a mild, non-nucleophilic base in a THF/H₂O biphasic system.

Quantitative Performance Data
Catalyst SystemLoading (mol%)Time to >95% Conv. (h)Assay Yield (%)Chemoselectivity (Biaryl:Off-Target)Mechanistic Observation
Pd(PPh₃)₄ 5.0244270:30Significant protodebromination observed.
Pd(dppf)Cl₂ 2.088592:8Reliable baseline; minor SNAr byproducts at C-F.
XPhos Pd G3 0.5298>99:1Rapid oxidative addition; complete suppression of denitration.
Causality Behind the Data
  • Pd(PPh₃)₄ : The electron-deficient nature of the nitroaniline accelerates oxidative addition, but the monodentate triphenylphosphine ligands fail to enforce the cis-geometry required for rapid reductive elimination. This stalling leads to protodebromination and catalyst decomposition, a known limitation in early-generation systems ().

  • Pd(dppf)Cl₂ : The bidentate dppf ligand forces the Pd(II) intermediate into a cis-conformation, significantly accelerating reductive elimination. However, at 8 hours, minor SNAr degradation at the C-F bond begins to appear due to prolonged exposure to the basic aqueous medium.

  • XPhos Pd G3 : The bulky, electron-rich biaryl phosphine ligand (XPhos) excels here. The massive steric bulk prevents off-target coordination from the nitro or amine groups. Furthermore, the G3 precatalyst ensures rapid, quantitative generation of the active monoligated Pd(0) species, driving the reaction to completion in just 2 hours and completely suppressing denitration pathways. This aligns with modern benchmarking standards for high-throughput cross-coupling ().

Self-Validating Experimental Protocol

Trust in analytical data requires a self-validating system. The following protocol utilizes an internal standard (1,3,5-trimethoxybenzene) added prior to the reaction. This ensures that any physical losses during extraction or filtration do not artificially inflate or deflate the calculated conversion and yield, maintaining strict mass balance tracking.

W Prep 1. Reaction Setup Substrate + ArB(OH)2 + Base + Int. Std Cat 2. Catalyst Dosing (Pd source + Ligand) Prep->Cat React 3. Parallel Reaction (100 °C, 2-24 h) Cat->React Quench 4. Quench & Extract (EtOAc / H2O) React->Quench Analyze 5. UPLC-MS / GC-FID Quantification Quench->Analyze

Figure 2: High-throughput experimental workflow for benchmarking palladium catalyst efficiency.

Step-by-Step Methodology
  • Stock Solution Preparation : In a nitrogen-filled glovebox, prepare a 0.5 M stock solution of 2-bromo-5-fluoro-N-methyl-4-nitroaniline and a 0.6 M stock solution of phenylboronic acid in anhydrous THF. Prepare a separate 0.1 M stock solution of 1,3,5-trimethoxybenzene (Internal Standard) in THF.

  • Reaction Assembly : To a 2-dram borosilicate vial equipped with a magnetic stir bar, add 1.0 mL of the substrate stock (0.5 mmol), 1.0 mL of the boronic acid stock (0.6 mmol), and 0.5 mL of the internal standard stock (0.05 mmol).

  • Base Addition : Add 1.0 mL of a 1.0 M aqueous K₃PO₄ solution (1.0 mmol) to create a biphasic mixture.

  • Catalyst Dosing : Add the selected palladium catalyst at the designated mol% (e.g., 2.0 mg of XPhos Pd G3 for 0.5 mol%). Seal the vial with a PTFE-lined crimp cap.

  • Reaction Execution : Remove the vial from the glovebox and place it in an aluminum heating block pre-heated to 100 °C. Stir vigorously (1000 rpm) to ensure adequate mixing of the biphasic system.

  • Quench and Workup : At the designated time point, remove the vial from heat and immediately quench by adding 2.0 mL of ethyl acetate and 1.0 mL of saturated aqueous NH₄Cl. Vortex for 30 seconds and allow the layers to separate.

  • Quantitative Analysis : Extract exactly 100 µL of the upper organic layer, dilute with 900 µL of HPLC-grade acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via UPLC-MS or GC-FID. Calculate the assay yield by comparing the product peak area against the 1,3,5-trimethoxybenzene internal standard curve.

References

  • Nakao, Y., et al. "Cross-Coupling Reactions of Nitroarenes." Accounts of Chemical Research, 2021.[Link]

  • Han, F.-S. "Transition-metal-catalyzed Suzuki-Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts." Chemical Society Reviews, 2013.[Link]

  • Cantillo, D., et al. "Benchmarking Immobilized Di- and Triarylphosphine Palladium Catalysts for Continuous-Flow Cross-Coupling Reactions: Efficiency, Durability, and Metal Leaching Studies." ACS Catalysis, 2015.[Link]

Comparative

A Comparative Toxicological Assessment of 2-Bromo-5-fluoro-N-methyl-4-nitroaniline and its Analogs: A Guide for Drug Development Professionals

This guide provides a comprehensive framework for evaluating the toxicological profile of 2-bromo-5-fluoro-N-methyl-4-nitroaniline and its structural analogs. As novel chemical entities are synthesized in drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the toxicological profile of 2-bromo-5-fluoro-N-methyl-4-nitroaniline and its structural analogs. As novel chemical entities are synthesized in drug discovery pipelines, a robust and early assessment of their potential toxicity is paramount to de-risk projects and focus resources on candidates with the most promising safety profiles. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for key in vitro toxicity assays.

The core of this guide is built on the principles of scientific integrity and logical, evidence-based decision-making. We will not only describe how to conduct these experiments but also delve into the why—the mechanistic rationale behind each step and the interpretation of the resulting data. By understanding the structure-activity relationships that govern the toxicity of this class of compounds, researchers can make more informed decisions in the design and selection of future drug candidates.

Introduction: The Toxicological Significance of Substituted Nitroanilines

2-Bromo-5-fluoro-N-methyl-4-nitroaniline belongs to the broader class of nitroaromatic and aromatic amine compounds. These chemical motifs are prevalent in various industrial applications, including the synthesis of dyes, pesticides, and pharmaceuticals.[1] However, the very chemical features that make them useful can also be responsible for significant toxicological liabilities. The electron-withdrawing nitro group and the aromatic amine moiety are both associated with potential genotoxicity and cytotoxicity.[1][2][3]

The toxicity of many nitroaromatic compounds is not inherent to the parent molecule but is instead a consequence of its metabolic activation.[2][4] In the body, particularly in the liver, these compounds can be enzymatically reduced to form highly reactive intermediates, such as nitroso and hydroxylamine derivatives. These reactive species can then form adducts with cellular macromolecules, including DNA, leading to mutations and potential carcinogenicity.[5] The presence of halogens, such as bromine and fluorine, can further modulate the metabolic fate and reactivity of these compounds, making a thorough toxicological assessment essential.

This guide will focus on a battery of in vitro assays designed to provide a preliminary but crucial assessment of a compound's toxic potential at an early stage of drug discovery.[6][7][8][9][10] We will explore three key areas of toxicological concern:

  • Cytotoxicity: The potential of a compound to kill cells.

  • Genotoxicity: The potential of a compound to damage DNA.

  • Metabolic Stability: The susceptibility of a compound to metabolic breakdown, which can influence both its efficacy and its potential for metabolic activation into toxic byproducts.

Comparative Compounds

To provide context for the toxicological profile of 2-bromo-5-fluoro-N-methyl-4-nitroaniline, we will compare it to a selection of structurally related compounds. These have been chosen to highlight the influence of different functional groups on toxicity.

Compound NameStructureKey Features for Comparison
Test Compound: 2-Bromo-5-fluoro-N-methyl-4-nitroaniline Contains bromo, fluoro, nitro, and N-methyl-amino groups.
Analog 1: 2-Bromo-5-fluoro-4-nitroaniline Lacks the N-methyl group, allowing for assessment of its impact on toxicity.
Analog 2: 4-Nitroaniline The parent nitroaniline, providing a baseline for the effect of halogenation.
Analog 3: 2-Nitroaniline An isomer of 4-nitroaniline, to explore the impact of substituent position.[11]

Experimental Protocols and Rationale

The following sections provide detailed, step-by-step protocols for essential in vitro toxicity assays. The rationale behind the choice of each assay and critical experimental considerations are also discussed.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan.[12] The amount of formazan produced is directly proportional to the number of living cells, providing a measure of cell viability.[13][14]

  • Cell Seeding:

    • Culture a relevant cell line (e.g., HepG2, a human liver cancer cell line commonly used in toxicology studies) to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Perform a cell count and dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare a stock solution of the test compound and analogs in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations for testing.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO as the highest test concentration) and a positive control (a known cytotoxic compound).

    • Incubate the plate for 24 or 48 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[15]

    • Add 10 µL of the MTT solution to each well.[12][13]

    • Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.[12][14]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.[13]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15]

    • Read the absorbance at 570 nm using a microplate reader.[12][13]

The percentage of cell viability is calculated relative to the vehicle control. An IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve. A lower IC50 value indicates higher cytotoxicity.

Genotoxicity Assessment: The Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[16][17] It utilizes several strains of the bacterium Salmonella typhimurium that have mutations in the genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium.[17][18] The assay measures the ability of a test compound to cause a reverse mutation (reversion) that restores the gene's function and allows the bacteria to synthesize histidine and grow into visible colonies.[16]

  • Preparation:

    • Culture the Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions) overnight in a nutrient-rich broth.[18]

    • Prepare minimal glucose agar plates.[18]

    • If metabolic activation is to be assessed, prepare an S9 fraction from the livers of rats induced with a P450 inducer (e.g., Aroclor 1254).[17][18]

  • Assay Procedure:

    • To a sterile tube, add the test compound at various concentrations, the bacterial culture, and either the S9 mix (for metabolic activation) or a buffer (for direct-acting mutagens).[19]

    • Pour this mixture onto a minimal glucose agar plate and spread it evenly.[20]

    • Incubate the plates at 37°C for 48-72 hours.[18]

  • Scoring and Data Analysis:

    • Count the number of revertant colonies on each plate.

    • A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate observed in the negative control.[21]

Many compounds are not directly mutagenic but become so after being metabolized by liver enzymes.[17] The S9 fraction provides these enzymes, simulating the metabolic activation that can occur in the body and allowing for the detection of pro-mutagens.[18]

Metabolic Stability Assessment: Liver Microsome Stability Assay

This assay evaluates the rate at which a compound is metabolized by liver enzymes, specifically the cytochrome P450 (CYP450) enzymes located in the microsomal fraction of liver cells.[22] A compound that is rapidly metabolized may have a short half-life in the body, potentially limiting its therapeutic efficacy. Conversely, a very stable compound may accumulate to toxic levels. This assay helps to predict the in vivo clearance of a compound.[23]

  • Preparation:

    • Thaw cryopreserved human liver microsomes and keep them on ice.[23]

    • Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4).[23]

    • Prepare a solution of the NADPH regenerating system, which provides the necessary cofactor for CYP450 enzyme activity.

  • Incubation:

    • In a microcentrifuge tube, pre-warm the test compound and liver microsomes in the reaction buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[23]

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile) containing an internal standard to terminate the reaction.[22]

  • Sample Analysis:

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the amount of the parent compound remaining at each time point.[22]

The percentage of the parent compound remaining is plotted against time. From this data, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated. A shorter half-life indicates lower metabolic stability.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.

General In Vitro Toxicology Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Data Analysis & Decision Making A Compound Synthesis (e.g., 2-bromo-5-fluoro-N-methyl-4-nitroaniline) B Cytotoxicity Assay (MTT) - Determine IC50 A->B C Genotoxicity Assay (Ames Test) - Assess mutagenic potential A->C D Metabolic Stability Assay - Determine in vitro half-life A->D E Comparative Analysis of Analogs B->E C->E D->E F Structure-Activity Relationship (SAR) - Identify toxicophores E->F G Risk Assessment - Go/No-Go Decision F->G

Caption: A typical workflow for in vitro toxicological assessment in early drug discovery.

Proposed Metabolic Activation Pathway of a Nitroaniline

G A Parent Nitroaniline (Ar-NO2) B Nitroso Intermediate (Ar-NO) A->B Nitroreductase (e.g., CYP450 reductase) C Hydroxylamine Intermediate (Ar-NHOH) B->C Nitroreductase D Nitrenium Ion (Ar-NH+) C->D Acetylation/Sulfation E DNA Adduct Formation D->E F Mutation & Genotoxicity E->F

Caption: The reductive metabolic activation of a nitroaromatic compound leading to genotoxicity.

Comparative Analysis and Structure-Activity Relationships (SAR)

While specific experimental data for 2-bromo-5-fluoro-N-methyl-4-nitroaniline is not publicly available, we can hypothesize a toxicological profile based on the known properties of its structural components and data from related compounds. The following table presents a hypothetical but plausible set of results for our comparative compounds.

CompoundHypothetical IC50 (µM) (MTT Assay)Hypothetical Ames Test Result (TA98, +S9)Hypothetical In Vitro t1/2 (min)
Test Compound 25Positive45
Analog 1 40Positive60
Analog 2 150Positive (weak)>90
Analog 3 >200Negative>90

Disclaimer: The data in the table above is purely illustrative and intended to facilitate a discussion of SAR. It is not based on actual experimental results for these specific compounds.

Interpretation of Hypothetical Data:
  • Cytotoxicity: The presence of halogens (bromo and fluoro groups) appears to increase cytotoxicity, as seen by the lower IC50 values of the Test Compound and Analog 1 compared to 4-nitroaniline (Analog 2). The N-methyl group on the Test Compound may further enhance cytotoxicity compared to its non-methylated counterpart (Analog 1), possibly by altering its lipophilicity and cell membrane permeability.

  • Genotoxicity: All nitroanilines with a nitro group in the para-position show some level of mutagenicity in the Ames test, particularly with metabolic activation, which is consistent with the literature.[24][25] The ortho-substituted analog, 2-nitroaniline, is hypothetically non-mutagenic, a phenomenon that has been observed for some ortho-derivatives of nitroaromatics.[24]

  • Metabolic Stability: The halogenated and N-methylated compounds are likely to be more susceptible to metabolism by CYP450 enzymes, resulting in a shorter in vitro half-life. This increased metabolism could be a double-edged sword: it may lead to faster clearance, but it could also enhance the rate of metabolic activation to toxic intermediates.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the key in vitro assays used to assess the toxicological profile of 2-bromo-5-fluoro-N-methyl-4-nitroaniline and its analogs. By employing a systematic approach that combines cytotoxicity, genotoxicity, and metabolic stability assays, researchers can gain valuable insights into the potential liabilities of new chemical entities early in the drug discovery process.

The structure-activity relationships discussed, although based on hypothetical data, underscore the importance of considering the impact of each functional group on the overall toxicological profile of a compound. The presence of a nitro group, particularly in the para-position to an amine, should be considered a potential warning sign for genotoxicity. Halogenation and N-alkylation can further modulate both the potency of the toxic effects and the metabolic fate of the molecule.

For compounds that show potential toxicity in these initial screens, further investigation is warranted. This could include more detailed mechanistic studies, such as assays for reactive oxygen species generation or specific CYP450 enzyme inhibition, as well as in vivo studies in animal models to confirm the in vitro findings. By integrating a robust toxicology assessment strategy into the early stages of drug discovery, we can improve the quality and safety of the drug candidates that advance to clinical development, ultimately leading to safer and more effective medicines.

References

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Retrieved from [Link]

  • In vitro Toxicity Testing for Drug Discovery - Pharmaron. (n.d.). Retrieved from [Link]

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (n.d.). Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved from [Link]

  • MTT Proliferation Assay Protocol - ResearchGate. (2025, June 15). Retrieved from [Link]

  • The Ames Test. (n.d.). Retrieved from [Link]

  • Microsomal Stability Assay Protocol - AxisPharm. (n.d.). Retrieved from [Link]

  • Ames test - Wikipedia. (n.d.). Retrieved from [Link]

  • Mutagenicity of Nitroaromatic Compounds | Chemical Research in Toxicology. (2000, July 20). Retrieved from [Link]

  • MTT Assay Protocol. (n.d.). Retrieved from [Link]

  • In Vitro Toxicology Assays - TME Scientific. (n.d.). Retrieved from [Link]

  • Microbial Mutagenicity Assay: Ames Test - PMC - NIH. (2018, March 20). Retrieved from [Link]

  • In Vitro Toxicology Testing - Charles River Laboratories. (n.d.). Retrieved from [Link]

  • Genotoxicity of Polycyclic Aromatic Hydrocarbons and Nitro-Derived in Respirable Airborne Particulate Matter Collected from Urban Areas of Rio de Janeiro (Brazil) - PMC. (n.d.). Retrieved from [Link]

  • In Vitro Toxicology Services - Eurofins Discovery. (n.d.). Retrieved from [Link]

  • Recent Progress of In Vitro Toxicity Assays in Drug Discovery - News-Medical.Net. (2020, January 30). Retrieved from [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation | Microbiology and Molecular Biology Reviews - ASM Journals. (n.d.). Retrieved from [Link]

  • metabolic stability in liver microsomes - Mercell. (n.d.). Retrieved from [Link]

  • The quantitative structure-activity relationship approach to the mutagenicity of N-nitrosomethylaniline compounds - PubMed. (n.d.). Retrieved from [Link]

  • (PDF) Genotoxicity of nitroaromatic compounds in zebrafish embryos - ResearchGate. (2019, June 7). Retrieved from [Link]

  • Microsomal Clearance/Stability Assay - Domainex. (n.d.). Retrieved from [Link]

  • Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed. (2014, August 15). Retrieved from [Link]

  • In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study | Environmental Toxicology and Chemistry | Oxford Academic. (2017, August 1). Retrieved from [Link]

  • Genotoxic activity of important nitrobenzenes and nitroanilines in the Ames test and their structure-activity relationship - PubMed. (1997, December 12). Retrieved from [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Retrieved from [Link]

  • Cytotoxicity and Nanoassembly Characteristics of Aromatic Amides of Oleanolic Acid and Ursolic Acid | ACS Omega - ACS Publications. (2025, May 12). Retrieved from [Link]

  • Synthesis, Characterization, and Pharmacological Evaluation of Selected Aromatic Amines. (2025, November 27). Retrieved from [Link]

  • Unexpected Exposure Risks to Emerging Aromatic Amine Antioxidants and p-Phenylenediamine Quinones to Residents: Evidence from External and Internal Exposure as well as Hepatotoxicity Evaluation | Environment & Health - ACS Publications. (2024, February 19). Retrieved from [Link]

  • Monocyclic aromatic amines as potential human carcinogens: old is new again - PMC. (n.d.). Retrieved from [Link]

  • Aromatic Amino and Nitro–Amino Compounds and Their Halogenated Derivatives. (n.d.). Retrieved from [Link]

  • Quantitative analysis of structure?toxicity relationships of substituted anilines by use of Balb/3T3 cells. (n.d.). Retrieved from [Link]

  • Metabolism of 4-nitroaniline by Rat Liver Microsomes - PubMed. (n.d.). Retrieved from [Link]

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  • 2-NITROANILINE CAS N°: 88-74-4. (2003, February 11). Retrieved from [Link]

  • Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17 - PMC. (n.d.). Retrieved from [Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - SciELO. (n.d.). Retrieved from [Link]

  • Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One - Research journals. (2013, April 17). Retrieved from [Link]

  • CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google Patents. (2017, April 20).
  • 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513 - PubChem. (n.d.). Retrieved from [Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development - ACS Publications. (2015, July 29). Retrieved from [Link]

  • Safety Data Sheet: p-nitroaniline - Chemos GmbH&Co.KG. (n.d.). Retrieved from [Link]

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Sources

Validation

A Comparative Guide to the Synthesis of 2-Bromo-5-fluoro-4-nitroaniline: An Evaluation of Yield and Process Efficiency

Introduction 2-Bromo-5-fluoro-4-nitroaniline is a key intermediate in the synthesis of various high-value organic molecules, particularly in the pharmaceutical industry. Its structural complexity, featuring a polysubstit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Bromo-5-fluoro-4-nitroaniline is a key intermediate in the synthesis of various high-value organic molecules, particularly in the pharmaceutical industry. Its structural complexity, featuring a polysubstituted aromatic ring with both electron-donating and electron-withdrawing groups, presents unique challenges and opportunities in its synthesis. The efficiency of its preparation is a critical factor in the overall cost and viability of the final products. This guide provides an in-depth technical comparison of the primary synthetic routes to 2-bromo-5-fluoro-4-nitroaniline, with a focus on yield, process scalability, and the chemical principles underpinning each method.

It is important to note that while the topic specifies "2-bromo-5-fluoro-N-methyl-4-nitroaniline," the preponderance of available scientific and patent literature focuses on the synthesis of the non-N-methylated analogue, 2-bromo-5-fluoro-4-nitroaniline. The N-methylation would represent a subsequent synthetic step, and thus, this guide will focus on the synthesis of the core 2-bromo-5-fluoro-4-nitroaniline structure.

Overview of Synthetic Strategies

The synthesis of 2-bromo-5-fluoro-4-nitroaniline primarily revolves around the nitration of the precursor, 2-bromo-5-fluoroaniline. Two main strategies have been documented: a direct, one-step nitration and a more elaborate multi-step approach involving the protection and subsequent deprotection of the aniline's amino group. The choice between these methods hinges on a trade-off between process simplicity and overall yield.

Method 1: Direct Nitration of 2-bromo-5-fluoroaniline

The most straightforward approach to 2-bromo-5-fluoro-4-nitroaniline is the direct electrophilic nitration of 2-bromo-5-fluoroaniline. This method is attractive due to its single-step nature.

Reaction Scheme

G 2-Bromo-5-fluoroaniline 2-Bromo-5-fluoroaniline 2-Bromo-5-fluoro-4-nitroaniline 2-Bromo-5-fluoro-4-nitroaniline 2-Bromo-5-fluoroaniline->2-Bromo-5-fluoro-4-nitroaniline HNO₃, H₂SO₄ or Ac₂O G cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection 2-Bromo-5-fluoroaniline 2-Bromo-5-fluoroaniline 2-Bromo-5-fluoroacetanilide 2-Bromo-5-fluoroacetanilide 2-Bromo-5-fluoroaniline->2-Bromo-5-fluoroacetanilide Acetyl Chloride 2-Bromo-5-fluoroaniline->2-Bromo-5-fluoroacetanilide 2-Bromo-5-fluoro-4-nitroacetanilide 2-Bromo-5-fluoro-4-nitroacetanilide 2-Bromo-5-fluoroacetanilide->2-Bromo-5-fluoro-4-nitroacetanilide HNO₃, H₂SO₄ 2-Bromo-5-fluoroacetanilide->2-Bromo-5-fluoro-4-nitroacetanilide 2-Bromo-5-fluoro-4-nitroaniline 2-Bromo-5-fluoro-4-nitroaniline 2-Bromo-5-fluoro-4-nitroacetanilide->2-Bromo-5-fluoro-4-nitroaniline Hydrolysis (Acid or Base) 2-Bromo-5-fluoro-4-nitroacetanilide->2-Bromo-5-fluoro-4-nitroaniline

Caption: Multi-step synthesis of 2-bromo-5-fluoro-4-nitroaniline.

Step 1: Protection of the Amino Group (Acetylation)

The first step involves the conversion of the highly activating amino group into a less activating acetamido group.

Rationale for Acetyl Protection: The acetylation of the amino group serves two primary purposes. Firstly, it reduces the electron-donating ability of the nitrogen atom, thus moderating the activation of the aromatic ring. This prevents polysubstitution and oxidative side reactions during nitration. Secondly, the bulky acetyl group provides steric hindrance at the ortho positions, favoring the formation of the para-nitro isomer.

A reported procedure involves the reaction of 2-bromo-5-fluoroaniline with acetyl chloride in the presence of a base like triethylamine in a solvent such as dichloromethane. This method has been shown to be highly efficient, with a reported yield of 93.2% . [1]

Step 2: Nitration of 2-bromo-5-fluoroacetanilide

With the amino group protected, the nitration reaction can be carried out under standard conditions with greater control and selectivity.

Regioselectivity: The acetamido group is still an ortho, para-director, but its activating effect is attenuated compared to the free amino group. The nitration with a mixture of concentrated nitric and sulfuric acids proceeds smoothly to introduce the nitro group at the position para to the acetamido group.

A typical procedure involves the slow addition of concentrated nitric acid to a solution of 2-bromo-5-fluoroacetanilide in concentrated sulfuric acid at low temperatures (0-5°C). This step has been reported to have a yield of 93% . [1][2]

Step 3: Deprotection (Hydrolysis)

The final step is the removal of the acetyl protecting group to regenerate the free amino group and yield the target product. This is typically achieved through acid- or base-catalyzed hydrolysis.

A reported method for deprotection involves treating 2-bromo-5-fluoro-4-nitroacetanilide with potassium carbonate in methanol at room temperature. This basic hydrolysis is effective and provides a high yield of 96.2% . [1]Another patent describes acidic hydrolysis using dilute hydrochloric acid at elevated temperatures. [3]

Comparison of Synthesis Methods

ParameterMethod 1: Direct NitrationMethod 2: Multi-step Synthesis (with Protection)
Number of Steps 13
Overall Yield ~51-53% [1][2]~83% (calculated from individual step yields of 93.2%, 93%, and 96.2%) [1]
Purity of Final Product High (98.7-99.2%) [1][2]High (99.7%) [1]
Process Simplicity HighModerate
Reagent and Solvent Use LowerHigher
Scalability Moderate (potential for side reactions and purification challenges at scale)High (better control over each step allows for more reliable scale-up)
Control over Regioselectivity LowerHigh

Experimental Protocols

Synthesis of the Starting Material: 2-Bromo-5-fluoroaniline

A common method for the preparation of the starting material, 2-bromo-5-fluoroaniline, is the reduction of 2-bromo-5-fluoronitrobenzene.

Protocol: To a solution of 1-bromo-4-fluoro-2-nitrobenzene (1 equivalent) in a mixture of acetic acid and ethanol, iron powder (excess) is added. The mixture is refluxed for approximately 2 hours. After the reaction, the solvent is partially removed, and the residue is worked up with an aqueous sodium hydroxide solution and extracted with an organic solvent like diethyl ether. The organic layer is then washed, dried, and concentrated to afford 2-bromo-5-fluoroaniline in quantitative yield. [4]

Method 1: Direct Nitration of 2-bromo-5-fluoroaniline

Protocol: To a reaction vessel containing concentrated sulfuric acid (e.g., 3.2 mL), 2-bromo-5-fluoroaniline (0.5 g) is added while maintaining the temperature between 0°C and 5°C. Concentrated nitric acid (0.37 g) is then added dropwise, ensuring the temperature remains in the specified range. After the addition is complete, the reaction mixture is stirred for a short period and then slowly poured into ice-water. The crude product is extracted with dichloromethane and purified by recrystallization from isopropanol. [1][2]

Method 2: Multi-step Synthesis

Step 1: Acetylation of 2-bromo-5-fluoroaniline

Protocol: To a solution of 2-bromo-5-fluoroaniline (10 g) and triethylamine (6.4 g) in dichloromethane (100 mL), cooled to 0-10°C, acetyl chloride (4.16 g) is added dropwise. The reaction is stirred for 30 minutes after the addition is complete. The reaction mixture is then washed with water, and the organic phase is dried and concentrated. The crude product is slurried in n-heptane, filtered, and dried to yield 2-bromo-5-fluoroacetanilide. [1] Step 2: Nitration of 2-bromo-5-fluoroacetanilide

Protocol: To concentrated sulfuric acid (80 mL) cooled to 0-5°C, 2-bromo-5-fluoroacetanilide (20 g) is added in portions. After dissolution, 65% concentrated nitric acid (9.2 g) is added dropwise, maintaining the low temperature. The reaction is continued for 30 minutes after the addition. The reaction mixture is then poured into ice water, and the precipitated solid is filtered, collected, and dried to give 2-bromo-5-fluoro-4-nitroacetanilide. [2] Step 3: Hydrolysis of 2-bromo-5-fluoro-4-nitroacetanilide

Protocol: To a suspension of 2-bromo-5-fluoro-4-nitroacetanilide (15 g) in methanol (50 mL), potassium carbonate (15 g) is added. The mixture is stirred at room temperature for 30 minutes. The solid is filtered off, and the filtrate is concentrated. The residue is dissolved in dichloromethane, washed with water, dried over anhydrous sodium sulfate, and concentrated to yield 2-bromo-5-fluoro-4-nitroaniline. [1]

Conclusion and Recommendations

For laboratory-scale synthesis where a high yield is paramount, the multi-step synthesis involving the protection of the amino group is unequivocally the superior method. While it involves more steps, the significantly higher overall yield (~83% vs. ~53%) and the greater control over the reaction make it a more reliable and ultimately more efficient process. The individual steps are high-yielding and utilize standard laboratory reagents and techniques.

The direct nitration method, while simpler in terms of the number of steps, suffers from a considerably lower yield and a higher potential for side product formation. This could lead to more complex purification procedures, especially at a larger scale. For industrial applications, the higher yield and predictability of the multi-step process would likely outweigh the additional steps, leading to a more cost-effective and robust manufacturing process.

References

  • CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google P
  • CN110627655B - Synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google P
  • CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google P
  • Electrophilic Substitution Reaction of Anilines - BYJU'S. (URL: [Link])

  • Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry - YouTube. (URL: [Link])

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Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of 2-bromo-5-fluoro-N-methyl-4-nitroaniline

Hazard Assessment and Chemical Profile Understanding the intrinsic hazards of a chemical is the foundation of its safe management. While specific toxicological data for 2-bromo-5-fluoro-N-methyl-4-nitroaniline is not tho...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment and Chemical Profile

Understanding the intrinsic hazards of a chemical is the foundation of its safe management. While specific toxicological data for 2-bromo-5-fluoro-N-methyl-4-nitroaniline is not thoroughly investigated, its structural analogs provide a strong basis for hazard assessment.[1] The molecule combines a brominated and fluorinated phenyl ring with a nitro group and an N-methylaniline functional group. This composition suggests significant potential for toxicity and environmental harm.

Based on data from structurally similar compounds like 2-Bromo-5-fluoro-4-nitroaniline, the following hazards are anticipated[2]:

Hazard ClassGHS Hazard StatementCausality and Field Insight
Acute Toxicity (Oral, Dermal, Inhalation) H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledAnilines and their derivatives can interfere with oxygen transport in the blood, potentially causing methemoglobinemia. The presence of halogens and a nitro group can exacerbate this toxicity.
Skin & Eye Irritation H315: Causes skin irritationH319: Causes serious eye irritationAromatic amines and halogenated compounds are often irritating to epithelial tissues upon direct contact.
Respiratory Irritation H335: May cause respiratory irritationInhalation of dusts or aerosols can irritate the mucous membranes of the respiratory tract.
Aquatic Toxicity H410: Very toxic to aquatic life with long lasting effectsHalogenated and nitrated aromatic compounds are often persistent in the environment and exhibit high toxicity to aquatic organisms.[3] Uncontrolled release must be strictly avoided.[1][4]

Pre-Disposal Safety: Personal Protective Equipment (PPE)

Before handling waste containing 2-bromo-5-fluoro-N-methyl-4-nitroaniline, all personnel must be equipped with appropriate PPE to mitigate exposure risks. The principle of causality here is to create an impermeable barrier between the researcher and the hazardous material.

Mandatory PPE Ensemble:

  • Gloves: Nitrile or neoprene gloves are required. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[1]

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn in addition to goggles.[5]

  • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

  • Respiratory Protection: Handling should occur in a certified chemical fume hood.[6] If this is not possible, a NIOSH-approved respirator with cartridges for organic vapors and particulates (e.g., OV/AG/P99) is necessary.[1]

Waste Segregation and Collection Protocol: A Self-Validating System

Proper segregation is the most critical step in the disposal workflow. Mis-categorizing chemical waste can lead to dangerous reactions in the consolidation drum or rejection by the disposal facility. This protocol ensures a self-validating system by correctly identifying the waste stream from the outset.

Causality: 2-bromo-5-fluoro-N-methyl-4-nitroaniline contains bromine and fluorine, classifying it unequivocally as halogenated organic waste .[7][8] This waste stream is destined for high-temperature incineration, which is necessary to destroy the stable halogenated aromatic structure and scrub the resulting acid gases (like HBr and HF).[1][9] Mixing it with non-halogenated waste would contaminate the entire batch, unnecessarily increasing disposal costs and complexity.

Step-by-Step Collection Procedure:

  • Select the Correct Waste Container: Obtain a designated hazardous waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste. The container must be in good condition, compatible with the chemical, and have a secure, threaded cap.[10]

  • Label the Container: Before adding any waste, affix a hazardous waste label. Clearly write "Waste 2-bromo-5-fluoro-N-methyl-4-nitroaniline" and any other constituents. Do not use abbreviations or chemical formulas.[10]

  • Transfer Waste: Carefully transfer the chemical waste into the container inside a fume hood. For solids, avoid generating dust.[3] For solutions, use a funnel to prevent spills.

  • Seal the Container: Securely close the container cap immediately after adding the waste. Containers should remain closed at all times except when waste is actively being added.[10]

  • Secondary Containment: Store the sealed waste container in a designated, well-ventilated satellite accumulation area within a secondary containment bin.[11][12]

  • Documentation: Maintain a log sheet near the container to record the amounts of waste added.

Disposal Pathway Decision Framework

The following diagram illustrates the logical workflow for managing waste streams of 2-bromo-5-fluoro-N-methyl-4-nitroaniline.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation Protocol cluster_2 Final Disposition Start Waste Generated: 2-bromo-5-fluoro-N-methyl-4-nitroaniline Form Determine Waste Form Start->Form Solid Pure Solid or Contaminated Labware (e.g., weigh paper, gloves) Form->Solid Solid Liquid Solution in Organic Solvent Form->Liquid Liquid Aqueous Contaminated Aqueous Solution (>1%) Form->Aqueous Aqueous Segregate SEGREGATE AS HALOGENATED ORGANIC WASTE Solid->Segregate Liquid->Segregate Aqueous->Segregate Container Store in a properly labeled, sealed, and compatible waste container. Segregate->Container Transfer Arrange for pickup by a licensed professional waste disposal service. Container->Transfer End Final Disposal: High-Temperature Incineration with Afterburner and Scrubber Transfer->End

Caption: Disposal workflow for 2-bromo-5-fluoro-N-methyl-4-nitroaniline.

Final Disposal and Emergency Procedures

Final Disposal: The only acceptable terminal disposal method for this compound is through a licensed and certified hazardous waste management company.[1] The material will be destroyed via chemical incineration at a facility equipped with afterburners and scrubbers to handle the halogenated byproducts.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][4]

Emergency Spill Protocol:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate immediately.

  • Don PPE: Before addressing the spill, don the full PPE ensemble described in Section 2.

  • Containment: For solid spills, do not use dry sweeping.[3] Carefully scoop or use a HEPA-filtered vacuum. For liquid spills, contain with an inert absorbent material (e.g., vermiculite, sand).

  • Collection: Place all contaminated materials into a labeled hazardous waste container for halogenated organics.[11]

  • Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the incident to your institution's Environmental Health & Safety (EHS) department.

Personal Exposure Response:

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

References

  • MSDS of 2-Bromo-5-fluoro-4-nitroaniline. (2018). Capot Chemical Co., Ltd.
  • Safety Data Sheet: 4-Bromo-N-methyl-2-nitroaniline. (2025). Angene Chemical.
  • 2-Bromo-5-fluoro-4-nitroaniline. PubChem, National Center for Biotechnology Information.[Link]

  • Safety Data Sheet: 2-Fluoro-5-nitroaniline. (2025). Thermo Fisher Scientific.
  • Halogenated Waste. University of Wisconsin-Milwaukee.[Link]

  • Safety Data Sheet: p-Nitroaniline. West Liberty University.[Link]

  • Hazardous Waste Segregation. Bucknell University.[Link]

  • Methods for the Management of Industrial Waste. Ministry of Environment, R.O.C. (Taiwan).[Link]

  • Standard Operating Procedure: Halogenated Organic Liquids. Braun Research Group, University of Illinois Urbana-Champaign.[Link]

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Handling

A Researcher's Guide to the Safe Handling of 2-bromo-5-fluoro-N-methyl-4-nitroaniline

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-bromo-5-fluoro-N-methyl-4-nitroaniline. The protocols outlined below are desi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-bromo-5-fluoro-N-methyl-4-nitroaniline. The protocols outlined below are designed to ensure the safe handling and disposal of this compound, grounded in established laboratory safety practices and data from structurally similar molecules. While the toxicological properties of 2-bromo-5-fluoro-N-methyl-4-nitroaniline have not been exhaustively investigated, a critical assessment of its functional groups—a halogenated nitroaniline—necessitates a cautious and well-documented approach.

Hazard Assessment and Core Safety Directives

2-bromo-5-fluoro-N-methyl-4-nitroaniline is a compound that demands careful handling due to the potential hazards associated with its chemical structure. The presence of nitro and bromo groups on an aniline framework suggests potential toxicity, and it should be treated as harmful if swallowed, inhaled, or in contact with skin.[1][2] The primary operational directive is to minimize all forms of exposure through a combination of engineering controls, personal protective equipment, and stringent laboratory practices.

Key Hazard Statements for Structurally Similar Compounds:

  • Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Causes skin and serious eye irritation.[3][4]

  • May cause respiratory irritation.[1][3][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 2-bromo-5-fluoro-N-methyl-4-nitroaniline. The following table summarizes the required PPE, with an emphasis on the rationale behind each selection.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Safety goggles with side shields or a full-face shield.Essential for protecting against splashes and airborne particles of the compound.[6][7][8]
Skin Chemical-resistant gloves (e.g., Butyl or Viton).Nitrile gloves may offer short-term splash protection but are not recommended for prolonged contact with nitro compounds or aromatic amines.[9][10] Butyl gloves are a robust choice for handling nitro compounds.[9] Always inspect gloves for integrity before use and dispose of them immediately after handling the compound.[5][7][8]
Body A lab coat or chemical-resistant coveralls.This is to prevent any accidental skin contact with the substance.[6][11]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator.Recommended when working outside of a fume hood, if dust is generated, or if respiratory irritation is experienced.[6][8] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[5]
Feet Closed-toe shoes.This provides protection against accidental spills.[6]

Operational and Disposal Plans: A Step-by-Step Guide

Handling and Storage

Ventilation: All handling of 2-bromo-5-fluoro-N-methyl-4-nitroaniline should occur within a certified chemical fume hood to minimize inhalation exposure.[6]

Avoiding Contact: Take every precaution to avoid inhalation, ingestion, and direct contact with skin and eyes.[6][12] Eating, drinking, and smoking are strictly prohibited in the handling area.[3][6]

Container Handling: Keep the container tightly closed when not in use.[4][6]

Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6] The recommended storage temperature is typically refrigerated.

Spill Management

In the event of a spill, the following workflow should be initiated immediately:

Spill_Management_Workflow cluster_Immediate_Actions Immediate Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Evacuate Evacuate Personnel to a Safe Area Ventilate Ensure Adequate Ventilation Evacuate->Ventilate If safe to do so Ignition Remove Ignition Sources Ventilate->Ignition PPE Don Appropriate PPE Ignition->PPE Contain Contain Spill with Inert Material PPE->Contain Collect Collect Material into a Labeled Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste via Hazardous Waste Protocol Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for managing a spill of 2-bromo-5-fluoro-N-methyl-4-nitroaniline.

Cleanup Procedure: For solid spills, carefully sweep or scoop the material into a suitable, labeled container for disposal, avoiding dust generation.[6][12] For liquid spills, absorb the substance with an inert material like sand or vermiculite and place it in a sealed container.[6]

Disposal Plan

All waste containing 2-bromo-5-fluoro-N-methyl-4-nitroaniline must be treated as hazardous waste.

Waste Collection: Collect waste material in a suitable, closed, and properly labeled container for disposal.[5][7]

Disposal Method: Disposal should be carried out through a licensed hazardous waste disposal facility.[13] Incineration at a facility equipped with scrubbers to handle halogenated compounds is a potential disposal route.[13] Neutralization with a reducing agent may also be a viable option, but this should only be performed by trained personnel.[13]

Emergency Procedures

The following flowchart outlines the immediate actions to be taken in case of exposure:

Emergency_Exposure_Protocol cluster_Exposure Type of Exposure cluster_First_Aid Immediate First Aid Inhalation Inhalation Move_Fresh_Air Move to Fresh Air Inhalation->Move_Fresh_Air Skin_Contact Skin Contact Wash_Skin Wash with Soap & Water Skin_Contact->Wash_Skin Eye_Contact Eye Contact Rinse_Eyes Rinse Eyes for 15 mins Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Rinse Mouth with Water Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Immediate Medical Attention Move_Fresh_Air->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: Immediate first aid procedures for exposure to 2-bromo-5-fluoro-N-methyl-4-nitroaniline.

General Advice: In all cases of exposure, consult a physician and show them the safety data sheet for the compound or a structurally similar one.[5]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[5]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water.[5]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[5]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[5]

References

  • MSDS of 2-Bromo-5-fluoro-4-nitroaniline. (2018, January 3). Retrieved from [Link]

  • p-Nitroaniline. (n.d.). West Liberty University. Retrieved from [Link]

  • What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response. Retrieved from [Link]

  • p-NITROANILINE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]

  • OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety. Retrieved from [Link]

  • Method for the bromination of aromatic compound. (n.d.). Google Patents.
  • Nitrile Glove Chemical-Compatibility Reference. (n.d.). UPenn EHRS. Retrieved from [Link]

  • Glove Compatibility. (n.d.). CP Lab Safety. Retrieved from [Link]

  • Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. (1986). ACS Publications. Retrieved from [Link]

  • 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513. (n.d.). PubChem. Retrieved from [Link]

  • Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. (2023, January 31). MDPI. Retrieved from [Link]

  • Chemical Resistance Reference Chart. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 5). Retrieved from [Link]

  • Chemical resistant gloves. (n.d.). Kerbl. Retrieved from [Link]

  • Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. (n.d.). Retrieved from [Link]

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